molecular formula C5H8O4 B13419269 Ethyl methyl oxalate

Ethyl methyl oxalate

Cat. No.: B13419269
M. Wt: 132.11 g/mol
InChI Key: WRHHVVPVKLLPFT-UHFFFAOYSA-N
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Description

Ethyl methyl oxalate is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

2-O-ethyl 1-O-methyl oxalate

InChI

InChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3

InChI Key

WRHHVVPVKLLPFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl oxalate (B1200264) (EMO) is an asymmetrical diester of oxalic acid with the molecular formula C₅H₈O₄.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the preparation of fine chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical and physical properties of ethyl methyl oxalate, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical processes.

Core Chemical and Physical Properties

Table 1: Physical Properties of this compound and Related Compounds
PropertyThis compound (Estimated/Calculated)Dimethyl Oxalate (Experimental)Diethyl Oxalate (Experimental)
CAS Number 615-52-1[2]553-90-2[3]95-92-1[4]
Molecular Formula C₅H₈O₄[1]C₄H₆O₄[3]C₆H₁₀O₄[4]
Molecular Weight 132.11 g/mol [1]118.09 g/mol [3]146.14 g/mol [4]
Melting Point Not available54 °C[3]-41 °C[4]
Boiling Point 173.7 - 174 °C[5]163-164 °C[3]185 °C[4]
Density 1.156 g/mL[5]1.148 g/mL (at 54 °C)[3]1.076 g/mL[4]
Solubility Soluble in alcohol and ether.[3] Decomposes in hot water.[6]Soluble in 17 parts water, alcohol, and ether.[3]Sparingly soluble in water; miscible with alcohol, ether, and acetone.[7]
Refractive Index 1.4240 (estimate)1.379 (at 82.1 °C)[3]1.410[4]

Chemical Synthesis

The primary method for synthesizing this compound is through the transesterification of a symmetrical oxalate diester, such as diethyl oxalate or dimethyl oxalate, with the corresponding alcohol.

Transesterification of Diethyl Oxalate with Methanol

A common and efficient method for the preparation of this compound is the transesterification of diethyl oxalate with methanol.[8] This reaction can be effectively carried out in a microreactor system, which allows for precise control over reaction conditions and improved selectivity.[8]

G Transesterification of Diethyl Oxalate DEO Diethyl Oxalate Microreactor Microreactor (35°C) DEO->Microreactor MeOH Methanol MeOH->Microreactor Catalyst K₂CO₃ Catalyst->Microreactor EMO This compound Microreactor->EMO EtOH Ethanol Microreactor->EtOH DMO Dimethyl Oxalate (Byproduct) Microreactor->DMO

Caption: Synthesis of this compound via Transesterification.

  • Materials:

    • Diethyl oxalate (DEO)

    • Methanol (MeOH)

    • Potassium carbonate (K₂CO₃) as a catalyst.

    • Microreactor system with a temperature controller.

  • Procedure:

    • Prepare a solution of diethyl oxalate and methanol.

    • Introduce the catalyst, potassium carbonate, into the reactant mixture.

    • Pump the mixture through a flow-type microreactor maintained at a constant temperature of 35°C.

    • The reaction time and molar ratio of the reactants are critical parameters for optimizing the yield and selectivity. A near-equimolar ratio of alcohol to oxalate is often optimal.

    • Under optimized conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for this compound can be achieved.[8]

    • The product mixture, containing this compound, ethanol, and the byproduct dimethyl oxalate, is collected at the outlet of the microreactor.

    • Purification of the this compound can be achieved through distillation.

Chemical Reactivity

This compound, as a diester, undergoes reactions characteristic of this functional group, including hydrolysis and condensation reactions.

Hydrolysis

The hydrolysis of oxalate esters is a significant reaction, typically proceeding in a stepwise manner to first yield the monoester and then oxalic acid. The hydrolysis of dimethyl oxalate has been shown to be an autocatalytic process, where the oxalic acid product catalyzes the reaction.[9] A similar mechanism is expected for this compound.

G Hydrolysis of this compound EMO This compound Intermediate1 Monoethyl Oxalate EMO->Intermediate1 H2O Water H2O->Intermediate1 Oxalic_Acid Oxalic Acid H2O->Oxalic_Acid H_plus H⁺ (catalyst) H_plus->Intermediate1 H_plus->Oxalic_Acid MeOH Methanol Intermediate1->MeOH Intermediate1->Oxalic_Acid Intermediate2 Monomethyl Oxalate EtOH Ethanol Oxalic_Acid->EtOH

Caption: Stepwise Hydrolysis of this compound.

  • Note: This is a general protocol based on the study of dimethyl oxalate hydrolysis and would need to be adapted and optimized for this compound.

  • Materials:

    • This compound

    • Deionized water

    • Isothermal batch reactor

  • Procedure:

    • Charge the isothermal batch reactor with a known quantity of this compound and water.

    • Maintain a constant temperature (e.g., in the range of 328.15–358.15 K for dimethyl oxalate).

    • Monitor the progress of the reaction over time by taking samples and analyzing the concentrations of the reactants and products using techniques such as titration or chromatography.

    • The kinetic data can be used to determine the rate constants for the hydrolysis steps. The initial rate is typically dominated by the reaction with water, while in later stages, the formed oxalic acid acts as a catalyst.

Claisen Condensation

Oxalate esters, including this compound, are excellent electrophiles in Claisen condensation reactions. They can react with enolizable esters or ketones in the presence of a strong base to form β-keto esters or β-diketones, respectively.[10] Since this compound does not have α-hydrogens, it can only act as the acceptor in these reactions, which simplifies the product mixture.[10]

G Claisen Condensation of this compound EMO This compound (Acceptor) Tetrahedral_Intermediate Tetrahedral Intermediate EMO->Tetrahedral_Intermediate Enolizable_Ester Enolizable Ester/Ketone (Donor) Enolate Enolate Intermediate Enolizable_Ester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Enolate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product β-Keto Ester or β-Diketone Tetrahedral_Intermediate->Product Elimination Alkoxide Alkoxide (Leaving Group) Tetrahedral_Intermediate->Alkoxide

Caption: General Mechanism of a Claisen Condensation with this compound.

  • Note: This is a generalized protocol and specific conditions will depend on the enolizable substrate used.

  • Materials:

    • This compound

    • An enolizable ester or ketone (e.g., ethyl acetate, acetone)

    • A strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride)

    • Anhydrous ether or another suitable aprotic solvent

  • Procedure:

    • Prepare a solution of the base in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add a mixture of this compound and the enolizable ester or ketone to the base solution with stirring.

    • Allow the reaction to proceed at room temperature or with gentle heating, depending on the reactivity of the substrates.

    • After the reaction is complete, quench the reaction mixture by pouring it into a mixture of ice and acid (e.g., hydrochloric or acetic acid).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure and purify the resulting β-keto ester or β-diketone by distillation or chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a quartet and a triplet characteristic of an ethyl group, and a singlet for the methyl group. The expected chemical shifts would be approximately:

    • Triplet at ~1.3 ppm (3H, -CH₂CH₃ )

    • Quartet at ~4.3 ppm (2H, -CH₂ CH₃)

    • Singlet at ~3.8 ppm (3H, -OCH₃ )

  • ¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals:

    • Two signals for the carbonyl carbons in the range of 155-165 ppm.

    • A signal for the ethyl methylene (B1212753) carbon (-C H₂CH₃) around 62 ppm.

    • A signal for the methyl carbon (-OC H₃) around 53 ppm.

    • A signal for the ethyl methyl carbon (-CH₂C H₃) around 14 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be dominated by the strong absorption bands of the carbonyl groups.

  • C=O Stretching: Two strong absorption bands are expected in the region of 1730-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two ester carbonyl groups.

  • C-O Stretching: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond stretching.

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching of the C-H bonds in the methyl and ethyl groups.

Mass Spectrometry

The mass spectrum of this compound (MW = 132.11 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of alkoxy groups.

  • [M - OCH₃]⁺: A peak at m/z = 101, corresponding to the loss of a methoxy (B1213986) radical.

  • [M - OCH₂CH₃]⁺: A peak at m/z = 87, corresponding to the loss of an ethoxy radical.

  • [COOCH₃]⁺: A peak at m/z = 59.

  • [COOCH₂CH₃]⁺: A peak at m/z = 73.

  • [CH₃CH₂]⁺: A peak at m/z = 29.

Conclusion

This compound is a versatile chemical intermediate with well-defined, albeit not extensively documented, chemical properties. Its synthesis via transesterification is a robust and scalable process. The reactivity of this compound in hydrolysis and Claisen condensation reactions makes it a useful building block in organic synthesis. While estimated physical and spectroscopic data provide a good foundation for its use, further experimental characterization of the pure compound would be beneficial for the scientific community. This guide provides a solid technical foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to Ethyl Methyl Oxalate (CAS: 615-52-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl methyl oxalate (B1200264) (CAS: 615-52-1), a valuable reagent in organic synthesis. This document outlines its chemical and physical properties, detailed synthesis protocols, and known applications in the synthesis of complex molecules. The information is presented to support research and development in the chemical and pharmaceutical industries.

Chemical and Physical Properties

Ethyl methyl oxalate is the mixed diester of oxalic acid with ethanol (B145695) and methanol (B129727). Its structure features two distinct alkoxy groups attached to the oxalate backbone, rendering it an unsymmetrical diester. This asymmetry can be exploited in selective chemical transformations.

PropertyValueSource
CAS Number 615-52-1
Molecular Formula C₅H₈O₄
Molecular Weight 132.11 g/mol [1][2]
IUPAC Name 2-O-ethyl 1-O-methyl oxalate[2]
Density 1.156 g/mL[3]
Boiling Point 173.7 °C (estimate)[4]
Refractive Index 1.4240 (estimate)[4]
SMILES CCOC(=O)C(=O)OC[5]
InChIKey WRHHVVPVKLLPFT-UHFFFAOYSA-N[3]

Spectroscopic Data (Predicted)

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~4.3 (q, 2H, -OCH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~160 (C=O), ~63 (-OCH₂CH₃), ~53 (-OCH₃), ~14 (-OCH₂CH₃)
IR (Infrared) ν (cm⁻¹): ~1750 (C=O stretch, ester), ~1200 (C-O stretch)
Mass Spectrometry (MS) m/z: 132 (M⁺), 101 ([M-OCH₃]⁺), 87 ([M-OC₂H₅]⁺)

Synthesis of this compound

The primary method for synthesizing this compound is through the transesterification of a symmetrical dialkyl oxalate with an alcohol. The following protocols are based on established procedures for related compounds and specific studies on this compound synthesis.

Synthesis via Transesterification in a Microreactor

Recent advancements have demonstrated the efficient synthesis of this compound using microreactor technology. This method offers enhanced control over reaction parameters and improved yields.

Reaction Scheme:

G DEO Diethyl Oxalate EMO This compound DEO->EMO K₂CO₃, 35 °C MeOH Methanol MeOH->EMO EtOH Ethanol EMO->EtOH

Synthesis of this compound via Transesterification.

Experimental Protocol:

A continuous flow microreactor system is employed for the transesterification of diethyl oxalate with methanol.

  • Reactants and Catalyst:

    • Diethyl oxalate (DEO)

    • Methanol (MeOH)

    • Potassium carbonate (K₂CO₃) as the catalyst.

  • Optimized Reaction Conditions:

    • Molar Ratio (Methanol:Diethyl Oxalate): 3.3:1

    • Temperature: 35°C

    • Catalyst Concentration: 15 mg/mL

    • Residence Time: 2.30 minutes

  • Procedure:

    • Prepare a solution of potassium carbonate in methanol at the specified concentration.

    • Use two separate syringe pumps to introduce the diethyl oxalate and the methanolic potassium carbonate solution into a micromixer.

    • The combined stream then flows through the microreactor, which is maintained at 35°C using a temperature controller.

    • The output from the reactor is collected, and the product mixture is analyzed by gas chromatography to determine conversion and selectivity.

  • Results: Under these optimized conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for this compound can be achieved.[6]

General Laboratory Scale Synthesis (Adapted from Symmetrical Oxalate Synthesis)

This protocol adapts established methods for the synthesis of symmetrical oxalates to provide a general procedure for the laboratory-scale synthesis of this compound.

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Diethyl Oxalate Methanol Catalyst (e.g., NaOMe) Mix Combine reactants in a round-bottom flask Reactants->Mix Reflux Reflux the mixture Mix->Reflux Quench Neutralize the catalyst Reflux->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer Extract->Dry Distill Fractional distillation under reduced pressure Dry->Distill Product Pure this compound Distill->Product

General Laboratory Synthesis Workflow.

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer. The system is protected from atmospheric moisture with a drying tube.

  • Reaction: Diethyl oxalate (1.0 eq) and an excess of methanol (e.g., 5-10 eq) are added to the flask. A catalytic amount of a base, such as sodium methoxide (B1231860) (NaOMe, ~0.05 eq), is carefully added.

  • Heating: The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The basic catalyst is neutralized by the addition of a weak acid (e.g., acetic acid or ammonium (B1175870) chloride solution).

    • The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.

    • The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules and as a potential alternative to more hazardous reagents.

Synthesis of Stegobinone (B24926)

This compound is a known reagent in the synthesis of stegobinone, the sex pheromone of the female drugstore beetle. While the detailed reaction mechanism from a specific publication is not provided, the general reactivity of oxalate esters in Claisen-type condensations suggests its likely role in forming a key carbon-carbon bond in the stegobinone framework.

Logical Relationship in Stegobinone Synthesis:

G EMO This compound Intermediate Acylated Intermediate EMO->Intermediate Acylation Precursor Key Precursor Precursor->Intermediate Stegobinone Stegobinone Intermediate->Stegobinone Further transformations

Role of this compound in Stegobinone Synthesis.
Potential Reactions

Based on the reactivity of related oxalate esters, this compound can be expected to participate in a variety of organic transformations:

  • Claisen Condensation: As an ester, it can react with other esters or ketones bearing α-hydrogens in the presence of a base to form β-keto esters. This is a fundamental carbon-carbon bond-forming reaction.

  • Acylation of Nucleophiles: The ester groups can be displaced by various nucleophiles, such as amines and organometallic reagents, to form amides or ketones, respectively. The unsymmetrical nature of this compound could potentially allow for selective reactions with either the methyl or ethyl ester group under carefully controlled conditions.

  • Radical Reactions: Oxalate esters can be precursors to alkyl radicals via photolysis or other radical initiation methods.[7]

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention.

  • Stability and Reactivity: Information on stability and reactivity is limited, but it is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to conduct thorough safety assessments before use.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of ethyl methyl oxalate (B1200264). It includes a detailed summary of its identifiers, physical and spectroscopic data, a proposed synthesis protocol, and standard experimental methodologies.

Chemical Identity and Molecular Structure

Ethyl methyl oxalate, with the IUPAC name 2-O-ethyl 1-O-methyl oxalate, is an asymmetrical diester of oxalic acid. Its fundamental chemical information is summarized below.

IdentifierValue
Molecular Formula C₅H₈O₄
Molecular Weight 132.11 g/mol
IUPAC Name 2-O-ethyl 1-O-methyl oxalate
CAS Number 615-52-1
SMILES CCOC(=O)C(=O)OC
InChI InChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3

The molecular structure of this compound consists of a central oxalate core with two ester functionalities, one methylated and the other ethylated.

molecular_structure cluster_oxalate cluster_methyl Methyl Group cluster_ethyl Ethyl Group C1 C C2 C C1->C2 O1 O C1->O1 // O3 O C1->O3 O2 O C2->O2 // O4 O C2->O4 C_Me CH₃ O3->C_Me C_Et1 CH₂ O4->C_Et1 C_Et2 CH₃ C_Et1->C_Et2

Figure 1: Molecular structure of this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. Note that some values are estimates based on computational models.

PropertyValueSource
Boiling Point ~174 °C (estimate)[1]
Density ~1.156 g/mL[1]
Refractive Index ~1.424 (estimate)

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely available. However, based on the analysis of similar oxalate esters, the following spectral characteristics can be predicted.

3.1. 1H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.3Quartet2H-O-CH₂ -CH₃
~3.8Singlet3H-O-CH₃
~1.3Triplet3H-O-CH₂-CH₃

3.2. 13C NMR Spectroscopy

A study on 13C labeled this compound has indicated a chemical shift difference of 0.69 ppm between the two carbonyl carbons.

Chemical Shift (ppm)Assignment
~160C =O (adjacent to ethyl)
~159.3C =O (adjacent to methyl)
~63-O-CH₂ -CH₃
~53-O-CH₃
~14-O-CH₂-CH₃

3.3. Infrared (IR) Spectroscopy

Wavenumber (cm-1)IntensityAssignment
~1750-1780StrongC=O stretching (asymmetric)
~1730-1750StrongC=O stretching (symmetric)
~1000-1300StrongC-O stretching
~2850-3000MediumC-H stretching (aliphatic)

3.4. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 132. Common fragmentation patterns for esters would likely be observed, including the loss of alkoxy groups.

m/zPossible Fragment
132[C₅H₈O₄]+• (Molecular Ion)
101[M - OCH₃]+
87[M - OCH₂CH₃]+
74[CH₃OCO]+
59[COOCH₃]+
45[OCH₂CH₃]+
31[OCH₃]+

Experimental Protocols

4.1. Synthesis of this compound via Transesterification

The synthesis of this compound can be achieved through the transesterification of dimethyl oxalate with ethanol. This method is advantageous due to the availability of the starting materials.

synthesis_workflow Reactants Dimethyl Oxalate + Ethanol Reaction Transesterification Reaction (Heating under reflux) Reactants->Reaction Catalyst Acid or Base Catalyst (e.g., H₂SO₄ or NaOCH₃) Catalyst->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl oxalate and a molar excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or base (e.g., sodium methoxide).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a weak base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a weak acid (e.g., dilute hydrochloric acid).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

4.2. Determination of Physicochemical Properties

4.2.1. Boiling Point Determination (Micro Method)

  • Seal one end of a capillary tube.

  • Place a small amount of the liquid sample into a small test tube.

  • Invert the sealed capillary tube into the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observe for a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

4.2.2. Density Measurement

  • Use a calibrated pycnometer (specific gravity bottle).

  • Weigh the clean, dry pycnometer.

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and thermostat to a constant temperature.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further experimental validation of the predicted data is recommended.

References

An In-depth Technical Guide to the Synthesis of Ethyl Methyl Oxalate via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl methyl oxalate (B1200264) (EMO), a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is primarily achieved through transesterification, a reversible reaction where the alkyl group of an ester is exchanged with that of an alcohol. This guide details the two principal synthetic routes, explores various catalytic systems, presents quantitative data for process optimization, and provides detailed experimental protocols.

Synthetic Routes and Reaction Mechanisms

The synthesis of ethyl methyl oxalate via transesterification can be approached from two main starting points:

Both reactions are equilibrium-driven and require a catalyst to proceed at a reasonable rate. The general reaction scheme is as follows:

Route A: Dimethyl Oxalate with Ethanol

(COOCH₃)₂ + CH₃CH₂OH ⇌ CH₃OOCCOOCH₂CH₃ + CH₃OH Dimethyl Oxalate + Ethanol ⇌ this compound + Methanol

Route B: Diethyl Oxalate with Methanol

(COOCH₂CH₃)₂ + CH₃OH ⇌ CH₃OOCCOOCH₂CH₃ + CH₃CH₂OH Diethyl Oxalate + Methanol ⇌ this compound + Ethanol

The reaction proceeds through a nucleophilic acyl substitution mechanism, which can be catalyzed by either acids or bases. Base catalysis is more commonly employed due to faster reaction rates at lower temperatures.

Catalytic Systems

A variety of catalysts have been investigated for the synthesis of this compound, ranging from homogeneous alkaline catalysts to heterogeneous solid catalysts.

Homogeneous Alkaline Catalysts

Soluble bases are highly effective for transesterification. These include:

  • Alkali Metal Alkoxides: Sodium ethoxide (C₂H₅ONa), sodium methoxide (B1231860) (CH₃ONa), and sodium tert-butoxide (t-BuONa) are potent catalysts, with sodium tert-butoxide exhibiting a remarkably high turnover frequency (TOF) of 274,032 h⁻¹ at room temperature for the transesterification of dimethyl oxalate with ethanol.[1][2][3]

  • Alkali Metal Carbonates and Hydroxides: Potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) are also effective and commonly used catalysts.[4][5]

  • Amines: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) can also catalyze the reaction.[3]

The catalytic activity of these bases is related to their strength; a lower pKb value generally corresponds to higher catalytic efficiency.[3]

Heterogeneous Solid Catalysts

Solid catalysts offer the advantage of easier separation from the reaction mixture. A notable example is:

  • ZnO-MgO Solid Solutions: These composite catalysts have demonstrated high activity and selectivity for the synthesis of EMO from DMO and ethanol. The catalytic performance is attributed to the presence of both acidic and basic sites on the catalyst surface.[4][5]

Quantitative Data and Process Optimization

The yield and selectivity of this compound are influenced by several factors, including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. The following tables summarize key quantitative data from reported studies.

Synthesis from Diethyl Oxalate and Methanol
CatalystMolar Ratio (Methanol:DEO)Temperature (°C)Reaction TimeDEO Conversion (%)EMO Selectivity (%)Reference
K₂CO₃3.3:1352.30 min79.865.9[5]

This reaction was performed in a microreactor system.

Synthesis from Dimethyl Oxalate and Ethanol
CatalystMolar Ratio (DMO:Ethanol)Temperature (°C)Reaction TimeDMO Conversion (%)EMO Selectivity (%)Reference
ZnO-MgO1:28020 min71.9867.36[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

General Laboratory Procedure using a Homogeneous Catalyst (Batch Reactor)

This protocol is a generalized procedure based on common practices for base-catalyzed transesterification.

Materials:

  • Dimethyl oxalate (DMO) or Diethyl oxalate (DEO)

  • Anhydrous ethanol or Anhydrous methanol

  • Catalyst (e.g., Sodium ethoxide or Potassium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., dilute acetic acid)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert gas inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Charging Reactants: Charge the flask with the starting oxalate ester (DMO or DEO) and the corresponding alcohol (ethanol or methanol). The molar ratio of alcohol to ester should be in excess to shift the equilibrium towards the product.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

  • Catalyst Addition: Dissolve the alkaline catalyst in the alcohol and add it to the reaction mixture using a dropping funnel. Alternatively, for solid catalysts like potassium carbonate, add it directly to the reaction flask.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Neutralize the catalyst by adding a quenching agent (e.g., a slight excess of dilute acetic acid).

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the organic layer with a suitable solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Purification:

    • Remove the extraction solvent using a rotary evaporator.

    • The resulting crude product will be a mixture of dimethyl oxalate, diethyl oxalate, and this compound.

    • Purify the this compound by fractional distillation under reduced pressure. The boiling points of the components are sufficiently different to allow for separation. Alternatively, preparative gas chromatography or column chromatography can be used for smaller scale purification.[1]

Microreactor Synthesis from Diethyl Oxalate and Methanol with K₂CO₃

This protocol is based on the study by Ji et al. and utilizes a continuous flow microreactor system.[4][5]

Materials:

  • Diethyl oxalate (DEO)

  • Methanol

  • Potassium carbonate (K₂CO₃)

Equipment:

  • Microreactor system with a micromixer and temperature controller

  • Syringe pumps

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: Prepare a solution of potassium carbonate in methanol (15 mg/mL).

  • Pumping Reactants: Use two separate syringe pumps to introduce the diethyl oxalate and the methanolic potassium carbonate solution into the micromixer of the microreactor system. The flow rates should be adjusted to achieve a molar ratio of methanol to diethyl oxalate of 3.3:1 and a residence time of 2.30 minutes.

  • Reaction: Maintain the temperature of the microreactor at 35°C.

  • Collection and Analysis: Collect the product stream from the outlet of the microreactor. Analyze the composition of the product mixture using a gas chromatograph to determine the conversion of DEO and the selectivity to EMO.

  • Work-up and Purification: The product stream can be worked up and purified using the methods described in the general laboratory procedure (Section 4.1).

Visualizations

Chemical Reaction Pathway

Transesterification_Pathway cluster_route_A Route A cluster_route_B Route B DMO Dimethyl Oxalate (COOCH₃)₂ EMO This compound CH₃OOCCOOCH₂CH₃ DMO->EMO + Ethanol - Methanol Ethanol Ethanol CH₃CH₂OH Methanol Methanol CH₃OH DEO Diethyl Oxalate (COOCH₂CH₃)₂ DEO->EMO + Methanol - Ethanol

Caption: Transesterification pathways to this compound.

Experimental Workflow

Experimental_Workflow Reactants Reactants (Oxalate Ester, Alcohol) Reaction Transesterification Reaction (Heating & Stirring) Reactants->Reaction Catalyst Catalyst (e.g., K₂CO₃) Catalyst->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for EMO synthesis.

Base-Catalyzed Reaction Mechanism

Base_Catalyzed_Mechanism Alkoxide Formation 1. Alkoxide Formation: ROH + B⁻ ⇌ RO⁻ + BH Nucleophilic Attack 2. Nucleophilic Attack: R'O⁻ + R-CO-OR'' → [R-C(O⁻)(OR'')(OR')] Intermediate Tetrahedral Intermediate Nucleophilic Attack->Intermediate forms Product Formation 3. Product Formation: [R-C(O⁻)(OR'')(OR')] → R-CO-OR' + R''O⁻ Intermediate->Product Formation collapses to

Caption: Simplified mechanism of base-catalyzed transesterification.

References

An In-depth Technical Guide to 2-O-Ethyl 1-O-Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Ethyl 1-O-methyl oxalate (B1200264), commonly known as ethyl methyl oxalate, is an asymmetric diester of oxalic acid with the molecular formula C₅H₈O₄.[1] As a chemical intermediate, it holds significant value in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2][3] Its unique structure, featuring two different alkoxy groups, allows for selective reactions and makes it a versatile building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a colorless liquid.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
IUPAC Name 2-O-ethyl 1-O-methyl oxalate[1]
CAS Number 615-52-1[4]
Molecular Formula C₅H₈O₄[4]
Molecular Weight 132.11 g/mol [1]
Density 1.1555 g/cm³ (estimate)[4]
Boiling Point 173.7 °C (estimate)[4]
Refractive Index 1.4240 (estimate)[4]
SMILES CCOC(=O)C(=O)OC[1]
InChIKey WRHHVVPVKLLPFT-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary method for synthesizing this compound is the transesterification of a symmetrical dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with the corresponding alcohol (methanol or ethanol, respectively).[3]

Experimental Protocol: Synthesis via Transesterification in a Microreactor

A modern and efficient method for the synthesis of this compound involves the use of a microreactor, which allows for precise control over reaction conditions and improved reaction kinetics.[3]

Materials:

  • Diethyl oxalate (DEO)

  • Methanol

  • Potassium carbonate (K₂CO₃) as a catalyst

Equipment:

  • Microreactor system with a micromixer and temperature controller[3]

  • Syringe pumps for reagent delivery

  • Gas chromatograph (GC) for reaction monitoring and analysis

Procedure:

  • Prepare a solution of the potassium carbonate catalyst in methanol.

  • Use syringe pumps to introduce the diethyl oxalate and the methanolic catalyst solution into the micromixer at controlled flow rates.

  • The reaction mixture then flows through the microreactor, which is maintained at a constant temperature.

  • The product stream is collected at the outlet of the microreactor.

  • The conversion of diethyl oxalate and the selectivity for this compound are determined by gas chromatography.

Optimized Reaction Conditions: [5]

  • Temperature: 35°C

  • Catalyst: Potassium carbonate (K₂CO₃)

  • Catalyst Concentration: 15 mg/mL

  • Molar Ratio (Methanol to Diethyl Oxalate): 3.3:1

  • Residence Time: 2.30 minutes

Under these conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for this compound can be achieved.[5]

Applications in Drug Development

Oxalate esters are important precursors in the synthesis of a variety of pharmaceuticals.[5] this compound, as an intermediate, can be utilized in the construction of heterocyclic compounds and other complex molecular frameworks that are central to the structure of many active pharmaceutical ingredients (APIs).[2]

Role as a Precursor to Phenobarbital (B1680315)

One notable application of dialkyl oxalates is in the synthesis of barbiturates, such as phenobarbital.[6] While the classical synthesis of phenobarbital often starts with diethyl malonate, the underlying chemical transformations highlight the utility of oxalate esters in generating key intermediates for such pharmaceuticals. The synthesis of phenobarbital involves the condensation of a disubstituted malonic ester with urea.[6] The malonic ester itself can be prepared using diethyl oxalate as a starting material.

Diagrams

Synthesis of this compound via Transesterification

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Diethyl Oxalate Diethyl Oxalate Transesterification Transesterification Diethyl Oxalate->Transesterification Methanol Methanol Methanol->Transesterification K2CO3 K2CO3 K2CO3->Transesterification Catalyst This compound This compound Ethanol Ethanol Transesterification->this compound Transesterification->Ethanol

Caption: Transesterification of diethyl oxalate with methanol.

Experimental Workflow for Microreactor Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Collection start prep_deo Diethyl Oxalate Solution start->prep_deo prep_meoh_cat Methanol + K2CO3 Catalyst Solution start->prep_meoh_cat end pump_deo Syringe Pump A prep_deo->pump_deo pump_meoh Syringe Pump B prep_meoh_cat->pump_meoh mixer Micromixer pump_deo->mixer pump_meoh->mixer reactor Microreactor (35°C) mixer->reactor collection Product Collection reactor->collection gc Gas Chromatography Analysis collection->gc gc->end

Caption: Workflow for the microreactor synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of ethyl methyl oxalate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work. This document includes detailed experimental protocols for the determination of these properties and presents the information in a clear and accessible format.

Physical Properties of this compound

This compound, a diester of oxalic acid, is a chemical compound with applications in organic synthesis. An accurate understanding of its physical properties is crucial for its proper handling, use in reactions, and for the design of chemical processes.

The following table summarizes the key physical properties of this compound.

Physical PropertyValueUnits
Boiling Point173.7 - 174°C
Density1.1555 - 1.156g/cm³

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid chemical compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, with the choice depending on the quantity of the substance available and the required accuracy.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the liquid is available (typically > 5 mL).

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

    • Place the liquid sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.

    • Begin heating the flask gently.

    • Record the temperature when the liquid begins to boil and the temperature remains constant as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.[1]

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the sample is available.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample tube, heating oil.

  • Procedure:

    • Attach a small sample tube containing a few drops of the liquid to a thermometer.

    • Invert a capillary tube (sealed end up) and place it into the sample tube.

    • Place the thermometer assembly into a Thiele tube filled with a high-boiling point oil, ensuring the sample is immersed in the oil.[2]

    • Heat the side arm of the Thiele tube gently.

    • A stream of bubbles will emerge from the capillary tube as the liquid boils.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[2][3]

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

2.2.1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density, suitable for less precise measurements.

  • Apparatus: Graduated cylinder, electronic balance.

  • Procedure:

    • Weigh an empty, dry graduated cylinder and record its mass.

    • Add a known volume of the liquid to the graduated cylinder. Read the volume from the bottom of the meniscus.

    • Weigh the graduated cylinder with the liquid and record the total mass.

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

    • Calculate the density using the formula: Density = Mass / Volume.[4][5]

2.2.2. Using a Pycnometer (Density Bottle)

A pycnometer is a specialized flask that allows for a more accurate determination of density.

  • Apparatus: Pycnometer, electronic balance, water bath.

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

    • Place the pycnometer in a water bath at a constant temperature until the liquid reaches thermal equilibrium.

    • Carefully dry the outside of the pycnometer and weigh it.

    • Repeat the procedure with a reference liquid of known density (e.g., deionized water).

    • Calculate the volume of the pycnometer from the mass and known density of the reference liquid.

    • Calculate the density of the sample liquid.

Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described above.

BoilingPointWorkflow cluster_distillation Distillation Method cluster_thiele Thiele Tube Method A1 Assemble Distillation Apparatus A2 Add Sample & Boiling Chips A1->A2 A3 Heat Gently A2->A3 A4 Record Constant Boiling Temperature A3->A4 B1 Prepare Sample & Capillary Tube Assembly B2 Immerse in Thiele Tube B1->B2 B3 Heat Gently B2->B3 B4 Observe Bubble Stream B3->B4 B5 Cool & Record Temperature at Liquid Re-entry B4->B5

Caption: Experimental workflows for boiling point determination.

DensityWorkflow cluster_graduated_cylinder Graduated Cylinder Method cluster_pycnometer Pycnometer Method C1 Weigh Empty Graduated Cylinder C2 Add Known Volume of Liquid C1->C2 C3 Weigh Cylinder with Liquid C2->C3 C4 Calculate Mass of Liquid C3->C4 C5 Calculate Density (Mass/Volume) C4->C5 D1 Weigh Empty Pycnometer D2 Fill with Sample & Equilibrate Temperature D1->D2 D4 Repeat with Reference Liquid D3 Weigh Filled Pycnometer D2->D3 D6 Calculate Sample Density D3->D6 D5 Calculate Pycnometer Volume D4->D5 D5->D6

Caption: Experimental workflows for density determination.

References

An In-depth Technical Guide to the Safe Handling of Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific safety data for ethyl methyl oxalate (B1200264) (CAS No. 615-52-1) is limited. This guide incorporates data from the closely related and structurally similar compound, diethyl oxalate (CAS No. 95-92-1), to provide a comprehensive overview of handling precautions for short-chain dialkyl oxalates. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific chemical they are using.

Chemical Identification and Properties

Ethyl methyl oxalate is an ester used as a reagent in organic synthesis.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C5H8O4 [2][3][4]
Molecular Weight 132.11 g/mol [2][3]
CAS Number 615-52-1 [1][2][4]
Appearance Colorless liquid [5][6]
Boiling Point ~174 °C (estimate) [4][7]
Melting Point -41 °C / -41.8 °F (for Diethyl Oxalate) [8]
Flash Point 76 °C / 168.8 °F (for Diethyl Oxalate) [8][9]
Density ~1.156 g/mL [4][7]
Solubility in Water Insoluble [5][6][8]

| Vapor Density | Heavier than air |[5][10] |

Hazard Identification and Classification

This compound and similar dialkyl oxalates are classified as hazardous. The primary hazards include oral toxicity and serious eye irritation. It is a combustible liquid.[9][11]

Table 2: Hazard Classification (Representative for Diethyl Oxalate)

Hazard Classification Details
GHS Classification Acute Toxicity, Oral (Category 4), Serious Eye Irritation (Category 2), Combustible Liquid (Category 4)[9][11]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation. H227: Combustible liquid.[11][12]
Precautionary Statements P264, P270, P280, P301+P312, P305+P351+P338[11][12]

| NFPA 704 Rating | Health: 2, Flammability: 2, Instability: 0 |

  • Health (2): Can cause temporary incapacitation or residual injury.

  • Flammability (2): Must be moderately heated before ignition can occur.[10]

  • Instability (0): Normally stable.[10]

Contact can irritate the skin and eyes.[10] Breathing the vapors can irritate the nose and throat.[10] High exposure may lead to systemic effects, including kidney damage, due to hydrolysis to oxalic acid.[10][13]

Experimental Protocols and Toxicological Data

Toxicological data is primarily derived from studies on the analogue, diethyl oxalate. These studies follow standardized protocols (e.g., OECD Test Guidelines) to assess the substance's toxicity.

Key Experimental Methodologies
  • Acute Oral Toxicity (e.g., OECD TG 401/420): This test evaluates the short-term effects of a single oral dose. Rats are typically used, and the LD50 (the dose lethal to 50% of the test population) is determined. Signs of toxicity observed in studies with diethyl oxalate included disturbed respiration and kidney damage.[13]

  • Acute Dermal Toxicity (e.g., OECD TG 402): This protocol assesses the toxicity of a substance applied to the skin. For diethyl oxalate, the LD50 in rats was found to be >2000 mg/kg bw, indicating low acute dermal toxicity.[13]

  • Eye Irritation/Corrosion (e.g., OECD TG 405): This test, often conducted on rabbits, assesses the potential for a substance to cause eye damage. Diethyl oxalate is classified as causing serious eye irritation.[9][11][12]

  • Biodegradability (e.g., OECD TG 301D): This experiment measures the extent to which a chemical is broken down by microorganisms. Diethyl oxalate is considered readily biodegradable, although it does not meet the 10-day time window criterion.

Table 3: Toxicological and Ecotoxicological Data (for Diethyl Oxalate)

Endpoint Species Value Classification/Result Reference
Acute Oral LD50 Rat 400 mg/kg Harmful if swallowed [13]
Acute Dermal LD50 Rat >2000 mg/kg Low toxicity [13]
Eye Irritation Rabbit - Serious Irritant [9][11][12]
Toxicity to Fish (LC50) Oryzias latipes 27 mg/L (96 h) Harmful to aquatic life
Toxicity to Daphnia (EC50) Daphnia magna 15 mg/L (48 h) Harmful to aquatic life

| Biodegradability | - | 67.9% (28 d) | Readily biodegradable | |

Handling, Storage, and Personal Protection

Safe handling and storage are critical to minimizing exposure risks in a laboratory setting. This involves a combination of engineering controls, safe work practices, and appropriate personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Handle in a well-ventilated area.[2][12] Use a chemical fume hood or local exhaust ventilation where there is a potential for vapor or aerosol generation.[10][11]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[11][14]

  • Do not breathe vapors or mists.[12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9][11]

  • Ground all equipment when handling to prevent static discharge.[5][11]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[10][12]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][15]

  • The material is moisture-sensitive.[9][15]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Wear chemical safety goggles or a face shield (conforming to EN166 or 29 CFR 1910.133).[9][16]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[9][10][16]

| Respiratory Protection | Not typically required with adequate ventilation. If ventilation is insufficient or in case of emergency, use an approved vapor respirator (e.g., NIOSH/MSHA approved).[11][15] |

Emergency Procedures

Prompt and correct response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[2][11] Seek immediate medical attention.[2][11]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[9][10][15] Seek medical attention if irritation persists.[9][11]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[9][10][15] Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting.[2][15] Rinse the mouth with water. If the person is conscious, give 2-4 cupfuls of water or milk.[15] Call a poison control center or doctor immediately.[2][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2][10][16]

  • Unsuitable Media: Do not use a heavy water stream.[12]

  • Specific Hazards: The substance is combustible.[10] Vapors are heavier than air and may travel to an ignition source and flash back.[10] Containers may explode when heated.[9][10] Fire will produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[5][9][16]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9] Use water spray to cool fire-exposed containers.[10]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[12] Eliminate all ignition sources.[5][10] Ensure adequate ventilation.[2][11] Wear appropriate PPE.[2][11]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2][5]

  • Containment and Cleanup: Stop the leak if it can be done without risk.[5] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a suitable, closed container for disposal.[10][15]

Visualized Workflows and Procedures

To aid researchers, the following diagrams illustrate key safety workflows.

G cluster_prep Preparation & Handling cluster_storage Storage & Waste cluster_emergency Emergency Preparedness A Review SDS & Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B K Locate Eyewash Station & Safety Shower A->K L Know Spill Kit Location A->L M Have Emergency Contacts Ready A->M C Work in Chemical Fume Hood B->C D Ground Equipment (If transferring large quantities) C->D E Handle Chemical Away From Ignition Sources & Incompatibles D->E F Return to Storage After Use E->F J Dispose of Waste in Approved Hazardous Waste Container E->J G Store in Tightly Sealed Container F->G H Store in Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatibles H->I

Caption: General laboratory handling workflow for this compound.

G cluster_assess Immediate Actions cluster_response Spill Response Start Spill Occurs A Alert personnel in the immediate area Start->A B Eliminate all ignition sources A->B C Isolate the spill area B->C D Assess spill size and risk C->D IsMajor Is the spill major or unmanageable? D->IsMajor E Don appropriate PPE (respirator if needed) F Contain the spill with inert absorbent material (sand, vermiculite) E->F G Carefully collect absorbed material into a labeled, sealed container F->G H Clean the spill area with soap and water G->H I Dispose of waste as hazardous chemical waste H->I End Spill Managed I->End IsMajor->E No Evacuate Evacuate the area and call emergency response team IsMajor->Evacuate Yes Evacuate->End

References

An In-depth Technical Guide on the Solubility of Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl methyl oxalate (B1200264). Due to the limited availability of direct quantitative solubility data for ethyl methyl oxalate in public literature, this guide furnishes qualitative solubility information for the closely related compound, diethyl oxalate, and quantitative data for dimethyl oxalate, which can serve as a useful reference. Furthermore, this document details a general experimental protocol for determining solubility and a specific method for the synthesis of this compound.

Data Presentation: Solubility in Organic Solvents

Qualitative Solubility of Diethyl Oxalate

Diethyl oxalate is reported to be miscible with many common organic solvents. Miscibility implies that the substances can be mixed in all proportions to form a homogeneous solution.

Organic SolventQualitative Solubility of Diethyl Oxalate
Ethanol (B145695)Miscible[1]
Diethyl EtherMiscible[1]
AcetoneMiscible[1]
Ethyl AcetateMiscible[1]

Quantitative Solubility of Dimethyl Oxalate

A specific data point for the solubility of dimethyl oxalate in ethanol has been reported.

Organic SolventSolubility of Dimethyl Oxalate
Ethanol50 mg/mL (clear to very slightly hazy, colorless solution)[2]

It is important to note that while these values for related compounds are informative, the actual solubility of this compound may differ. Therefore, experimental determination of its solubility is recommended for any application requiring precise data.

Experimental Protocols

2.1. General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a substance in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol (B129727), acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. The filter material should be compatible with the organic solvent used.

  • Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID).

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

2.2. Synthesis of this compound via Transesterification

This compound can be synthesized through the transesterification of diethyl oxalate with methanol, often facilitated by a catalyst.

Materials:

  • Diethyl oxalate

  • Methanol

  • Potassium carbonate (K₂CO₃) or another suitable catalyst

  • Reaction flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus for purification

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl oxalate and methanol. A common molar ratio is approximately 1.3 moles of methanol to 1 mole of diethyl oxalate.

  • Catalyst Addition: Add a catalytic amount of potassium carbonate to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the formation of this compound and the consumption of diethyl oxalate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and the byproduct, dimethyl oxalate.

  • Characterization: The purity of the synthesized this compound can be confirmed using analytical techniques such as NMR spectroscopy and GC-MS.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Combine Diethyl Oxalate, Methanol, and Catalyst start->reactants reaction Heat to Reflux with Stirring reactants->reaction monitoring Monitor Reaction (e.g., by GC) reaction->monitoring monitoring->reaction Incomplete completion Reaction Complete monitoring->completion Complete workup Cool and Filter to Remove Catalyst completion->workup distillation Fractional Distillation (Reduced Pressure) workup->distillation product Pure this compound distillation->product

Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide on the Core Reaction Mechanism for Ethyl Methyl Oxalate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanism for the formation of ethyl methyl oxalate (B1200264). Ethyl methyl oxalate is a valuable precursor in the synthesis of various fine chemicals and pharmaceuticals.[1] Its synthesis is primarily achieved through the transesterification of dialkyl oxalates, a process that will be detailed herein. This document outlines the reaction kinetics, experimental protocols, and the core signaling pathways involved in this chemical transformation.

Core Reaction Mechanism: Transesterification

The formation of this compound is predominantly accomplished via the transesterification of either dimethyl oxalate with ethanol (B145695) or diethyl oxalate with methanol (B129727).[1][2] This reaction can be catalyzed by either an acid or a base. The general reaction scheme is illustrated below:

Reaction Scheme 1: Transesterification of Dimethyl Oxalate with Ethanol

(CH₃OCO)₂ + C₂H₅OH ⇌ CH₃OCOCOOC₂H₅ + CH₃OH Dimethyl Oxalate + Ethanol ⇌ this compound + Methanol

Reaction Scheme 2: Transesterification of Diethyl Oxalate with Methanol

(C₂H₅OCO)₂ + CH₃OH ⇌ CH₃OCOCOOC₂H₅ + C₂H₅OH Diethyl Oxalate + Methanol ⇌ this compound + Ethanol

The transesterification process is an equilibrium reaction.[3] To enhance the yield of this compound, the equilibrium may be shifted towards the product side by removing the alcohol byproduct (methanol or ethanol) from the reaction mixture.

Base-catalyzed transesterification is a common and efficient method for the synthesis of this compound.[4][5] The mechanism involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the oxalate ester.

A variety of alkaline catalysts can be employed, including sodium alkoxides (e.g., sodium ethoxide, sodium methoxide), sodium hydroxide, and sodium carbonate.[4][6] The strength of the base catalyst plays a crucial role in its catalytic efficiency, with stronger bases generally exhibiting higher activity.[4]

Below is a DOT script representation of the base-catalyzed transesterification of dimethyl oxalate with ethanol.

Base_Catalyzed_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Reformation of Carbonyl and Leaving Group Departure cluster_step4 Step 4: Proton Transfer Ethanol C₂H₅OH Ethoxide C₂H₅O⁻ (Ethoxide) Ethanol->Ethoxide Deprotonation Base Base (e.g., OR⁻) Base->Ethanol DimethylOxalate Dimethyl Oxalate (CH₃OCO)₂ Ethoxide->DimethylOxalate Nucleophilic Attack Ethoxide->DimethylOxalate Tetrahedral_Intermediate Tetrahedral Intermediate DimethylOxalate->Tetrahedral_Intermediate DimethylOxalate->Tetrahedral_Intermediate EthylMethylOxalate This compound CH₃OCOCOOC₂H₅ Tetrahedral_Intermediate->EthylMethylOxalate Collapse of Intermediate Tetrahedral_Intermediate->EthylMethylOxalate Methoxide CH₃O⁻ (Methoxide) Tetrahedral_Intermediate->Methoxide Leaving Group Departure Tetrahedral_Intermediate->Methoxide Methanol Methanol CH₃OH Methoxide->Methanol Protonation Methoxide->Methanol Base_Regen Regenerated Base Methanol->Base_Regen

Base-Catalyzed Transesterification Pathway

Acid-catalyzed transesterification provides an alternative route for the synthesis of this compound. This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used acid catalysts include sulfuric acid and hydrogen chloride.[7][8] The following DOT script illustrates the acid-catalyzed transesterification of dimethyl oxalate with ethanol.

Acid_Catalyzed_Mechanism cluster_step1 Step 1: Protonation of Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Ethanol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Leaving Group Departure DimethylOxalate Dimethyl Oxalate (CH₃OCO)₂ Protonated_Oxalate Protonated Dimethyl Oxalate DimethylOxalate->Protonated_Oxalate Protonation Ethanol Ethanol C₂H₅OH Protonated_Oxalate->Ethanol Oxonium_Intermediate Oxonium Intermediate Protonated_Oxalate->Oxonium_Intermediate H+ H⁺ (Acid Catalyst) H+->DimethylOxalate Ethanol->Protonated_Oxalate Nucleophilic Attack Ethanol->Oxonium_Intermediate Deprotonated_Intermediate Deprotonated Intermediate Oxonium_Intermediate->Deprotonated_Intermediate Deprotonation Oxonium_Intermediate->Deprotonated_Intermediate EthylMethylOxalate This compound CH₃OCOCOOC₂H₅ Deprotonated_Intermediate->EthylMethylOxalate Elimination of Methanol Deprotonated_Intermediate->EthylMethylOxalate Methanol Methanol CH₃OH Deprotonated_Intermediate->Methanol EthylMethylOxalate->H+ Catalyst Regeneration

Acid-Catalyzed Transesterification Pathway

Quantitative Data Summary

The efficiency of this compound synthesis is influenced by various factors including the choice of catalyst, reaction temperature, reactant molar ratio, and reaction time. The following tables summarize key quantitative data from relevant studies.

Table 1: Catalyst Performance in the Transesterification of Dimethyl Oxalate (DMO) with Ethanol (EtOH)

CatalystCatalyst Concentration (mol%)Temperature (°C)DMO Conversion (%)EMO Selectivity (%)Reference
Sodium tert-butoxide0.4Room TempHigh-[4]
Sodium ethoxide0.480High-[6]
Sodium methoxide0.480High-[6]
NaOH0.480Moderate-[6]
Na₂CO₃0.480Low-[6]
Zn₀.₁₈Mg₀.₈₂O1.5 wt%8071.9867.36[9][10]

Table 2: Kinetic Parameters for the Transesterification of Diethyl Oxalate (DEO) with Methanol

ParameterValueConditionsReference
Reaction Order (α)2.3025-38°C, K₂CO₃ catalyst[1]
Apparent Activation Energy (E)31.86 kJ/mol25-38°C, K₂CO₃ catalyst[1]
Frequency Factor (k₀)2.377 x 10⁵25-38°C, K₂CO₃ catalyst[1]

Table 3: Optimized Reaction Conditions for this compound (EMO) Synthesis

Starting MaterialCatalystMolar Ratio (Alcohol:Oxalate)Temperature (°C)Residence Time (min)DEO Conversion (%)EMO Selectivity (%)Reference
Diethyl OxalateK₂CO₃3.3:1352.3079.865.9[1][10]

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of this compound via transesterification. This protocol is a composite based on methodologies described in the cited literature for similar reactions.[7][11]

  • Reactants: Dimethyl oxalate or diethyl oxalate, absolute ethanol or methanol.

  • Catalyst: Sodium ethoxide, potassium carbonate, or sulfuric acid.

  • Solvent (optional): Anhydrous ether or benzene.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, distillation apparatus, separatory funnel, rotary evaporator.

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the dialkyl oxalate (e.g., diethyl oxalate) and the alcohol (e.g., methanol). A typical molar ratio of alcohol to oxalate is between 3:1 and 10:1.[1][6]

  • Catalyst Addition: The base catalyst (e.g., potassium carbonate, 10-15 mg/mL) is added to the reaction mixture.[1]

  • Reaction: The mixture is stirred and heated to the desired temperature (e.g., 35°C) for a specified duration (e.g., 2-3 minutes in a microreactor, or longer in a batch process).[1]

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The catalyst is neutralized with a dilute acid (e.g., acetic acid) and then filtered.

    • The excess alcohol and the alcohol byproduct are removed by distillation or using a rotary evaporator.

    • The remaining crude product is washed with water to remove any remaining catalyst and salts.

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

  • Purification: The final product, this compound, is purified by fractional distillation under reduced pressure.

  • Reaction Setup: A round-bottom flask is charged with anhydrous oxalic acid and the desired alcohol (e.g., a mixture of methanol and ethanol).

  • Catalyst Addition: Concentrated sulfuric acid is slowly added to the stirred mixture.[7]

  • Reaction: The mixture is heated to reflux for several hours to drive the esterification and transesterification reactions to completion.

  • Work-up and Purification: The work-up and purification steps are similar to the base-catalyzed procedure, with an initial neutralization step using a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst.

Logical Workflow for Synthesis and Analysis

The following diagram outlines the logical workflow from reactant selection to final product analysis.

Workflow cluster_reactants Reactant Selection cluster_synthesis Synthesis cluster_analysis Analysis DialkylOxalate Dialkyl Oxalate (Dimethyl or Diethyl) Reaction Transesterification Reaction DialkylOxalate->Reaction Alcohol Alcohol (Ethanol or Methanol) Alcohol->Reaction Catalyst Catalyst (Acid or Base) Catalyst->Reaction Workup Work-up (Neutralization, Extraction, Drying) Reaction->Workup Purification Purification (Distillation) Workup->Purification GC Gas Chromatography (GC) (Purity and Yield) Purification->GC NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR IR IR Spectroscopy (Functional Group Analysis) Purification->IR

Experimental Workflow for this compound Synthesis

References

raw materials for ethyl methyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Raw Materials for Ethyl Methyl Oxalate (B1200264) Synthesis

This technical guide provides a comprehensive overview of the primary synthesis routes for ethyl methyl oxalate, a significant intermediate in the pharmaceutical and fine chemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. It details the core raw materials, experimental protocols, and quantitative data associated with the main synthetic pathways.

Transesterification of Dialkyl Oxalates

Transesterification is a prominent and widely utilized method for the synthesis of this compound. This route involves the reaction of a readily available dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with methanol (B129727) or ethanol (B145695), respectively. The choice of starting dialkyl oxalate influences the corresponding alcohol required for the transesterification reaction.

Raw Materials

The essential raw materials for this synthesis route are a starting dialkyl oxalate, an alcohol, and a catalyst.

Raw MaterialChemical FormulaRoleNotes
Diethyl Oxalate (DEO)C₆H₁₀O₄ReactantStarting material for reaction with methanol.
Dimethyl Oxalate (DMO)C₄H₆O₄ReactantStarting material for reaction with ethanol.
MethanolCH₃OHReactantReacts with diethyl oxalate.
EthanolC₂H₅OHReactantReacts with dimethyl oxalate.
Potassium CarbonateK₂CO₃CatalystA common base catalyst.
ZnO-MgO CompositeZnO-MgOCatalystA heterogeneous catalyst.[1][2]
Sodium MethoxideCH₃ONaCatalystA strong base catalyst.[1]
Sodium tert-butoxideC₄H₉ONaCatalystA highly active homogeneous catalyst.[3]
Various Aminese.g., DBU, DABCOCatalystAlternative base catalysts.[3]
Quantitative Data for Transesterification

The efficiency of the transesterification reaction is highly dependent on the catalyst and reaction conditions. Below is a summary of reported quantitative data for different catalytic systems.

Starting MaterialsCatalystMolar Ratio (Alcohol:Oxalate)Temperature (°C)Reaction TimeConversion (%)Selectivity to EMO (%)
Diethyl Oxalate + MethanolK₂CO₃3.3:1352.30 min79.865.9
Dimethyl Oxalate + Ethanol18 mol% ZnO-MgO2:18020 min71.9867.36
Experimental Protocols

1.3.1. Synthesis of this compound from Diethyl Oxalate and Methanol

This protocol is based on a microreactor setup which allows for precise control of reaction conditions.

  • Apparatus: A flow-type microreactor system.

  • Procedure:

    • Prepare a solution of diethyl oxalate in methanol with a molar ratio of 1:3.3.

    • Prepare a solution of potassium carbonate in methanol at a concentration of 15 mg/mL.

    • The two solutions are pumped separately into a micromixer and then into the microreactor.

    • The microreactor is maintained at a constant temperature of 35°C.

    • The residence time in the microreactor is controlled to be 2.30 minutes.

    • The output from the reactor is collected and analyzed (e.g., by gas chromatography) to determine the conversion of diethyl oxalate and the selectivity to this compound.[1]

1.3.2. Synthesis of this compound from Dimethyl Oxalate and Ethanol

This protocol utilizes a heterogeneous catalyst in a batch reactor.

  • Apparatus: A standard laboratory batch reactor equipped with a stirrer and temperature control.

  • Procedure:

    • Charge the reactor with dimethyl oxalate and ethanol in a 1:2 molar ratio.

    • Add the ZnO-MgO composite catalyst (1.5 wt% of the total reactants).

    • Heat the mixture to 80°C with constant stirring.

    • Maintain the reaction for 20 minutes.

    • After the reaction, cool the mixture and separate the catalyst by filtration.

    • The liquid product is then purified, typically by distillation, to isolate the this compound.[1][2]

Synthesis Pathway and Experimental Workflow

Transesterification_DEO DEO Diethyl Oxalate Microreactor Microreactor (35°C, 2.30 min) DEO->Microreactor MeOH Methanol MeOH->Microreactor Catalyst_K2CO3 K2CO3 Catalyst Catalyst_K2CO3->Microreactor EMO This compound Microreactor->EMO EtOH_byproduct Ethanol Microreactor->EtOH_byproduct

Caption: Transesterification of Diethyl Oxalate with Methanol.

Transesterification_DMO DMO Dimethyl Oxalate BatchReactor Batch Reactor (80°C, 20 min) DMO->BatchReactor EtOH Ethanol EtOH->BatchReactor Catalyst_ZnO_MgO ZnO-MgO Catalyst Catalyst_ZnO_MgO->BatchReactor EMO This compound BatchReactor->EMO MeOH_byproduct Methanol BatchReactor->MeOH_byproduct

Caption: Transesterification of Dimethyl Oxalate with Ethanol.

Direct Esterification of Oxalic Acid

A straightforward approach to synthesizing this compound is the direct esterification of oxalic acid with a mixture of methanol and ethanol. While specific literature on the mixed ester synthesis is less common, established protocols for the synthesis of symmetrical dialkyl oxalates provide a strong foundation for this method. A dehydrating agent or azeotropic removal of water is typically required to drive the reaction to completion.

Raw Materials
Raw MaterialChemical FormulaRoleNotes
Oxalic Acid (anhydrous)H₂C₂O₄ReactantDihydrate can be used but requires longer reaction times or prior dehydration.[4]
MethanolCH₃OHReactant & Solvent
EthanolC₂H₅OHReactant & Solvent
Sulfuric AcidH₂SO₄CatalystA common strong acid catalyst.[5]
Benzene (B151609) or Toluene (B28343)C₆H₆ or C₇H₈Solvent/Azeotroping agentUsed for azeotropic removal of water.[4]
Quantitative Data for Symmetrical Ester Synthesis

The following data for the synthesis of the symmetrical esters can be used as a benchmark for developing a protocol for the mixed ester.

ProductReactantsCatalystYield (%)
Dimethyl OxalateOxalic Acid, MethanolSulfuric Acid68-76
Diethyl OxalateOxalic Acid, Ethanol(with azeotropic removal)80-90
Experimental Protocol (Adapted for Mixed Ester Synthesis)

This is a generalized protocol adapted from the synthesis of symmetrical dialkyl oxalates.

  • Apparatus: A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel.

  • Procedure:

    • To the flask, add anhydrous oxalic acid (1 mole).

    • Add a mixture of methanol and ethanol. The molar ratio of the alcohols can be varied to influence the product distribution. A starting point could be a 1:1 molar ratio of methanol to ethanol, with a total alcohol excess (e.g., 2.5 moles total).

    • With vigorous stirring, slowly add concentrated sulfuric acid (e.g., 0.35 moles).

    • Heat the mixture to reflux. The reaction time will need to be optimized, but several hours are typically required.

    • After the reaction, the mixture is cooled. The product can be isolated by filtration if it crystallizes, or by extraction followed by distillation.

    • Alternatively, for azeotropic removal of water, benzene or toluene can be added to the reaction mixture, and a Dean-Stark apparatus can be used to collect the water.[4]

Synthesis Pathway

Direct_Esterification OxalicAcid Oxalic Acid Reactor Reactor (Reflux) OxalicAcid->Reactor MeOH Methanol MeOH->Reactor EtOH Ethanol EtOH->Reactor Catalyst_H2SO4 H2SO4 Catalyst Catalyst_H2SO4->Reactor Products This compound + Dimethyl Oxalate + Diethyl Oxalate Reactor->Products Water Water Reactor->Water

Caption: Direct Esterification of Oxalic Acid with Methanol and Ethanol.

Stepwise Alcoholysis of Oxalyl Chloride

The reaction of oxalyl chloride with alcohols provides another route to this compound. This method can be performed in a stepwise manner, first reacting oxalyl chloride with one alcohol to form the monoester acid chloride, followed by reaction with the second alcohol. This approach offers better control over the formation of the unsymmetrical ester compared to the direct esterification of oxalic acid with a mixture of alcohols.

Raw Materials
Raw MaterialChemical FormulaRoleNotes
Oxalyl ChlorideC₂Cl₂O₂ReactantHighly reactive and moisture-sensitive.
MethanolCH₃OHReactant
EthanolC₂H₅OHReactant
Diethyl Ether(C₂H₅)₂OSolventA common solvent for this reaction.
Pyridine (B92270)C₅H₅NBaseUsed to neutralize the HCl byproduct.
Copper or Sodium Alcoholate-CatalystMentioned for the stepwise alcoholysis.[6][7]
Quantitative Data

A related synthesis of methyl oxalyl chloride from oxalyl chloride and methanol reports a yield of 93%.[8] This high yield for the intermediate suggests that the subsequent reaction with ethanol could also be efficient.

Experimental Protocol (Stepwise Synthesis)

This protocol is based on the synthesis of methyl oxalyl chloride and the general principles of alcoholysis of acid chlorides.

  • Apparatus: A three-necked flask equipped with a dropping funnel, a stirrer, and a nitrogen inlet. The reaction should be carried out under an inert atmosphere.

  • Procedure:

    • Step 1: Synthesis of Methyl Oxalyl Chloride

      • Dissolve oxalyl chloride (1.05 equivalents) in anhydrous diethyl ether in the reaction flask and cool to 0°C.

      • Slowly add a solution of methanol (1.00 equivalent) in diethyl ether from the dropping funnel while maintaining the temperature at 0°C.

      • Stir the reaction mixture at 0°C for 2 hours.

      • The resulting methyl oxalyl chloride can be purified by distillation.[8]

    • Step 2: Synthesis of this compound

      • The purified methyl oxalyl chloride is dissolved in an anhydrous solvent (e.g., diethyl ether).

      • A solution of ethanol (1 equivalent) and a base like pyridine (1 equivalent) in the same solvent is added slowly at a low temperature (e.g., 0°C).

      • The reaction is stirred for a period of time to ensure completion.

      • The reaction mixture is then worked up by washing with water to remove the pyridinium (B92312) salt, followed by drying of the organic layer and purification of the product by distillation.

Synthesis Pathway

Oxalyl_Chloride_Route OxalylChloride Oxalyl Chloride Step1 Step 1 (0°C) OxalylChloride->Step1 MeOH Methanol MeOH->Step1 MethylOxalylChloride Methyl Oxalyl Chloride Step1->MethylOxalylChloride HCl1 HCl Step1->HCl1 Step2 Step 2 (0°C) MethylOxalylChloride->Step2 EtOH Ethanol EtOH->Step2 Pyridine Pyridine Pyridine->Step2 EMO This compound Step2->EMO PyridineHCl Pyridinium Chloride Step2->PyridineHCl

Caption: Stepwise Alcoholysis of Oxalyl Chloride for this compound Synthesis.

References

Stability and Storage Conditions for Ethyl Methyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the stability of ethyl methyl oxalate (B1200264) is publicly available. This guide is compiled based on the known properties of analogous compounds, such as diethyl oxalate and dimethyl oxalate, and general principles of ester chemistry. The recommendations and protocols should be adapted and validated for specific applications.

Introduction

Ethyl methyl oxalate (C₅H₈O₄) is an asymmetric dialkyl oxalate ester. Its utility in organic synthesis and pharmaceutical development necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its quality and integrity. This document provides a technical overview of the factors influencing the stability of this compound, recommended storage conditions, and hypothetical protocols for its stability assessment.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. As an ester, the ester linkages are the most reactive sites in the molecule.

Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis. In the presence of water, it can decompose into its constituent alcohols (ethanol and methanol) and oxalic acid. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting oxalic acid is deprotonated to form the oxalate salt.

A kinetic study on dimethyl oxalate revealed that its hydrolysis is an autocatalytic process involving two consecutive reactions, with monomethyl oxalate as an intermediate.[1][2][3] A similar pathway can be anticipated for this compound.

Thermal Stability
Photostability

Although not a primary concern for many simple esters, it is good laboratory practice to protect this compound from prolonged exposure to direct sunlight or high-intensity UV light to prevent any potential photochemical degradation.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the purity and stability of this compound. The following recommendations are based on best practices for handling moisture-sensitive and reactive esters like diethyl oxalate.[4][5][6]

ConditionRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric moisture and oxygen.
Container Use a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap).Prevents ingress of moisture and light.[1]
Light Exposure Store in a dark place or use an amber-colored container.Protects against potential photolytic degradation.
Moisture Store in a dry, well-ventilated area. Avoid exposure to humidity.Moisture is the primary cause of hydrolytic degradation.

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should not be stored with the following substances, based on data for analogous compounds like diethyl oxalate:[4]

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents Can cause vigorous, potentially explosive reactions.
Strong Acids Catalyzes hydrolysis.
Strong Bases Catalyzes irreversible hydrolysis (saponification).
Reducing Agents May lead to chemical reactions.
Water/Moisture Causes hydrolysis to ethanol, methanol, and oxalic acid.

Potential Degradation Pathway

The most probable degradation pathway for this compound is hydrolysis, proceeding through a stepwise mechanism to ultimately yield oxalic acid, ethanol, and methanol.

G cluster_0 Step 1 cluster_1 Step 2 EMO This compound H2O + H₂O Intermediate1 Monoethyl Oxalate + Methanol or Monomethyl Oxalate + Ethanol EMO->Intermediate1 Hydrolysis H_plus H⁺ or OH⁻ H2O2 + H₂O Final_Products Oxalic Acid + Ethanol + Methanol Intermediate1->Final_Products Hydrolysis H_plus2 H⁺ or OH⁻

Caption: Inferred hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The following are hypothetical experimental protocols for assessing the stability of this compound. These are based on general stability testing guidelines and should be adapted as necessary.[7][8]

Accelerated Stability Study (Forced Degradation)

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water mixtures).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24-48 hours.

    • Basic: 0.1 M NaOH at room temperature for 4-8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80 °C for 72 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis:

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV detection.

    • Characterize any significant degradation products using LC-MS or other appropriate techniques.

G cluster_workflow Forced Degradation Workflow start Prepare Ethyl Methyl Oxalate Samples stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling analysis Analyze via HPLC, LC-MS sampling->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Experimental workflow for a forced degradation study.

Long-Term Stability Study

Objective: To determine the shelf-life and appropriate storage conditions for this compound.

Methodology:

  • Sample Preparation: Place aliquots of this compound into vials that mimic the proposed long-term storage container.

  • Storage Conditions: Store the samples under various controlled temperature and humidity conditions as per ICH guidelines (or adapted for a chemical reagent):

    • Long-term: 25 °C / 60% RH

    • Intermediate: 30 °C / 65% RH

    • Accelerated: 40 °C / 75% RH

    • Refrigerated: 5 °C

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for:

    • Appearance: Visual inspection for color change or precipitation.

    • Purity: Assay by a validated HPLC or GC method.

    • Degradation Products: Quantification of known and unknown impurities.

    • Water Content: Karl Fischer titration.

Conclusion

While direct stability data for this compound is scarce, a conservative approach based on the known properties of similar dialkyl oxalates provides a solid foundation for its stable storage and handling. The primary degradation concern is hydrolysis, which can be minimized by storing the compound in a cool, dry environment, under an inert atmosphere, and away from incompatible materials. For critical applications, it is imperative to conduct specific stability studies to establish a reliable shelf-life and to understand its degradation profile under relevant conditions.

References

Methodological & Application

Ethyl Methyl Oxalate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl methyl oxalate (B1200264) is a valuable and versatile reagent in organic synthesis, serving as a key building block for a variety of molecular frameworks. Its utility stems from the presence of two distinct ester functionalities, which can be selectively manipulated to achieve desired chemical transformations. This document provides detailed application notes and experimental protocols for the use of ethyl methyl oxalate and its close analog, diethyl oxalate, in several important classes of organic reactions. These methodologies are particularly relevant for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Key Applications

This compound is primarily employed in reactions where an electrophilic oxalate moiety is required. Its applications are largely analogous to those of diethyl oxalate and dimethyl oxalate. Key areas of application include:

  • Claisen Condensation: As an electrophilic partner in Claisen and Dieckmann condensations for the synthesis of β-keto esters and related dicarbonyl compounds. These products are valuable intermediates in the synthesis of more complex molecules.

  • Synthesis of Heterocyclic Compounds: As a precursor for the formation of a wide range of heterocyclic systems, including pyrazoles, quinoxalines, and other pharmacologically relevant scaffolds.

  • Pharmaceutical Synthesis: this compound and related dialkyl oxalates are important intermediates in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs).[1]

Experimental Protocols

Claisen Condensation for the Synthesis of β-Keto Esters

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester (or ketone) and an ester, in the presence of a strong base, to form a β-keto ester or a β-diketone.[2] Dialkyl oxalates, such as this compound, are excellent electrophilic partners in these reactions as they cannot self-condense due to the absence of α-hydrogens.[2]

a. Reaction of Ethyl Propionate (B1217596) with Diethyl Oxalate

This protocol details the synthesis of ethyl ethoxalylpropionate. A similar procedure can be followed using this compound as the electrophile.

Reaction Scheme:

Materials:

  • Sodium (69 g, 3 gram atoms)

  • Xylene

  • Dry ether (1 L)

  • Absolute ethyl alcohol (138 g, 175 mL, 3 moles)

  • Ethyl propionate (306 g, 3 moles)

  • Diethyl oxalate (438 g, 3 moles)

  • 33% Acetic acid solution

  • 10% Sodium bicarbonate solution

Procedure: [1]

  • In a 3-L three-necked flask, powder sodium under xylene. After cooling, decant the xylene and wash the sodium with two small portions of dry ether.

  • Add 1 L of absolute ether to the powdered sodium.

  • Fit the flask with a mercury-sealed stirrer, a reflux condenser, and a dropping funnel. Protect the condenser and funnel from moisture with calcium chloride tubes.

  • Add the absolute ethyl alcohol dropwise through the funnel.

  • Once all the sodium has reacted (cessation of boiling), immerse the flask in an ice-water bath.

  • Slowly add a mixture of ethyl propionate and diethyl oxalate through the dropping funnel.

  • After the addition is complete, remove the stirrer and set the condenser for downward distillation.

  • Remove the ether and the alcohol formed during the reaction by heating on a water bath.

  • Treat the residue, which usually solidifies upon cooling, with 600 cc of cold 33% acetic acid solution.

  • Allow the mixture to stand for several hours with occasional shaking to completely decompose the sodium derivative.

  • Extract the product with four 500-cc portions of ether.

  • Wash the combined ether solution with 1 L of water, two 500-cc portions of 10% sodium bicarbonate solution, and finally with 1 L of water.

  • Remove the ether by distillation on a steam bath.

  • Fractionally distill the residue. The fraction boiling at 114–116°/10 mm is collected.

Yield: 363–425 g (60–70%)[1]

b. Reaction of Acetone (B3395972) with Diethyl Oxalate

This protocol describes the synthesis of ethyl acetopyruvate. This compound can be used in a similar fashion.

Reaction Scheme:

Materials:

  • Absolute ethyl alcohol (2800 cc)

  • Sodium (125 g, 5.4 atoms)

  • Diethyl oxalate (730 g, 673 cc, 5 moles)

  • Acetone (290 g, 366 cc, 5 moles)

  • Concentrated sulfuric acid

  • Benzene (B151609)

  • Ice

Procedure: [3]

  • In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place 2800 cc of absolute ethyl alcohol.

  • Add 125 g of sodium over one to two hours.

  • Cool the mixture to room temperature and slowly add a mixture of 730 g of diethyl oxalate and 290 g of acetone over two to three hours with stirring.

  • Continue stirring for one hour after the addition is complete.

  • Filter the resulting yellow sodium salt by suction and wash with absolute ethyl alcohol.

  • Return the salt to the flask and treat with 1.5 L of water and 1 kg of cracked ice.

  • While stirring, rapidly add a cold solution of sulfuric acid (200 cc of concentrated H₂SO₄ with ice).

  • Continue stirring until the yellow lumps of the sodium salt disappear.

  • Extract the mixture with three 600-cc portions of benzene.

  • Distill the benzene from the extracts and distill the residue under reduced pressure. The product boils at 130–132°/37 mm.

Yield: 480–520 g (61–66%)[3]

Synthesis of Heterocyclic Compounds

Dialkyl oxalates are valuable precursors for the synthesis of various heterocyclic compounds.

a. Synthesis of Pyrazole (B372694) Derivatives

1,3-Dicarbonyl compounds, generated from the reaction of ketones with diethyl oxalate, can be cyclized with hydrazines to form pyrazoles.[2]

Reaction Scheme (General):

b. Synthesis of Quinoxaline Derivatives

Quinoxalines can be synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can be derived from dialkyl oxalates. For instance, quinoxaline-2,3(1H,4H)-dione can be prepared by the reaction of o-phenylenediamines with oxalic acid (derived from the hydrolysis of the oxalate ester) under reflux in hydrochloric acid.[4]

Quantitative Data

The following table summarizes quantitative data for reactions involving the synthesis and application of this compound and its analogs.

ReactionReagentsProductYield (%)ConditionsReference
Synthesis of this compound Diethyl oxalate, MethanolThis compound65.9% (selectivity)K₂CO₃, 35°C, microreactor[5][6]
Claisen Condensation Ethyl propionate, Diethyl oxalateEthyl ethoxalylpropionate60-70%NaOEt, Et₂O[1]
Claisen Condensation Acetone, Diethyl oxalateEthyl acetopyruvate61-66%NaOEt, EtOH[3]
Synthesis of Imidazole Intermediate Ethyl oxalate, Ethyl chloroacetateDiethyl 2-chloro-3-oxosuccinateNot specifiedNaOEt, EtOH[6]
Imidazole Synthesis Diethyl 2-chloro-3-oxosuccinate, ButyramidiniumDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate71%EtOH[6]

Diagrams

Claisen Condensation Workflow

Claisen_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Base_Preparation Prepare Sodium Ethoxide (Na in EtOH) Reagent_Addition Add this compound and Ketone/Ester Base_Preparation->Reagent_Addition 1 Condensation Claisen Condensation (Formation of β-Keto Ester Enolate) Reagent_Addition->Condensation 2 Acidification Acidify with HCl to protonate the enolate Condensation->Acidification 3 Extraction Extract with Organic Solvent Acidification->Extraction 4 Purification Purify by Distillation or Chromatography Extraction->Purification 5

Caption: Experimental workflow for a typical Claisen condensation using this compound.

Synthesis of Pyrazole Derivatives

Pyrazole_Synthesis Start Ketone + This compound Dicarbonyl 1,3-Dicarbonyl Intermediate Start->Dicarbonyl Claisen Condensation Cyclization Cyclocondensation Dicarbonyl->Cyclization Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Caption: Logical relationship for the synthesis of pyrazole derivatives from this compound.

References

Ethyl Methyl Oxalate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl methyl oxalate (B1200264), and the closely related diethyl oxalate, are highly valuable intermediates in the pharmaceutical industry. Their unique chemical properties make them essential building blocks for the synthesis of a diverse range of active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of these oxalate esters in the synthesis of key pharmaceuticals, including phenobarbital (B1680315), sulfamethoxazole (B1682508), and thiabendazole (B1682256).

Chemical Properties and Reactivity

Ethyl methyl oxalate and diethyl oxalate are diesters of oxalic acid. They are characterized by two electrophilic carbonyl carbons, making them susceptible to nucleophilic attack. A key reaction in their application is the Claisen condensation, where they react with a compound containing an acidic α-hydrogen in the presence of a strong base to form a new carbon-carbon bond. This reactivity is fundamental to the construction of the core structures of many pharmaceutical compounds.[1][2][3][4][5]

Application in the Synthesis of Key Pharmaceuticals

This compound and diethyl oxalate are crucial intermediates in the production of several important drugs.[6]

  • Phenobarbital: A long-acting barbiturate (B1230296) used as an anticonvulsant and sedative. Diethyl oxalate is a key reactant in the synthesis of the phenylmalonic ester intermediate.

  • Sulfamethoxazole: A sulfonamide antibiotic that inhibits bacterial folic acid synthesis. Diethyl oxalate can be utilized in the formation of the isoxazole (B147169) ring, a core component of the molecule.

  • Thiabendazole: A broad-spectrum anthelmintic and fungicide. Derivatives of diethyl oxalate are used in the synthesis of the benzimidazole (B57391) ring system of thiabendazole.[7]

Data Presentation

The following tables summarize quantitative data for the synthesis of phenobarbital, a representative synthesis of a sulfamethoxazole precursor, and a thiabendazole intermediate, highlighting the role of diethyl oxalate.

Table 1: Synthesis of Diethyl Ethylphenylmalonate (Phenobarbital Intermediate)

ParameterValueReference
Starting MaterialDiethyl Phenylacetate (B1230308)BenchChem
ReagentDiethyl OxalateBenchChem
BaseSodium EthoxideBenchChem
SolventEthanol (B145695)/EtherBenchChem
YieldNot specified

Table 2: Representative Synthesis of a Sulfamethoxazole Precursor Intermediate via Claisen Condensation

ParameterValueReference
Starting MaterialEthyl CyanoacetateBenchChem
ReagentDiethyl OxalateBenchChem
BaseSodium EthoxideBenchChem
SolventEthanol/EtherBenchChem
YieldNot specified

Table 3: Synthesis of a Thiabendazole Intermediate

ParameterValueReference
Starting Materialo-PhenylenediamineGoogle Patents
ReagentDiethyl OxaloacetateGoogle Patents
AcidDilute Hydrochloric AcidGoogle Patents
Reaction Time4-8 hoursGoogle Patents
Reaction Temperature50-100 °CGoogle Patents
Yield>80%Google Patents

Experimental Protocols

Synthesis of Phenobarbital using Diethyl Oxalate

This protocol outlines the synthesis of phenobarbital, a widely used anticonvulsant, starting from the Claisen condensation of ethyl phenylacetate with diethyl oxalate.

Experimental Workflow for Phenobarbital Synthesis

G cluster_0 Stage 1: Synthesis of Diethyl Phenylmalonate cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Cyclization Ethyl_Phenylacetate Ethyl Phenylacetate Condensation Claisen Condensation Ethyl_Phenylacetate->Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation NaOEt Sodium Ethoxide NaOEt->Condensation Intermediate_1 Diethyl Phenyloxobutandioate Condensation->Intermediate_1 Heat Heat (-CO) Intermediate_1->Heat Diethyl_Phenylmalonate Diethyl Phenylmalonate Heat->Diethyl_Phenylmalonate Alkylation Alkylation Diethyl_Phenylmalonate->Alkylation Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Alkylation NaOEt_2 Sodium Ethoxide NaOEt_2->Alkylation Diethyl_Ethylphenylmalonate Diethyl Ethylphenylmalonate Alkylation->Diethyl_Ethylphenylmalonate Cyclization Condensation/ Cyclization Diethyl_Ethylphenylmalonate->Cyclization Urea (B33335) Urea Urea->Cyclization NaOEt_3 Sodium Ethoxide NaOEt_3->Cyclization Phenobarbital Phenobarbital Cyclization->Phenobarbital

Caption: Synthetic workflow for Phenobarbital.

Materials:

  • Ethyl phenylacetate

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Dry ether

  • Ethyl bromide

  • Urea

  • Concentrated sulfuric acid

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Claisen Condensation: To the sodium ethoxide solution, add a mixture of ethyl phenylacetate and diethyl oxalate. The reaction mixture is stirred, leading to the formation of the sodium salt of diethyl phenyloxobutandioate.

  • Formation of Diethyl Phenylmalonate: The intermediate salt is treated with dilute sulfuric acid to liberate diethyl phenyloxobutandioate. This is then heated to induce decarbonylation, yielding diethyl phenylmalonate.

  • Alkylation: The diethyl phenylmalonate is then alkylated with ethyl bromide in the presence of sodium ethoxide to yield diethyl ethylphenylmalonate.

  • Cyclization: Finally, the diethyl ethylphenylmalonate is condensed with urea in the presence of sodium ethoxide. The reaction mixture is heated to drive the cyclization, forming the barbiturate ring of phenobarbital.

  • Purification: The crude phenobarbital is precipitated by acidification and purified by recrystallization from a suitable solvent like ethanol.

Representative Synthesis of a Sulfamethoxazole Precursor Intermediate

This protocol describes a representative Claisen condensation to form a β-keto ester, a key intermediate in the synthesis of heterocyclic systems like the isoxazole ring of sulfamethoxazole.

Experimental Workflow for β-Keto Ester Synthesis

G Ethyl_Acetate Ethyl Acetate (B1210297) Reaction Claisen Condensation Ethyl_Acetate->Reaction Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction Base Sodium Ethoxide Base->Reaction Product Diethyl 2-oxosuccinate (β-Keto Ester) Reaction->Product Workup Acidic Workup Product->Workup Purified_Product Purified Product Workup->Purified_Product

Caption: Claisen condensation workflow.

Materials:

  • Ethyl acetate

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for workup)

  • Ether

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Addition of Reactants: A mixture of ethyl acetate and diethyl oxalate is added dropwise to the sodium ethoxide solution with stirring.

  • Reaction: The reaction is stirred at room temperature or with gentle heating to promote the condensation.

  • Workup: The reaction mixture is quenched by pouring it into a mixture of ice and hydrochloric acid.

  • Extraction and Purification: The product is extracted with ether, and the organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.

Synthesis of a Thiabendazole Intermediate

This protocol describes the synthesis of a key benzimidazole intermediate for thiabendazole using a derivative of diethyl oxalate.[7]

Experimental Workflow for Thiabendazole Intermediate Synthesis

G o_Phenylenediamine o-Phenylenediamine Condensation Condensation Reaction (50-100 °C, 4-8 h) o_Phenylenediamine->Condensation Diethyl_Oxaloacetate Diethyl Oxaloacetate Diethyl_Oxaloacetate->Condensation Acid Dilute HCl Acid->Condensation Crude_Product_1 Crude Product 1 Condensation->Crude_Product_1 Halogenation Halogenation Crude_Product_1->Halogenation Crude_Product_2 Crude Product 2 Halogenation->Crude_Product_2 Decarboxylation Decarboxylation Crude_Product_2->Decarboxylation Purification Purification Decarboxylation->Purification Thiabendazole_Intermediate Thiabendazole Intermediate Purification->Thiabendazole_Intermediate

Caption: Thiabendazole intermediate synthesis.

Materials:

  • o-Phenylenediamine

  • Diethyl oxaloacetate

  • Dilute hydrochloric acid

  • Sodium hydroxide (B78521) solution

  • Halogenating agent (e.g., SOCl₂)

  • Solvent for decarboxylation (e.g., DMF)

Procedure:

  • Condensation: o-Phenylenediamine and diethyl oxaloacetate are mixed in dilute hydrochloric acid and heated at 50-100 °C for 4-8 hours. The pH is then adjusted to 7-8 with sodium hydroxide solution to precipitate the crude product.

  • Halogenation: The crude product from the previous step is subjected to a halogenation reaction to introduce a halogen atom.

  • Decarboxylation: The halogenated intermediate undergoes decarboxylation to yield the final thiabendazole intermediate.

  • Purification: The final product is purified by appropriate methods such as recrystallization or chromatography.

Signaling Pathways and Mechanisms of Action

Phenobarbital

Phenobarbital exerts its anticonvulsant and sedative effects primarily by potentiating the action of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Signaling Pathway of Phenobarbital

G Phenobarbital Phenobarbital GABA_A_Receptor GABA-A Receptor Phenobarbital->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Potentiates GABA effect Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Prolongs opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Mechanism of action of Phenobarbital.

Sulfamethoxazole

Sulfamethoxazole is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, sulfamethoxazole inhibits bacterial growth.

Signaling Pathway of Sulfamethoxazole

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Folic_Acid_Synthesis Folic Acid Synthesis Dihydrofolic_Acid->Folic_Acid_Synthesis Bacterial_Growth Bacterial Growth Folic_Acid_Synthesis->Bacterial_Growth Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition

Caption: Mechanism of action of Sulfamethoxazole.

Thiabendazole

The primary mechanism of action of thiabendazole involves the inhibition of the mitochondrial enzyme fumarate (B1241708) reductase in helminths. This disrupts the electron transport chain and cellular respiration, leading to energy depletion and parasite death. It is also known to inhibit microtubule polymerization in fungi.

Signaling Pathway of Thiabendazole

G cluster_helminth In Helminths cluster_fungi In Fungi Thiabendazole_H Thiabendazole Fumarate_Reductase Fumarate Reductase Thiabendazole_H->Fumarate_Reductase Inhibits Electron_Transport Mitochondrial Electron Transport Chain Fumarate_Reductase->Electron_Transport ATP_Production_H ATP Production Electron_Transport->ATP_Production_H Parasite_Death Parasite Death ATP_Production_H->Parasite_Death Depletion leads to Thiabendazole_F Thiabendazole Tubulin β-tubulin Thiabendazole_F->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits polymerization Cell_Division Cell Division Microtubule_Assembly->Cell_Division Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Division->Fungal_Growth_Inhibition Disruption leads to

Caption: Mechanism of action of Thiabendazole.

References

Application of Ethyl Methyl Oxalate in the Synthesis of Stegobinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed application and protocol for the use of ethyl methyl oxalate (B1200264) in the synthesis of stegobinone (B24926), a naturally occurring pheromone of the drugstore beetle (Stegobium paniceum). Stegobinone's biological activity and potential applications in pest management necessitate an efficient synthetic route. This application note proposes a robust synthetic strategy centered around a pivotal mixed Claisen condensation reaction utilizing ethyl methyl oxalate to construct the characteristic β-diketone side chain of the target molecule. The protocols provided are intended for researchers and professionals in organic synthesis and drug development.

Introduction

Stegobinone, with its complex stereochemistry and biological significance, presents a compelling target for organic synthesis. Its structure features a substituted dihydropyranone core and a 1-methyl-2-oxobutyl side chain. The efficient construction of the β-diketone moiety in this side chain is a key challenge in the total synthesis of stegobinone. This compound serves as an excellent C2 synthon for this purpose. Due to the absence of α-hydrogens, this compound can only act as an acylating agent (an electrophile) in a Claisen condensation, preventing self-condensation and leading to higher yields of the desired product. This note details a proposed synthetic pathway, leveraging a mixed Claisen condensation between a suitable ketone precursor and this compound.

Proposed Synthetic Pathway

The retrosynthetic analysis of stegobinone (I) identifies two key fragments: the dihydropyranone core and the β-diketone side chain. The side chain can be installed via a mixed Claisen condensation between the enolate of a ketone precursor (II) and this compound. The ketone precursor (II) can be synthesized from commercially available starting materials. The resulting β-ketoester (III) can then be further elaborated to the final stegobinone molecule.

Retrosynthesis stegobinone Stegobinone (I) intermediate_III β-Ketoester Intermediate (III) stegobinone->intermediate_III Dihydropyranone formation ketone_II Ketone Precursor (II) intermediate_III->ketone_II Mixed Claisen Condensation emo This compound intermediate_III->emo sm Starting Materials ketone_II->sm Synthesis

Caption: Retrosynthetic analysis of Stegobinone.

The forward synthesis involves the following key steps:

  • Synthesis of the Ketone Precursor (II): Preparation of the necessary ketone fragment attached to a protected dihydropyranone precursor.

  • Mixed Claisen Condensation: Reaction of the ketone precursor (II) with this compound in the presence of a strong base to yield the β-ketoester intermediate (III).

  • Cyclization and Deprotection: Conversion of the intermediate (III) into the final stegobinone (I) structure.

Experimental Protocols

3.1. General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity.

3.2. Protocol for Mixed Claisen Condensation

This protocol describes the formation of the β-ketoester intermediate (III) from the ketone precursor (II) and this compound.

Materials:

  • Ketone Precursor (II) (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the ketone precursor (II) (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating the formation of the sodium enolate.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-ketoester intermediate (III).

3.3. Protocol for Dihydropyranone Formation (Example)

This is a general procedure for the acid-catalyzed cyclization to form the dihydropyranone ring, which may require optimization based on the specific substrate.

Materials:

  • β-Ketoester Intermediate (III) (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Anhydrous Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-ketoester intermediate (III) (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield stegobinone (I).

Data Presentation

The following table summarizes expected yields and key analytical data for the proposed synthetic steps. These are target values based on analogous reactions reported in the literature.

StepReactantsProductExpected Yield (%)Key Analytical Data (¹H NMR, ¹³C NMR, MS)
Mixed Claisen Condensation Ketone Precursor (II), this compoundβ-Ketoester Intermediate (III)75-85Characteristic signals for the β-ketoester moiety.
Dihydropyranone Formation β-Ketoester Intermediate (III)Stegobinone (I)60-70Signals corresponding to the final stegobinone structure.

Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_claisen Mixed Claisen Condensation cluster_cyclization Dihydropyranone Formation start_claisen Start: Ketone Precursor (II) & this compound enolate_formation Enolate Formation with NaH in THF start_claisen->enolate_formation condensation Condensation at 0°C to rt enolate_formation->condensation quench Reaction Quench with NH4Cl condensation->quench extraction Extraction with Diethyl Ether quench->extraction purification_claisen Column Chromatography extraction->purification_claisen product_claisen Product: β-Ketoester (III) purification_claisen->product_claisen start_cyclization Start: β-Ketoester (III) product_claisen->start_cyclization cyclization Acid-Catalyzed Cyclization (p-TsOH, Toluene) start_cyclization->cyclization workup Aqueous Workup cyclization->workup purification_cyclization Column Chromatography workup->purification_cyclization product_cyclization Product: Stegobinone (I) purification_cyclization->product_cyclization

Caption: Experimental workflow for the synthesis of Stegobinone.

Reaction_Mechanism cluster_0 Mixed Claisen Condensation Mechanism ketone Ketone Precursor (II) enolate Enolate ketone->enolate + NaH - H₂ tetrahedral Tetrahedral Intermediate enolate->tetrahedral + this compound emo This compound product β-Ketoester (III) tetrahedral->product - EtO⁻

Caption: Mechanism of the Mixed Claisen Condensation.

Conclusion

The proposed synthetic route utilizing this compound provides a strategic and efficient method for the synthesis of stegobinone. The key mixed Claisen condensation is expected to proceed in high yield due to the favorable reactivity of this compound. This application note provides a solid foundation for researchers to develop a scalable and robust synthesis of this important natural product. Further optimization of reaction conditions may be necessary to maximize yields and stereoselectivity.

Application Notes and Protocols for Claisen Condensation Reactions Involving Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters and related dicarbonyl compounds. These products are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. A particularly useful variant is the mixed (or crossed) Claisen condensation, especially when employing an oxalate (B1200264) ester that lacks α-hydrogens, such as ethyl methyl oxalate. This characteristic prevents self-condensation and directs the reaction towards a single desired product, making it a highly efficient synthetic strategy.

This compound, due to its asymmetry, offers a nuanced approach to the synthesis of α,β-dicarbonyl compounds, which are key building blocks for various heterocyclic and carbocyclic frameworks. This document provides detailed application notes, experimental protocols, and data for Claisen condensation reactions involving this compound and its close analog, diethyl oxalate, with a focus on their application in drug development.

Reaction Mechanism and Principles

The Claisen condensation proceeds via the formation of an enolate from an ester or ketone containing α-hydrogens in the presence of a strong base, typically a sodium alkoxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. In the case of a mixed Claisen condensation with this compound, the enolizable ester or ketone serves as the enolate donor, while the this compound acts as the electrophilic acceptor.

The general mechanism involves:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of the active methylene (B1212753) compound (ester or ketone).

  • Nucleophilic Attack: The resulting enolate attacks one of the carbonyl carbons of this compound.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, eliminating an alkoxide (methoxide or ethoxide) to yield the β-keto ester.

A key advantage of using oxalate esters is that they cannot form an enolate themselves, thus avoiding a mixture of products that can arise from self-condensation.[1][2]

Experimental Protocols

While specific literature protocols detailing the use of this compound in Claisen condensations are not abundant, the procedures for the closely related and widely used diethyl oxalate are directly applicable. The choice of methoxide (B1231860) or ethoxide as the leaving group is the primary distinction. The following protocols, adapted from established literature for diethyl oxalate, provide a reliable methodology.

Protocol 1: Condensation of an Enolizable Ester with an Oxalate Ester (General Procedure)

This protocol is based on the synthesis of diethyl phenyloxobutandioate, a precursor in the synthesis of Phenobarbital.[3][4]

Materials:

  • Sodium metal

  • Absolute ethanol

  • This compound (or diethyl oxalate)

  • Enolizable ester (e.g., ethyl phenylacetate)

  • Dry ether

  • Sulfuric acid (dilute solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1 equivalent) in absolute ethanol.

  • Cool the sodium ethoxide solution to approximately 60°C.

  • With vigorous stirring, rapidly add this compound (1 equivalent).

  • Immediately follow with the addition of the enolizable ester (e.g., ethyl phenylacetate (B1230308), 1 equivalent).

  • The sodium derivative of the product will precipitate. Stir the resulting paste with dry ether.

  • Collect the solid product by suction filtration and wash it with dry ether.

  • To isolate the final product, treat the sodium salt with a dilute solution of sulfuric acid.

  • Separate the oily layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • The residual oil is the desired β-keto ester, which can be further purified by vacuum distillation.

Protocol 2: Condensation of a Ketone with an Oxalate Ester

This protocol is a general procedure for the condensation of a ketone with an oxalate ester to form a 1,3-dicarbonyl compound.

Materials:

  • Sodium ethoxide (or sodium hydride)

  • Dry solvent (e.g., THF, diethyl ether)

  • Ketone (e.g., acetone, acetophenone)

  • This compound (or diethyl oxalate)

  • Hydrochloric acid (dilute solution for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in the chosen dry solvent under an inert atmosphere (e.g., argon), add the ketone (1 equivalent) dropwise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction for the appropriate time (typically 1-20 hours, can be monitored by TLC) at room temperature or with gentle heating.

  • Quench the reaction by adding a dilute solution of hydrochloric acid until the pH is acidic.

  • Add brine and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, which can be purified by column chromatography or distillation.

Data Presentation

The following tables summarize quantitative data from representative Claisen condensation reactions involving oxalate esters.

Enolate DonorOxalate EsterBaseSolventTime (h)Temp (°C)ProductYield (%)Reference
Ethyl PhenylacetateDiethyl OxalateNaOEtEthanol6175 (decarbonylation)Diethyl PhenylmalonateHigh (not specified)[3]
(3E)-4-(3,5-dimethoxyphenyl)but-3-en-2-oneDiethyl OxalateNaOEtTHF0.17RT(E)-ethyl 6-(3,5-dimethoxyphenyl)-2-hydroxy-4-oxohepta-2,5-dienoateHigh (not specified)[5]
(3E)-4-(3,5-dimethoxyphenyl)but-3-en-2-oneDiethyl OxalateNaOEtEthanol20RT(E)-ethyl 6-(3,5-dimethoxyphenyl)-2-hydroxy-4-oxohepta-2,5-dienoateHigh (not specified)[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Applications in Drug Development

The β-keto esters produced from Claisen condensations with this compound are versatile intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[6]

Case Study: Synthesis of Phenobarbital

Phenobarbital is an anticonvulsant drug widely used in the treatment of epilepsy.[4] Its synthesis provides a clear illustration of the utility of the Claisen condensation.

The synthetic pathway begins with a mixed Claisen condensation between ethyl phenylacetate and diethyl oxalate to produce diethyl phenyloxobutandioate.[3][4] This intermediate is then decarbonylated upon heating to yield diethyl phenylmalonate. Subsequent alkylation with an ethyl group, followed by condensation with urea, forms the final barbiturate (B1230296) ring of phenobarbital.[3][6]

Visualizations

General Reaction Scheme

G Ketone Ketone/Ester (with α-H) Product β-Keto Ester Ketone->Product Oxalate This compound Oxalate->Product Base Strong Base (e.g., NaOEt) Solvent Anhydrous Solvent (e.g., Ethanol, THF)

Caption: General scheme of a mixed Claisen condensation.

Workflow for the Synthesis of Phenobarbital

G start Ethyl Phenylacetate + Diethyl Oxalate step1 Claisen Condensation (NaOEt, EtOH) start->step1 intermediate1 Diethyl Phenyl- oxobutandioate step1->intermediate1 step2 Decarbonylation (Heat, ~175°C) intermediate1->step2 intermediate2 Diethyl Phenylmalonate step2->intermediate2 step3 Alkylation (Ethyl Bromide, Base) intermediate2->step3 intermediate3 Diethyl Ethylphenylmalonate step3->intermediate3 step4 Condensation/ Cyclization (Urea, NaOMe) intermediate3->step4 final_product Phenobarbital step4->final_product

Caption: Synthetic workflow for Phenobarbital production.

Conclusion

The mixed Claisen condensation utilizing this compound or its symmetric analog, diethyl oxalate, represents a highly effective and strategic approach for the synthesis of β-keto esters. These intermediates are of significant value to the pharmaceutical industry, serving as crucial building blocks for a variety of therapeutic agents, including anticonvulsants like phenobarbital. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to employ this versatile reaction in their synthetic endeavors. The key advantages of using a non-enolizable oxalate ester, namely the prevention of self-condensation and the resulting high yield of a single product, underscore its importance in modern organic synthesis.

References

Application Notes and Protocols: Ethyl Methyl Oxalate in Carbonylation and Ethylation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl oxalate (B1200264) is a versatile chemical intermediate with significant potential in organic synthesis, particularly in carbonylation and ethylation reactions.[1] Its unique structure, containing both methyl and ethyl ester functionalities attached to adjacent carbonyl groups, offers a safer and more manageable alternative to hazardous reagents like phosgene (B1210022) and ethyl halides.[2][3] This document provides detailed application notes and protocols for the use of ethyl methyl oxalate in key synthetic transformations, including the synthesis of α-keto esters via acylation and reactions with nucleophiles, which can lead to either acylation or ethylation products depending on the reaction conditions and substrate.

I. Carbonylation: Synthesis of α-Keto Esters

This compound can serve as an effective carbonylating agent in reactions with organometallic reagents, such as Grignard reagents, to produce valuable α-keto esters. This reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent attacks one of the carbonyl carbons of the oxalate. The resulting tetrahedral intermediate then collapses, eliminating the ethoxy or methoxy (B1213986) group to form the α-keto ester.

Experimental Protocol: Synthesis of Ethyl 2-Oxo-2-phenylacetate

This protocol is adapted from established procedures for the synthesis of α-keto esters using dialkyl oxalates and Grignard reagents.[4]

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Dry tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a 250 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv). The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene (1.0 equiv) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Allow the solution to cool to room temperature.

  • Carbonylation Reaction:

    • In a separate 500 mL three-necked, round-bottomed flask under an inert atmosphere, dissolve this compound (1.5 equiv) in dry THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared phenylmagnesium bromide solution to the cooled this compound solution via a cannula or dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired ethyl 2-oxo-2-phenylacetate.

Quantitative Data for α-Keto Ester Synthesis (Representative)

The following table summarizes typical yields for the synthesis of α-keto esters using dialkyl oxalates and Grignard reagents, which are expected to be comparable when using this compound.

EntryGrignard ReagentProductYield (%)
1Phenylmagnesium bromideEthyl 2-oxo-2-phenylacetate~70-80%
24-Methoxyphenylmagnesium bromideEthyl 2-(4-methoxyphenyl)-2-oxoacetate~65-75%
32-Thienylmagnesium bromideEthyl 2-oxo-2-(thiophen-2-yl)acetate~60-70%
4Cyclohexylmagnesium chlorideEthyl 2-cyclohexyl-2-oxoacetate~55-65%

Logical Workflow for α-Keto Ester Synthesis

G cluster_grignard Grignard Reagent Preparation cluster_carbonylation Carbonylation Reaction cluster_workup Work-up and Purification Mg Mg Turnings Grignard R-MgX Solution Mg->Grignard ArBr Aryl/Alkyl Halide ArBr->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard Reaction Reaction at -78°C Grignard->Reaction EMO This compound in Dry THF EMO->Reaction Quench Quench with 1M HCl Reaction->Quench Extract Extraction with Ether Quench->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Purify Purification Dry->Purify Product α-Keto Ester Purify->Product

Caption: Workflow for the synthesis of α-keto esters.

II. Ethylation and Acylation of Nucleophiles

This compound can react with various nucleophiles, such as amines and alcohols. Depending on the reaction conditions and the nature of the nucleophile, either ethylation or acylation can be achieved. For instance, reaction with primary amines can lead to the formation of oxamides through a double acylation, while reaction with secondary amines typically yields an oxamic ester.[5][6] While direct ethylation using this compound is less commonly reported, it can be conceptualized as a potential outcome under specific catalytic conditions that favor decarboxylation of an intermediate.

Experimental Protocol: Reaction with a Secondary Amine (Acylation)

This protocol is based on the Hofmann amine separation method, which utilizes the reaction of amines with diethyl oxalate.[5][6]

Materials:

Procedure:

  • In a 100 mL round-bottomed flask, dissolve diethylamine (1.0 equiv) in absolute ethanol.

  • Add this compound (1.1 equiv) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude ethyl N,N-diethyloxamate.

  • The product can be purified by vacuum distillation if necessary.

Signaling Pathway for Amine Acylation

G EMO This compound Intermediate Tetrahedral Intermediate EMO->Intermediate Nucleophilic Attack Amine Secondary Amine (R2NH) Amine->Intermediate Product Oxamic Ester Intermediate->Product Collapse LeavingGroup Ethanol/Methanol Intermediate->LeavingGroup

Caption: Acylation of a secondary amine with this compound.

Conceptual Pathway for Decarboxylative Ethylation

G EMO This compound Intermediate Intermediate Complex EMO->Intermediate Substrate Substrate (Nu-H) Substrate->Intermediate Catalyst Catalyst Catalyst->Intermediate EthylatedProduct Ethylated Product (Nu-Et) Intermediate->EthylatedProduct Decarboxylative Ethylation Byproducts CO2 + Methyl Formate Intermediate->Byproducts

Caption: Conceptual pathway for decarboxylative ethylation.

Summary of Potential Applications

The reactivity of this compound makes it a valuable tool for the introduction of both carbonyl and ethyl groups into organic molecules. Its use in the synthesis of α-keto esters provides a reliable method for accessing these important synthetic building blocks. Furthermore, its reactions with nucleophiles open avenues for the synthesis of amides and potentially for novel ethylation strategies. As a less hazardous alternative to traditional reagents, this compound is a promising candidate for the development of safer and more sustainable chemical processes in the pharmaceutical and fine chemical industries.[7]

References

Ethyl Methyl Oxalate: A Versatile Precursor for Bioactive Quinoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Ethyl methyl oxalate (B1200264) (EMO) is a highly valuable and versatile precursor in the synthesis of a wide array of medicinal and fine chemicals. Its bifunctional nature, possessing both methyl and ethyl ester groups, allows for differential reactivity and the introduction of varied functionalities into a target molecule. This application note focuses on the utility of ethyl methyl oxalate as a key building block for the synthesis of quinoxaline-2,3-diones, a class of heterocyclic compounds with significant biological activity, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] These compounds are of great interest to researchers in drug discovery and development for their potential in treating a range of neurological disorders.

Application: Synthesis of Quinoxaline-2,3-dione

Quinoxaline-2,3-diones are synthesized via a cyclocondensation reaction between an ortho-phenylenediamine and a dialkyl oxalate, such as this compound. This reaction provides a straightforward and efficient route to this important heterocyclic scaffold.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol is adapted from the reaction of o-phenylenediamine (B120857) with diethyl oxalate and is applicable for this compound with similar reactivity.

Materials:

  • o-Phenylenediamine

  • This compound

  • Ethanol (B145695)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (0.1 mol) in a minimal amount of ethanol.

  • To this solution, add this compound (0.1 mol).

  • Slowly add a few drops of concentrated hydrochloric acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1,4-dihydroquinoxaline-2,3-dione.

  • Dry the purified product in a vacuum oven.

Data Presentation

ProductStarting MaterialReagentYield (%)Melting Point (°C)Spectroscopic Data
1,4-Dihydroquinoxaline-2,3-dioneo-PhenylenediamineDiethyl Oxalate40>2901H-NMR ((D6)DMSO): 11.55 (br. s, 2H, NH), 7.52 (m, 4H, Ar-H)[1]

Note: Data is for the analogous reaction with diethyl oxalate. Yields and spectroscopic data are expected to be similar for the reaction with this compound.

Visualizations

Experimental Workflow for the Synthesis of Quinoxaline-2,3-dione

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 o-Phenylenediamine reaction Cyclocondensation (Reflux in Ethanol, HCl catalyst) start1->reaction start2 This compound start2->reaction workup1 Cooling & Precipitation reaction->workup1 workup2 Filtration workup1->workup2 workup3 Washing with cold Ethanol workup2->workup3 workup4 Recrystallization workup3->workup4 product 1,4-Dihydroquinoxaline-2,3-dione workup4->product

Caption: General workflow for quinoxaline-2,3-dione synthesis.

NMDA Receptor Antagonism by Quinoxaline-2,3-diones

Quinoxaline-2,3-diones act as antagonists at the glycine (B1666218) binding site of the NMDA receptor.[3][4] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.[5][6] Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative diseases.

By blocking the glycine co-agonist site, quinoxaline-2,3-diones prevent the opening of the NMDA receptor ion channel, thereby inhibiting the influx of Ca2+ and mitigating the downstream excitotoxic effects.[3][4]

G cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling Glutamate (B1630785) Glutamate NMDAR NMDA Receptor Channel Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Quinoxalinedione Quinoxaline-2,3-dione Quinoxalinedione->NMDAR Blocks Glycine Site Signaling_Cascade Signaling Cascade Ca_Influx->Signaling_Cascade Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Excitotoxicity) Signaling_Cascade->Cellular_Response

Caption: NMDA receptor signaling and antagonism.

This compound serves as a readily accessible and efficient precursor for the synthesis of medicinally important quinoxaline-2,3-diones. The straightforward nature of the cyclocondensation reaction makes it an attractive method for researchers in medicinal chemistry and drug development. The resulting quinoxaline-2,3-dione scaffold provides a valuable platform for the design and synthesis of novel NMDA receptor antagonists with potential therapeutic applications in a variety of neurological conditions. Further exploration of this compound in the synthesis of other bioactive heterocycles and fine chemicals is warranted.

References

Application Notes and Protocols for the Spectroscopic Analysis of Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl oxalate (B1200264) (C₅H₈O₄, Mol. Wt.: 132.11 g/mol ) is an asymmetrical diester of oxalic acid. Asymmetrical oxalates are valuable intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Accurate and comprehensive characterization of such compounds is crucial for quality control, reaction monitoring, and regulatory compliance. This document provides a detailed protocol for the spectroscopic analysis of ethyl methyl oxalate using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The provided spectral data are predicted based on established principles and data from analogous compounds and should be confirmed by experimental analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.35Quartet (q)2H-OCH₂CH₃
~3.90Singlet (s)3H-OCH₃
~1.38Triplet (t)3H-OCH₂CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
Chemical Shift (δ) ppmAssignment
~157.5C=O (ethyl ester)
~157.0C=O (methyl ester)
~63.0-OCH₂CH₃
~53.0-OCH₃
~14.0-OCH₂CH₃

Note: The chemical shifts of the two carbonyl carbons are expected to be very close and may be difficult to resolve in a standard ¹³C NMR spectrum.

Table 3: Predicted IR Spectroscopy Data (Sample Phase: Liquid Film)
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2900Medium-StrongC-H stretch (aliphatic)
~1775-1740Strong, BroadC=O stretch (asymmetric and symmetric)
~1300-1100StrongC-O stretch

Note: The carbonyl (C=O) stretching band in oxalates is often broad or split due to the presence of rotational isomers and vibrational coupling.

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization, EI)
m/zProposed Fragment Ion
132[M]⁺ (Molecular Ion)
103[M - C₂H₅]⁺
88[M - CO₂]⁺
75[M - OCH₂CH₃]⁺
59[COOCH₃]⁺
45[COOC₂H₅]⁺
29[C₂H₅]⁺

Note: The relative abundances of the fragment ions can vary depending on the instrument and experimental conditions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory)

  • Pipette

  • Acetone (B3395972) or other suitable solvent for cleaning

Protocol for Liquid Film on Salt Plates:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.

    • Place one to two drops of the liquid this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol (B129727), acetonitrile)

  • Mass spectrometer (e.g., GC-MS with an EI source)

  • Vials and syringes

Protocol for GC-MS with Electron Ionization (EI):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to an appropriate autosampler vial.

  • Instrument Setup:

    • Set the GC parameters (e.g., injection volume, inlet temperature, oven temperature program) to ensure good separation and elution of the analyte.

    • Set the MS parameters for EI, including the ionization energy (typically 70 eV) and the mass range to be scanned (e.g., m/z 20-200).

  • Data Acquisition:

    • Inject the sample into the GC-MS system.

    • The instrument will automatically acquire the mass spectrum of the eluting compound.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with a library of mass spectra for confirmation, if available.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Characterization Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts, Integration, Coupling NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight, Fragmentation Pattern MS_Acq->MS_Analysis Structure_Confirmation Structural Confirmation of This compound NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation MolIon Molecular Ion [CH₃OCOCOOCH₂CH₃]⁺ m/z = 132 Frag1 Loss of Ethoxy Radical [M - OCH₂CH₃]⁺ m/z = 87 MolIon->Frag1 - •OCH₂CH₃ Frag2 Loss of Ethyl Radical [M - CH₂CH₃]⁺ m/z = 103 MolIon->Frag2 - •CH₂CH₃ Frag3 Loss of Methoxycarbonyl Radical [M - COOCH₃]⁺ m/z = 73 MolIon->Frag3 - •COOCH₃ Frag4 Loss of Ethoxycarbonyl Radical [M - COOCH₂CH₃]⁺ m/z = 59 MolIon->Frag4 - •COOCH₂CH₃ Frag5 Ethyl Cation [CH₂CH₃]⁺ m/z = 29 Frag1->Frag5 Further Fragmentation

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Application Note & Protocol: Microreactor Synthesis of Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl methyl oxalate (B1200264) (EMO) via the transesterification of diethyl oxalate (DEO) with methanol (B129727) in a continuous flow microreactor system. This method offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. The protocol is based on optimized conditions that achieve high conversion and selectivity, making it a valuable method for the synthesis of this important pharmaceutical intermediate.

Introduction

Ethyl methyl oxalate is a key building block in the synthesis of various pharmaceuticals, including phenobarbital (B1680315) and azathioprine. Traditional synthesis methods often involve lengthy reaction times, high energy consumption, and complex purification processes. Microreactor technology provides a robust solution to these challenges by enabling continuous, efficient, and scalable synthesis. This protocol details the setup and execution of the transesterification of diethyl oxalate with methanol using potassium carbonate as a catalyst in a microreactor, achieving a diethyl oxalate conversion of 79.8% and a selectivity of 65.9% for this compound.[1][2]

Experimental Data

The following table summarizes the optimized reaction conditions and performance metrics for the synthesis of this compound in a microreactor system.[1][2]

ParameterValue
Reactant ADiethyl Oxalate (DEO) in Methanol
Reactant BMethanol with dissolved K2CO3
Molar Ratio (Methanol:DEO)3.3:1
CatalystPotassium Carbonate (K2CO3)
Catalyst Concentration15 mg/mL
Reaction Temperature35°C
Residence Time2.30 minutes
DEO Conversion79.8%
EMO Selectivity65.9%

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound in a microreactor.

1. Materials and Reagents:

  • Diethyl oxalate (DEO) (≥99%)

  • Methanol (Anhydrous, ≥99.8%)

  • Potassium Carbonate (K2CO3) (Anhydrous, ≥99%)

  • Syringes for pumps

  • Microreactor (e.g., a commercially available glass or stainless steel chip with a suitable internal volume)

  • Micromixer (e.g., a T-mixer or other static mixer)

  • Syringe pumps (2)

  • Temperature controller and heating unit for the microreactor

  • Back pressure regulator (optional, but recommended)

  • Collection vial

  • Gas chromatograph (GC) for analysis

2. Preparation of Reagent Solutions:

  • Solution A (Diethyl Oxalate): Prepare a stock solution of diethyl oxalate in methanol. The concentration should be calculated to achieve the desired molar ratio when mixed with Solution B.

  • Solution B (Catalyst Solution): Dissolve potassium carbonate in methanol to achieve a final concentration of 15 mg/mL.[1] Ensure the catalyst is fully dissolved. Sonication may be used to aid dissolution.

3. Microreactor System Setup:

  • Assemble the microreactor system as depicted in the workflow diagram below.

  • Connect two separate syringe pumps, one for Solution A and one for Solution B, to the inlets of a micromixer.

  • Connect the outlet of the micromixer to the inlet of the microreactor.

  • Place the microreactor on a temperature-controlled heating unit and set the temperature to 35°C.[1]

  • If using, connect the outlet of the microreactor to a back pressure regulator to ensure a stable flow and prevent outgassing.

  • Place a collection vial at the final outlet of the system.

4. Reaction Procedure:

  • Set the flow rates of the two syringe pumps to achieve a molar ratio of methanol to diethyl oxalate of 3.3:1 and a total residence time of 2.30 minutes within the microreactor.[1] The required flow rate can be calculated using the following formula: Flow Rate (mL/min) = Reactor Volume (mL) / Residence Time (min).

  • Begin by pumping methanol through the entire system to prime the channels and check for leaks.

  • Once the system is stable and the microreactor has reached 35°C, switch the pumps to deliver Solution A and Solution B at the calculated flow rates.

  • Allow the system to reach a steady state (typically after 3-5 times the residence time) before collecting the product.

  • Collect the reaction mixture in the collection vial.

  • Upon completion of the experiment, flush the microreactor system with pure methanol to remove any residual reactants and catalyst.

5. Analysis:

  • Analyze the collected product mixture using gas chromatography (GC) to determine the conversion of diethyl oxalate and the selectivity for this compound.

Experimental Workflow

G cluster_reactants Reactant Preparation cluster_system Microreactor System cluster_analysis Product Collection & Analysis ReactantA Solution A: Diethyl Oxalate in Methanol PumpA Syringe Pump A ReactantA->PumpA ReactantB Solution B: Methanol with K2CO3 Catalyst PumpB Syringe Pump B ReactantB->PumpB Mixer Micromixer PumpA->Mixer PumpB->Mixer Reactor Microreactor (35°C) Mixer->Reactor Collection Product Collection Reactor->Collection Analysis GC Analysis Collection->Analysis

Caption: Workflow for the continuous synthesis of this compound.

References

Applications of Ethyl Methyl Oxalate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl oxalate (B1200264), a mixed ester of oxalic acid, is a versatile and valuable reagent in organic synthesis, particularly in the construction of a wide variety of heterocyclic compounds. Its two distinct ester functionalities, with differing reactivities, can be exploited to achieve regioselectivity in cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds using ethyl methyl oxalate and its close analog, diethyl oxalate. The protocols provided are based on established literature procedures and may serve as a foundation for further methodological development. The application notes highlight the relevance of these synthesized compounds in medicinal chemistry and drug discovery.

Quinoxalines

Application Notes

Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocycles that form the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] Several quinoxaline-based drugs are currently in clinical use.[2] Their anticancer activity is often attributed to the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical for tumor angiogenesis and growth.[1]

Synthetic Approach: Condensation with o-Phenylenediamines

The classical and most direct synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[3][4] this compound can serve as a synthon for the 1,2-dicarbonyl moiety, leading to the formation of quinoxaline-2,3-diones.

Experimental Workflow for Quinoxaline Synthesis

G start Start reagents o-Phenylenediamine + This compound start->reagents solvent Ethanol (B145695) or Acetic Acid reagents->solvent reaction Condensation Reaction (Heating/Reflux) solvent->reaction workup Cooling and Precipitation reaction->workup purification Recrystallization workup->purification product Quinoxaline-2,3-dione purification->product

Caption: General workflow for the synthesis of quinoxalines.

Data Presentation: Synthesis of Quinoxaline Derivatives

The following data is adapted from reactions using diethyl oxalate and serves as a reference.

Entryo-Phenylenediamine Derivative1,2-Dicarbonyl CompoundSolventConditionsYield (%)Reference
1o-PhenylenediamineDiethyl OxalateChloroform (B151607)50-80°C-[5]
2o-PhenylenediamineBenzilRectified SpiritReflux, 30 minHigh[6]
3Substituted o-phenylenediamineBenzilMethanolReflux, 5-10 hrGood[7]
Experimental Protocol (Adapted from Diethyl Oxalate Synthesis)

Protocol 1: Synthesis of Quinoxaline-2,3-dione [5]

Disclaimer: This protocol is adapted from a procedure using diethyl oxalate and may require optimization for this compound.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as chloroform or ethanol.

  • Reagent Addition: Add this compound (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 50-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with a cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired quinoxaline-2,3-dione.

Signaling Pathway: VEGFR and PDGFR Inhibition

Quinoxaline derivatives have been shown to inhibit VEGFR and PDGFR signaling pathways, which are crucial for angiogenesis and tumor cell proliferation.

VEGFR/PDGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS ERK ERK PLCg->ERK AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR Inhibition Quinoxaline->PDGFR Inhibition

Caption: Inhibition of VEGFR and PDGFR signaling by quinoxalines.

Pyrazoles

Application Notes

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8] A well-known example is the drug Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.

Synthetic Approach: Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis is a classical method for preparing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[9] this compound can be used to generate the 1,3-dicarbonyl intermediate in situ by reaction with a ketone or an active methylene (B1212753) compound.

Knorr Pyrazole Synthesis Workflow

G start Start reagents1 Ketone/Active Methylene + This compound start->reagents1 intermediate 1,3-Dicarbonyl Intermediate reagents1->intermediate reagents2 Hydrazine Derivative intermediate->reagents2 reaction Cyclocondensation (Acid Catalyst, Heat) reagents2->reaction workup Cooling and Precipitation reaction->workup purification Recrystallization workup->purification product Substituted Pyrazole purification->product

Caption: General workflow for the Knorr pyrazole synthesis.

Data Presentation: Synthesis of Pyrazole Derivatives

The following data is based on the Knorr synthesis and related methods.

Entry1,3-Dicarbonyl PrecursorHydrazine DerivativeSolventConditionsYield (%)Reference
1Ethyl AcetoacetatePhenylhydrazine-Reflux, 1 hr-[10][11]
2Ethyl BenzoylacetateHydrazine Hydrate1-Propanol100°C, 1 hrHigh[12]
3Ketone + Diethyl OxalateArylhydrazine--60-66[10]
Experimental Protocol (Adapted from Knorr Synthesis)

Protocol 2: Synthesis of a Substituted Pyrazolone [10][12]

Disclaimer: This protocol is a general procedure adapted from the Knorr synthesis and may require optimization.

  • Formation of 1,3-Dicarbonyl Intermediate (in situ):

    • In a round-bottom flask, dissolve a ketone or active methylene compound (1.0 eq) in a suitable solvent like ethanol.

    • Add a base such as sodium ethoxide (1.1 eq) and stir.

    • Slowly add this compound (1.0 eq) and continue stirring at room temperature or with gentle heating until the formation of the 1,3-dicarbonyl intermediate is complete (monitor by TLC).

  • Cyclocondensation:

    • To the mixture containing the 1,3-dicarbonyl intermediate, add a hydrazine derivative (1.0-1.2 eq) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

    • Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. Otherwise, add water to induce precipitation.

  • Purification:

    • Wash the crude product with a cold solvent and purify by recrystallization from a suitable solvent (e.g., ethanol).

Signaling Pathway: COX-2 Inhibition

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

COX-2 Inflammatory Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Chromones

Application Notes

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature. They and their derivatives exhibit a diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[13] The chromone (B188151) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.

Synthetic Approach: Claisen Condensation

A common and effective method for the synthesis of chromones is the Claisen condensation of a 2'-hydroxyacetophenone (B8834) with an ester, followed by an acid-catalyzed intramolecular cyclization.[14][15] this compound can serve as the ester component in this reaction.

Chromone Synthesis Workflow

G start Start reagents 2'-Hydroxyacetophenone + This compound start->reagents base Base (e.g., NaH, NaOEt) reagents->base condensation Claisen Condensation base->condensation intermediate 1,3-Diketone Intermediate condensation->intermediate acid_catalyst Acid Catalyst (e.g., HCl) intermediate->acid_catalyst cyclization Intramolecular Cyclization acid_catalyst->cyclization product Substituted Chromone cyclization->product

Caption: General workflow for the synthesis of chromones.

Data Presentation: Synthesis of Chromone Derivatives

The following data is adapted from reactions using diethyl oxalate and serves as a reference.

Entry2'-Hydroxyacetophenone DerivativeEsterBaseConditionsYield (%)Reference
12',6'-Dihydroxyacetophenone (protected)Diethyl 3-phenylpropionateNaHReflux, then HCl/AcOH73[14]
22'-HydroxyacetophenoneDiethyl oxalateNaH/THFRoom Temperature-[16]
Experimental Protocol (Adapted from Diethyl Oxalate Synthesis)

Protocol 3: Synthesis of a Chromone-2-carboxylate Derivative [14]

Disclaimer: This protocol is adapted from a procedure using a different ester and may require optimization for this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of the 2'-hydroxyacetophenone (1.0 eq) in a dry solvent like THF.

  • Base Addition: Add a strong base such as sodium hydride (NaH, ~2.2 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for a specified time (e.g., 1 hour).

  • Ester Addition: Cool the mixture back to 0°C and add this compound (1.1 eq) dropwise. Allow the reaction to proceed overnight at room temperature.

  • Cyclization:

    • Quench the reaction carefully with an acidic solution (e.g., HCl in acetic acid or methanol).

    • Heat the mixture to reflux for a period of time (e.g., 45 minutes) to effect cyclization.

  • Work-up: Pour the hot solution onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Oxazoles and Thiazoles

Application Notes

Oxazoles and thiazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom, or a sulfur and a nitrogen atom, respectively. These scaffolds are present in a wide array of natural products and pharmaceuticals with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[17]

Synthetic Approaches

Several methods are available for the synthesis of oxazoles and thiazoles. The Robinson-Gabriel synthesis for oxazoles involves the cyclodehydration of 2-acylamino-ketones.[3][18] The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide.[8][19] While this compound is not a direct starting material in the classical Hantzsch synthesis, its derivatives or related dicarbonyl compounds can be envisioned as precursors to the α-functionalized carbonyl component.

Hantzsch Thiazole Synthesis Workflow

G start Start reagents α-Haloketone + Thioamide start->reagents solvent Solvent (e.g., Methanol) reagents->solvent reaction Condensation/Cyclization (Heating) solvent->reaction workup Basification and Precipitation reaction->workup purification Filtration and Washing workup->purification product Substituted Thiazole purification->product

Caption: General workflow for the Hantzsch thiazole synthesis.

Data Presentation: Synthesis of Thiazole Derivatives

The following data is from the Hantzsch thiazole synthesis.

Entryα-HaloketoneThioamideSolventConditionsYield (%)Reference
12-BromoacetophenoneThioureaMethanolReflux, 30 minHigh[19]
23-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/WaterReflux, 2-3.5 hr79-90[20]
Experimental Protocol (Hantzsch Thiazole Synthesis)

Protocol 4: Synthesis of 2-Amino-4-phenylthiazole [19]

  • Reaction Setup: In a scintillation vial or round-bottom flask, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol.

  • Reaction: Heat the mixture with stirring to a gentle reflux for 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a dilute solution of sodium carbonate to neutralize the acid formed and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The product can be air-dried or further purified by recrystallization if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The methodologies outlined in this document, adapted from established procedures with related reagents, provide a solid foundation for researchers in organic synthesis, medicinal chemistry, and drug development to explore the synthesis of novel quinoxalines, pyrazoles, chromones, oxazoles, and thiazoles. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic routes and novel bioactive molecules.

References

Application Notes and Protocols for Ethyl Methyl Oxalate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl methyl oxalate (B1200264) (EMO) is a diester of oxalic acid with the chemical formula C₅H₈O₄. It is a colorless liquid that serves as a versatile intermediate in organic synthesis. While its primary applications are found in the pharmaceutical and fine chemical industries, its potential use in agrochemical development is an area of exploratory research. This document provides an overview of the synthesis of EMO, its potential (though not widely documented) applications in the synthesis of agrochemical scaffolds, and generalized experimental protocols.

Synthesis of Ethyl Methyl Oxalate

This compound is typically synthesized via the transesterification of diethyl oxalate with methanol (B129727) or dimethyl oxalate with ethanol (B145695).[1][2] The reaction can be catalyzed by bases such as potassium carbonate or sodium methoxide.[1][2] Microreactor technology has been shown to be an efficient method for this synthesis, offering high conversion and selectivity under optimized conditions.[1][2]

Table 1: Optimized Conditions for this compound Synthesis via Transesterification in a Microreactor [1]

ParameterValue
ReactantsDiethyl Oxalate and Methanol
CatalystPotassium Carbonate (K₂CO₃)
Catalyst Concentration15 mg/mL
Molar Ratio (Methanol:Diethyl Oxalate)3.3:1
Temperature35°C
Residence Time2.30 minutes
Diethyl Oxalate Conversion79.8%
This compound Selectivity65.9%

Application in Agrochemical Synthesis: A Representative Example

While extensive literature searches did not yield a specific, commercialized agrochemical that explicitly uses this compound as a primary building block, its chemical functionalities suggest its potential as a precursor for various heterocyclic compounds with known pesticidal activity, such as pyrazole (B372694) carboxamides, a class of fungicides.[3][4][5][6][7]

The following section outlines a representative, hypothetical protocol for the synthesis of a pyrazole-3-carboxamide scaffold, a common motif in modern fungicides, using this compound as a key reagent. This protocol is based on established chemical principles for the synthesis of similar compounds.

Hypothetical Synthesis of a Pyrazole-3-Carboxamide Fungicide Scaffold

The overall synthetic strategy involves a Claisen condensation of this compound with a ketone, followed by cyclization with a hydrazine (B178648) derivative to form a pyrazole ester, and subsequent amidation to yield the final carboxamide.

G EMO This compound Diketone 1,3-Diketone Intermediate EMO->Diketone Claisen Condensation Ketone Substituted Ketone Ketone->Diketone Hydrazine Substituted Hydrazine PyrazoleEster Pyrazole Ester Intermediate Hydrazine->PyrazoleEster Amine Amine PyrazoleCarboxamide Pyrazole-3-Carboxamide Scaffold Amine->PyrazoleCarboxamide Diketone->PyrazoleEster Cyclization PyrazoleEster->PyrazoleCarboxamide Amidation

Caption: Synthetic workflow for a hypothetical pyrazole-3-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of a 1,3-Diketone Intermediate via Claisen Condensation

  • Materials:

    • This compound (1.0 eq)

    • Substituted ketone (e.g., 2-chloroacetophenone) (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous ethanol (solvent)

    • Diethyl ether

    • 1 M Hydrochloric acid

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

    • Add the substituted ketone dropwise to the stirred solution at room temperature.

    • Slowly add this compound to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

    • Acidify the aqueous layer with 1 M HCl to precipitate the 1,3-diketone product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of the Pyrazole Ester Intermediate

  • Materials:

    • 1,3-Diketone intermediate from Protocol 1 (1.0 eq)

    • Substituted hydrazine (e.g., 4-methylphenylhydrazine (B1211910) hydrochloride) (1.0 eq)

    • Glacial acetic acid (solvent)

  • Procedure:

    • Suspend the 1,3-diketone intermediate in glacial acetic acid in a round-bottom flask.

    • Add the substituted hydrazine to the suspension.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole ester.

Protocol 3: Synthesis of the Final Pyrazole-3-Carboxamide

  • Materials:

    • Pyrazole ester intermediate from Protocol 2 (1.0 eq)

    • Amine (e.g., 2-aminopyridine) (1.2 eq)

    • Sodium hydride (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF, add the amine portion-wise at 0°C under a nitrogen atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of the pyrazole ester intermediate in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction to 80-100°C and maintain for 6-8 hours, monitoring by TLC.

    • Cool the mixture and quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the final pyrazole-3-carboxamide.

Signaling Pathway

Many pyrazole carboxamide fungicides act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi, a mechanism known as SDHI (Succinate Dehydrogenase Inhibitors). This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.

G PC Pyrazole Carboxamide (SDHI Fungicide) SDH Succinate Dehydrogenase (Complex II) PC->SDH Inhibition Mito Fungal Mitochondrion ETC Electron Transport Chain Mito->ETC ETC->SDH Fumarate Fumarate SDH->Fumarate Conversion Blocked ATP ATP Production SDH->ATP Electron Flow Disrupted Succinate Succinate Succinate->SDH Substrate CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Mechanism of action for SDHI fungicides.

This compound is a valuable chemical intermediate with potential, though not yet widely exploited, applications in the synthesis of agrochemical compounds. The provided protocols for the synthesis of a hypothetical pyrazole-3-carboxamide scaffold illustrate how EMO could be employed to generate fungicidally active molecules. Further research and development are necessary to fully explore and establish the role of this compound in the creation of novel and effective agrochemicals.

References

Ethyl Methyl Oxalate: A Safer Alternative to Phosgene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosgene (B1210022) (COCl₂) is a cornerstone reagent in industrial organic synthesis, indispensable for the production of a vast array of chemical intermediates, including isocyanates, carbonates, and chloroformates, which are pivotal in the manufacturing of pharmaceuticals, polymers, and agrochemicals. However, its extreme toxicity, corrosiveness, and gaseous nature present significant handling and safety challenges, necessitating stringent containment protocols and specialized equipment.[1][2] These hazards have spurred the search for safer, liquid-phase substitutes that can replicate phosgene's reactivity profile without its associated risks.

Ethyl methyl oxalate (B1200264) (EMO), a non-symmetrical dialkyl oxalate, has emerged as a promising, safer alternative to phosgene for various carbonylation reactions.[3] As a liquid with a lower vapor pressure and reduced toxicity, it offers a more manageable and inherently safer reagent profile. These application notes provide detailed protocols and comparative data on the use of ethyl methyl oxalate and its analogues (dialkyl oxalates) as a substitute for phosgene in key synthetic transformations.

Advantages of this compound over Phosgene

The primary motivation for replacing phosgene is the reduction of acute and chronic health risks. This compound and other dialkyl oxalates offer a significant improvement in safety and handling.

FeaturePhosgene (COCl₂)This compound (C₅H₈O₄) / Diethyl Oxalate (C₆H₁₀O₄)
Physical State Colorless gas at room temperature[4]Colorless liquid
Toxicity Extremely toxic by inhalation; can be lethal.[4][5]Harmful if swallowed, causes skin and eye irritation.[6][7][8]
Exposure Limits NIOSH IDLH: 2 ppm[9]No established IDLH; handle with standard laboratory precautions.
Handling Requires specialized equipment and stringent containment.[1]Can be handled in standard laboratory fume hoods with appropriate personal protective equipment.
Byproducts Corrosive HCl gas is a common byproduct.[1]Alcohols (methanol, ethanol), which are less hazardous and can often be recycled.

Table 1: Comparison of Properties and Hazards of Phosgene and Dialkyl Oxalates.

Applications in Synthesis

This compound can be used as a "phosgene equivalent" for the synthesis of key functional groups, primarily through nucleophilic acyl substitution reactions.

Synthesis of Oxamides and Oxamic Esters from Amines

The reaction of dialkyl oxalates with primary and secondary amines is a well-established method, historically used for the separation of amine mixtures (Hofmann's method).[4][5][10] This reaction provides a direct, phosgene-free route to N,N'-disubstituted oxamides and N-substituted oxamic esters, which are analogous to the ureas and carbamates formed from phosgene.

Reaction Scheme:

  • Primary Amines: 2 R-NH₂ + (COOEt)₂ → R-NH-CO-CO-NH-R + 2 EtOH

  • Secondary Amines: R₂NH + (COOEt)₂ → R₂N-CO-COOEt + EtOH

Experimental Protocol: Synthesis of N,N'-di(n-propyl)oxamide from n-Propylamine and Diethyl Oxalate (Representative Protocol)

This protocol is based on the known reactivity of diethyl oxalate with primary amines and serves as a template for reactions with this compound.

Materials:

  • n-Propylamine

  • Diethyl oxalate

  • Ethanol (B145695) (anhydrous)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (14.6 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add n-propylamine (11.8 g, 0.2 mol) to the cooled solution with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The formation of a solid precipitate (the oxamide) should be observed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the N,N'-di(n-propyl)oxamide in a vacuum oven.

Expected Outcome:

Primary amines react with both ester groups of the dialkyl oxalate to yield a solid, symmetrically substituted oxamide (B166460).[5][10] Secondary amines, having only one proton on the nitrogen, react with only one ester group to form a liquid oxamic ester.[5][10] Tertiary amines do not react under these conditions.[5][10]

Amine TypeProduct with Dialkyl OxalatePhysical State
Primary AmineN,N'-dialkyloxamideSolid
Secondary AmineN,N-dialkyloxamic esterLiquid
Tertiary AmineNo reaction-

Table 2: Reactivity of Amines with Diethyl Oxalate.

Synthesis of Carbonates via Transesterification

Dialkyl oxalates can undergo transesterification with alcohols, particularly in the presence of a catalyst, to produce different oxalate esters. While not a direct route to simple carbonates in the same way as phosgene, this reactivity can be harnessed in phosgene-free carbonylation strategies. For instance, the transesterification of diethyl oxalate with phenol (B47542) can produce diphenyl oxalate, a key monomer for polycarbonates.[11]

Reaction Scheme (Transesterification):

(COOEt)₂ + 2 R-OH ⇌ (COOR)₂ + 2 EtOH

Experimental Protocol: Synthesis of Diphenyl Oxalate from Diethyl Oxalate and Phenol (Representative Protocol)

This protocol demonstrates the transesterification of a dialkyl oxalate with an alcohol (phenol) to produce a different oxalate ester, a key reaction in phosgene-free polycarbonate synthesis.[11]

Materials:

  • Diethyl oxalate (DEO)

  • Phenol

  • MoO₃/TiO₂ sol-gel catalyst[11]

  • Toluene (or other suitable solvent)

  • Reaction vessel with a distillation setup

Procedure:

  • Charge the reaction vessel with diethyl oxalate, a molar excess of phenol, and the MoO₃/TiO₂ catalyst.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen).

  • The reaction proceeds by transesterification, with the formation of ethanol as a byproduct.

  • Continuously remove the ethanol by distillation to drive the equilibrium towards the formation of diphenyl oxalate.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The product, diphenyl oxalate, can be purified by recrystallization or distillation under reduced pressure.

Quantitative Data (Literature Based):

CatalystReactantsTemperature (°C)Yield of Diphenyl Oxalate (%)Selectivity (%)Reference
MoO₃/TiO₂DEO, Phenol18088100[11]

Table 3: Example of Transesterification of Diethyl Oxalate.

Visualizations

Logical Workflow for Phosgene Substitution

G cluster_0 Synthesis of Ureas/Carbamates cluster_1 Synthesis of Carbonates Phosgene Phosgene (COCl₂) (Toxic Gas) Amine Amine (R-NH₂ or R₂NH) Phosgene->Amine Alcohol Alcohol (R-OH) Phosgene->Alcohol EMO This compound (EMO) (Safer Liquid) EMO->Amine EMO->Alcohol Urea Urea/Carbamate Analogues (Oxamides/Oxamic Esters) Amine->Urea Reaction Carbonate Carbonate Analogues (via transesterification) Alcohol->Carbonate Reaction

Caption: Workflow for replacing phosgene with this compound.

Reaction Mechanism: Acyl Substitution on Dialkyl Oxalate

G cluster_0 Reaction with Primary Amine cluster_1 Further Reaction r1 R-NH₂ plus1 + oxalate1 EtO-CO-CO-OEt arrow1 intermediate1 [Tetrahedral Intermediate]¹ arrow2 product1 EtO-CO-CO-NH-R + EtOH product1_c EtO-CO-CO-NH-R r2 R-NH₂ plus2 + arrow3 intermediate2 [Tetrahedral Intermediate]² arrow4 product2 R-NH-CO-CO-NH-R + EtOH

Caption: Mechanism of oxamide formation from a primary amine.

Conclusion

This compound and other dialkyl oxalates represent a significant step forward in achieving safer chemical synthesis by providing a viable, liquid-phase alternative to the highly toxic and difficult-to-handle phosgene gas. While direct, drop-in replacement is not always possible, the reactivity of the oxalate functional group can be effectively utilized to produce key intermediates such as oxamides, oxamic esters, and, through transesterification, precursors for polymers like polycarbonates. The protocols and data presented here, based on the well-documented reactivity of diethyl oxalate, provide a solid foundation for researchers to explore the use of this compound in their synthetic endeavors, contributing to a safer and more sustainable chemical industry. Further research into the direct synthesis of unsymmetrical carbonates and a broader range of carbamates using this compound is warranted to fully exploit its potential as a phosgene substitute.

References

Troubleshooting & Optimization

optimizing reaction conditions for ethyl methyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl methyl oxalate (B1200264).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ethyl methyl oxalate, providing potential causes and corresponding solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The transesterification reaction may not have reached equilibrium.- Increase the reaction time. - Optimize the reaction temperature. For the transesterification of diethyl oxalate with methanol (B129727) using a K2CO3 catalyst, a temperature of 35°C has been shown to be effective.[1][2] - Ensure efficient mixing to improve contact between reactants and catalyst.
Suboptimal Molar Ratio of Reactants: An incorrect ratio of the starting dialkyl oxalate to the alcohol can limit the formation of the desired mixed ester.- For the synthesis from diethyl oxalate and methanol, a methanol to diethyl oxalate molar ratio of 3.3:1 has been used to achieve good conversion.[2]
Catalyst Inactivity or Insufficient Amount: The catalyst may be old, deactivated, or used in an insufficient quantity.- Use a fresh, anhydrous catalyst. For the synthesis from diethyl oxalate, a K2CO3 concentration of 15 mg/mL has been reported as optimal.[2] - Consider alternative catalysts. For the transesterification of dimethyl oxalate with ethanol (B145695), ZnO-MgO composite catalysts have shown high activity.[1][2]
Presence of Water: Oxalate esters are susceptible to hydrolysis, which can reduce the yield of the desired product. The reaction is water-sensitive.[3]- Ensure all reactants and solvents are anhydrous. Dry glassware thoroughly before use. - Use anhydrous alcohols and starting materials. Oxalic acid, if used as a precursor for the dialkyl oxalate, should be dehydrated.[4][5]
Product Loss During Workup and Purification: this compound can be lost during extraction or distillation steps.- Optimize the purification process. Use fractional distillation under reduced pressure to separate this compound from the starting materials and symmetrical byproducts. - During aqueous washes, minimize contact time to reduce hydrolysis. Use of a dilute sodium carbonate solution can help neutralize any acidic impurities before drying and distillation.
Product is Impure (Contains Diethyl Oxalate and/or Dimethyl Oxalate) Reaction Equilibrium: The transesterification reaction is an equilibrium process, and the presence of both symmetrical esters alongside the desired mixed ester is expected.- To favor the formation of this compound, adjust the molar ratio of the reactants. Using a moderate excess of one alcohol can shift the equilibrium. - Employ fractional distillation under reduced pressure for efficient separation of the different oxalate esters based on their boiling points.
Reaction time: A suboptimal reaction time can affect the selectivity towards this compound.In a microreactor setup for the transesterification of diethyl oxalate with methanol, a residence time of 2.30 minutes was found to be optimal for selectivity.[2]
Product is Acidic Incomplete Neutralization: Residual acidic catalyst (if used) or acidic byproducts may be present.- Wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.[6] - Follow with a water wash to remove any remaining salts, being mindful of potential hydrolysis.
Reaction Mixture Darkens Side Reactions at High Temperatures: Decomposition or side reactions may occur at elevated temperatures, especially in the presence of strong acid or base catalysts.- Maintain the recommended reaction temperature. For instance, the transesterification of diethyl oxalate with methanol using K2CO3 is carried out at a relatively low temperature of 35°C.[1][2] - If using a strong acid catalyst like sulfuric acid for esterification, add it slowly and with vigorous stirring to prevent local overheating.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory synthesis of this compound is through the transesterification of a symmetrical dialkyl oxalate with an alcohol. The two main variations are:

  • Transesterification of Diethyl Oxalate with Methanol: This reaction is often catalyzed by a base, such as potassium carbonate (K2CO3).

  • Transesterification of Dimethyl Oxalate with Ethanol: This can be catalyzed by various catalysts, including solid acid-base catalysts like ZnO-MgO composites.[1][2]

Another potential, though less common, method involves the direct esterification of oxalic acid with both ethanol and methanol, which can be complex to control for the selective formation of the mixed ester.

Q2: How can I purify the crude this compound?

A2: Purification is typically achieved through a multi-step process:

  • Neutralization: If an acid or base catalyst is used, it should be neutralized. This can be done by washing the reaction mixture with a dilute aqueous solution of a weak base (like sodium bicarbonate) for an acid catalyst, or a dilute acid for a base catalyst.

  • Aqueous Wash: Washing with water can help remove any remaining salts and water-soluble impurities. However, prolonged contact with water should be avoided to minimize hydrolysis of the ester.

  • Drying: The organic layer should be dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Fractional Distillation: The final and most critical step is fractional distillation under reduced pressure. This allows for the separation of this compound from the unreacted starting materials (diethyl oxalate or dimethyl oxalate) and the other symmetrical byproduct (dimethyl oxalate or diethyl oxalate, respectively).

Q3: What are the expected byproducts in the synthesis of this compound?

A3: The primary byproducts in the transesterification synthesis are the two symmetrical oxalate esters.

  • When starting with diethyl oxalate and methanol, the main byproduct will be dimethyl oxalate .

  • When starting with dimethyl oxalate and ethanol, the main byproduct will be diethyl oxalate .

The presence of these byproducts is a natural consequence of the equilibrium nature of the transesterification reaction.

Q4: Why is it crucial to use anhydrous conditions for this synthesis?

A4: Oxalate esters are susceptible to hydrolysis, meaning they can react with water to break down into oxalic acid and the corresponding alcohols.[3][7] This side reaction will reduce the yield of your desired this compound. Therefore, it is essential to use dry glassware, anhydrous reactants, and anhydrous solvents to minimize this unwanted reaction.

Q5: Can you provide a general experimental protocol for the synthesis of this compound via transesterification?

A5: Below are general protocols for the two common transesterification routes. Note: These are generalized procedures and may require optimization based on your specific laboratory conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl Oxalate and Methanol

Materials:

  • Diethyl oxalate

  • Anhydrous methanol

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous drying agent (e.g., sodium sulfate)

  • Sodium bicarbonate solution (dilute)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl oxalate and anhydrous potassium carbonate.

  • Addition of Methanol: Add anhydrous methanol to the flask. A molar ratio of methanol to diethyl oxalate of approximately 3.3:1 is a good starting point.[2]

  • Reaction: Stir the mixture at a controlled temperature. A temperature of 35°C has been shown to be effective.[1][2] Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Wash the filtrate with a dilute sodium bicarbonate solution, followed by water. Minimize contact time with the aqueous layers.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Remove the drying agent by filtration.

    • Purify the crude product by fractional distillation under reduced pressure to separate this compound from unreacted diethyl oxalate and the dimethyl oxalate byproduct.

Protocol 2: Synthesis of this compound from Dimethyl Oxalate and Ethanol

Materials:

  • Dimethyl oxalate

  • Anhydrous ethanol

  • Catalyst (e.g., ZnO-MgO composite)

  • Anhydrous drying agent (e.g., sodium sulfate)

  • Sodium bicarbonate solution (dilute)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl oxalate and the catalyst.

  • Addition of Ethanol: Add anhydrous ethanol to the flask.

  • Reaction: Heat the mixture to reflux with stirring. The optimal temperature and time will depend on the specific catalyst used. For a ZnO-MgO catalyst, a reaction temperature of 80°C has been reported.[2] Monitor the reaction progress.

  • Workup:

    • Cool the reaction mixture and filter to remove the solid catalyst.

    • Wash the filtrate with a dilute sodium bicarbonate solution and then with water.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis via Transesterification of Diethyl Oxalate with Methanol

ParameterOptimized ValueReference
Molar Ratio (Methanol:Diethyl Oxalate)3.3:1[2]
Temperature35°C[1][2]
CatalystK2CO3[1][2]
Catalyst Concentration15 mg/mL[2]
Residence Time (Microreactor)2.30 minutes[2]
Diethyl Oxalate Conversion79.8%[2]
This compound Selectivity65.9%[1][2]

Table 2: Reaction Conditions for this compound Synthesis via Transesterification of Dimethyl Oxalate with Ethanol

ParameterValueReference
Molar Ratio (Ethanol:Dimethyl Oxalate)2:1[2]
Temperature80°C[2]
Catalyst18 mol% ZnO-MgO[2]
Catalyst Amount1.5 wt%[2]
Reaction Time20 minutes[2]
Dimethyl Oxalate Conversion71.98%[2]
This compound Selectivity67.36%[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants Prepare Anhydrous Reactants and Solvents setup Assemble Reaction Apparatus prep_reactants->setup dry_glassware Dry Glassware dry_glassware->setup add_reactants Charge Reactants and Catalyst setup->add_reactants react Run Reaction under Optimized Conditions add_reactants->react cool Cool Reaction Mixture react->cool filter_catalyst Filter Catalyst cool->filter_catalyst neutralize Neutralize and Wash filter_catalyst->neutralize dry Dry Organic Layer neutralize->dry distill Fractional Distillation (Reduced Pressure) dry->distill product Pure this compound distill->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound incomplete_reaction Incomplete Reaction problem->incomplete_reaction bad_ratio Suboptimal Molar Ratio problem->bad_ratio catalyst_issue Catalyst Inactivity problem->catalyst_issue water Presence of Water problem->water workup_loss Loss During Workup problem->workup_loss optimize_conditions Increase Time/Temp, Improve Mixing incomplete_reaction->optimize_conditions adjust_ratio Optimize Reactant Ratio bad_ratio->adjust_ratio check_catalyst Use Fresh/More Catalyst catalyst_issue->check_catalyst anhydrous Ensure Anhydrous Conditions water->anhydrous refine_purification Optimize Purification Steps workup_loss->refine_purification

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude ethyl methyl oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude ethyl methyl oxalate synthesized via transesterification of diethyl oxalate with methanol?

A1: The primary impurities are typically unreacted starting materials and the other possible ester products. These include:

  • Diethyl oxalate: Unreacted starting material.

  • Dimethyl oxalate: The fully transesterified by-product.

  • Methanol and Ethanol (B145695): Excess reagent and alcohol by-product from the transesterification reaction.

  • Acidic or Basic Catalysts: Depending on the catalyst used for the synthesis (e.g., sulfuric acid, sodium methoxide), residual amounts may be present.

  • Water: Can be introduced during the work-up or from moist reagents, and can lead to hydrolysis of the esters.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques are fractional distillation, recrystallization (if applicable, as this compound is a liquid at room temperature, this would involve cooling to induce crystallization), and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Can I use a simple distillation instead of fractional distillation?

A3: Simple distillation is generally not recommended for separating this compound from diethyl oxalate and dimethyl oxalate due to their relatively close boiling points. Fractional distillation provides the necessary theoretical plates for a more efficient separation.[2]

Q4: Is this compound prone to decomposition during purification?

A4: Like many esters, this compound can be susceptible to hydrolysis if water is present, especially at elevated temperatures or in the presence of acid or base catalysts.[3][4] It is crucial to use dry glassware and solvents and to neutralize any residual catalyst before heating.[5] Vacuum distillation is often preferred to lower the required temperature and minimize the risk of thermal decomposition.

Q5: How can I remove residual acid catalyst from my crude product?

A5: An acid-base wash is an effective method.[6] Dissolve the crude product in an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild basic solution, such as saturated sodium bicarbonate, to neutralize and remove the acid. Follow this with a water wash to remove any remaining salts, and then dry the organic layer over an anhydrous drying agent like sodium sulfate.[6]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from diethyl oxalate and dimethyl oxalate.

Potential Cause Troubleshooting Step
Insufficient column efficiency. Ensure you are using a fractionating column with a sufficient number of theoretical plates (e.g., a Vigreux or packed column). For very close boiling points, a longer column may be necessary.[2]
Distillation rate is too fast. A slow and steady distillation rate is crucial for achieving good separation. Aim for a collection rate of about 1 drop per second.[7]
Fluctuating heat input. Use a heating mantle with a stirrer for uniform heating. Avoid direct heating with a flame. Wrapping the distillation column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[8]
Incorrect thermometer placement. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]

Problem: The product is decomposing in the distillation pot (indicated by darkening of the liquid).

Potential Cause Troubleshooting Step
Distillation temperature is too high. Use vacuum distillation to lower the boiling point of the esters.[9]
Presence of acidic or basic impurities. Neutralize the crude product with an acid-base wash before distillation.[6]
Heating for an extended period. Plan the distillation to be as efficient as possible to minimize the time the compound spends at high temperatures.
Recrystallization (Low-Temperature Crystallization)

Problem: this compound oils out instead of crystallizing upon cooling.

Potential Cause Troubleshooting Step
The solution is supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a previously obtained crystal of pure this compound can also be effective.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer.
Inappropriate solvent system. Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble (like ethanol or ethyl acetate) and a non-solvent in which it is less soluble (like hexane (B92381) or water) can be effective.[7][10]

Problem: Low recovery of purified product.

Potential Cause Troubleshooting Step
Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product is too soluble in the cold solvent. Ensure the chosen solvent has a steep solubility curve (high solubility when hot, low solubility when cold). You may need to try a different solvent or solvent mixture.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.

Quantitative Data Summary

ParameterDimethyl OxalateThis compoundDiethyl Oxalate
Molecular Weight ( g/mol ) 118.09132.12[2]146.14[10]
Boiling Point (°C at 760 mmHg) 163.5[4]~174[2]185[10]
Boiling Point (°C at reduced pressure) --98-101 °C at 21 mmHg[9]
Density (g/mL) 1.1481.156[2]1.076[10]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is a general guideline and may need optimization based on the specific composition of the crude mixture.

  • Preparation:

    • Ensure all glassware is clean and dry to prevent hydrolysis.

    • If the crude product contains acidic or basic residues, perform an acid-base wash as described in the FAQs. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux or packed column.

    • Place a stir bar in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum source with a pressure gauge.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the initial fraction (forerun), which will likely contain lower-boiling impurities like residual alcohols.

    • Slowly increase the temperature and collect the fractions corresponding to the expected boiling points of the oxalate esters at the working pressure. Based on their atmospheric boiling points, dimethyl oxalate will distill first, followed by this compound, and then diethyl oxalate.

    • Monitor the temperature closely. A stable temperature plateau during the collection of a fraction indicates a pure compound.

    • Do not distill to dryness to avoid the formation of potentially explosive peroxides and decomposition of the residue.

Protocol 2: Purification by Column Chromatography

This method is suitable for smaller scale purifications or when high purity is required.

  • Preparation of the Column:

    • Select an appropriate stationary phase, typically silica (B1680970) gel.

    • Pack the column using a slurry method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The expected elution order would be diethyl oxalate (least polar), this compound, and then dimethyl oxalate (most polar).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow CrudeEMO Crude this compound AcidBaseWash Acid-Base Wash (Optional) Neutralize Catalyst CrudeEMO->AcidBaseWash FractionalDistillation Fractional Vacuum Distillation AcidBaseWash->FractionalDistillation Large Scale ColumnChromatography Column Chromatography AcidBaseWash->ColumnChromatography Small Scale / High Purity PurityAnalysis Purity Analysis (GC, NMR) FractionalDistillation->PurityAnalysis ColumnChromatography->PurityAnalysis PureEMO Pure this compound PurityAnalysis->PureEMO

Caption: General workflow for the purification of crude this compound.

TroubleshootingDistillation Start Poor Separation in Fractional Distillation Cause1 Distillation Rate Too Fast? Start->Cause1 Solution1 Reduce Heating Rate (1 drop/sec) Cause1->Solution1 Yes Cause2 Insufficient Column Efficiency? Cause1->Cause2 No ImprovedSeparation Improved Separation Solution1->ImprovedSeparation Solution2 Use Longer/Packed Column Cause2->Solution2 Yes Cause3 Incorrect Thermometer Placement? Cause2->Cause3 No Solution2->ImprovedSeparation Solution3 Adjust Thermometer Position Cause3->Solution3 Yes Solution3->ImprovedSeparation

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

identifying and minimizing byproducts in ethyl methyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of ethyl methyl oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for ethyl methyl oxalate?

A1: this compound (EMO) is typically synthesized via transesterification. The two main routes are:

Both reactions are typically carried out in the presence of a catalyst.

Q2: What are the primary byproducts in this compound synthesis?

A2: The most common byproducts are the symmetric dialkyl oxalates formed from the alcohol used in the reaction.

  • When synthesizing from diethyl oxalate and methanol, dimethyl oxalate (DMO) is a major byproduct.[1][2]

  • Conversely, when using dimethyl oxalate and ethanol, diethyl oxalate (DEO) is the expected primary byproduct.

Other potential byproducts can include monoalkyl oxalates (e.g., monoethyl oxalate, monomethyl oxalate) if the reaction is incomplete or if hydrolysis occurs.[4][5] Under strongly basic conditions, side reactions like the Claisen condensation may also occur.[6]

Q3: What analytical techniques are recommended for identifying byproducts?

A3: The primary analytical methods for identifying and quantifying byproducts in this compound synthesis are:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are highly effective for separating volatile compounds and identifying them based on their retention times and mass spectra.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying impurities by their characteristic chemical shifts and coupling patterns.[10][11]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low yield of this compound - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst concentration). - Loss of product during workup and purification.- Monitor the reaction progress using GC or TLC. - Optimize reaction parameters such as temperature, reaction time, and catalyst amount.[2] - Ensure efficient extraction and distillation procedures.
High levels of symmetric dialkyl oxalate byproducts (DMO or DEO) - Incorrect molar ratio of reactants. - Equilibrium favoring the formation of symmetric oxalates.- Adjust the molar ratio of the alcohol to the starting dialkyl oxalate. A molar ratio of 3.3:1 (methanol to DEO) has been shown to be effective in certain setups.[2] - Consider removing the alcohol byproduct from the reaction mixture as it forms to shift the equilibrium towards the desired product.
Presence of monoalkyl oxalates - Incomplete transesterification. - Hydrolysis of the ester groups by moisture.- Increase the reaction time or catalyst concentration to drive the reaction to completion. - Ensure all reactants and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Formation of colored impurities - Decomposition of reactants or products at high temperatures. - Side reactions catalyzed by strong bases.- Conduct the reaction at a lower temperature. For example, a reaction temperature of 35°C has been used successfully.[2] - Use a milder catalyst or a lower concentration of the base catalyst.
Difficulty in separating byproducts from the desired product - Similar boiling points of the product and byproducts.- Employ fractional distillation under reduced pressure for efficient separation. - For analytical purposes, use a high-resolution capillary GC column.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of this compound from diethyl oxalate and methanol in a microreactor system.[2]

ParameterOptimized Value
Molar Ratio (Methanol:DEO) 3.3:1
Temperature 35°C
Catalyst (K2CO3) Concentration 15 mg/mL
Residence Time 2.30 minutes
DEO Conversion 79.8%
EMO Selectivity 65.9%

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of this compound and its byproducts.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 6890 or similar.

    • Mass Spectrometer: Agilent 5973 or similar.

    • Column: DB-WAX or HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Maintain 240°C for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, dimethyl oxalate, and diethyl oxalate based on their retention times and mass spectra.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol provides a general procedure for the structural characterization of this compound.

  • Sample Preparation:

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance 300 or similar.

    • 1H NMR:

      • Observe Frequency: 300 MHz.

      • Number of Scans: 16.

      • Relaxation Delay: 1.0 s.

    • 13C NMR:

      • Observe Frequency: 75 MHz.

      • Number of Scans: 1024.

      • Relaxation Delay: 2.0 s.

  • Data Analysis:

    • Expected 1H NMR Signals for this compound:

      • Triplet at ~1.3-1.4 ppm (3H, -CH2CH3 ).

      • Singlet at ~3.8-3.9 ppm (3H, -OCH3 ).

      • Quartet at ~4.2-4.3 ppm (2H, -CH2 CH3).

    • Expected 13C NMR Signals for this compound:

      • ~14 ppm (-CH2CH3 ).

      • ~53 ppm (-OCH3 ).

      • ~63 ppm (-CH2 CH3).

      • ~158-160 ppm (two carbonyl carbons).

    • Analyze the spectra for the presence of signals corresponding to byproducts like dimethyl oxalate (singlet at ~3.9 ppm) or diethyl oxalate (triplet at ~1.4 ppm and quartet at ~4.4 ppm).

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms purification Purification (e.g., Distillation) start->purification byproducts_identified Byproducts Identified (DMO, DEO, etc.) gcms->byproducts_identified nmr NMR Spectroscopy purification->nmr pure_product Pure Ethyl Methyl Oxalate purification->pure_product optimization Optimize Reaction Conditions byproducts_identified->optimization Feedback Loop optimization->start Reaction_Pathways cluster_main Main Reaction cluster_byproduct Byproduct Formation DEO Diethyl Oxalate EMO This compound DEO->EMO + MeOH DEO->EMO Transesterification EMO_by This compound MeOH Methanol EMO->DEO - MeOH EtOH Ethanol DMO Dimethyl Oxalate DMO->EMO_by - MeOH EMO_by->DMO + MeOH EMO_by->DMO Transesterification MeOH_by Methanol

References

Technical Support Center: Handling the Moisture Sensitivity of Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling ethyl methyl oxalate (B1200264), a moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl methyl oxalate considered moisture-sensitive?

A1: this compound is an ester that can undergo hydrolysis in the presence of water. This reaction breaks down the ester into its constituent alcohols (methanol and ethanol) and oxalic acid. This degradation can significantly impact the purity of the reagent and the outcome of your experiment, potentially leading to lower yields, formation of byproducts, and irreproducible results.

Q2: How can I visually identify if my this compound has been contaminated with moisture?

A2: While minor degradation may not be visible, significant moisture contamination can lead to a cloudy or hazy appearance of the otherwise colorless liquid. You might also observe the formation of a precipitate, which could be oxalic acid. However, the absence of these signs does not guarantee the absence of degradation. The most reliable way to assess purity is through analytical methods.

Q3: What are the primary degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound yields ethanol, methanol, and oxalic acid. The presence of these impurities can interfere with subsequent reactions.

Q4: What is the recommended method for storing this compound?

A4: To maintain its integrity, this compound should be stored in a tightly sealed, dry container, preferably under an inert atmosphere such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and direct sunlight. It is also crucial to store it away from incompatible substances like strong acids, strong bases, oxidizing agents, and reducing agents.

Q5: What are the consequences of using moisture-contaminated this compound in a reaction?

A5: Using moisture-contaminated this compound can lead to several adverse outcomes, including:

  • Reduced Yield: The effective concentration of the starting material is lower than anticipated.

  • Formation of Byproducts: The degradation products (alcohols and oxalic acid) can participate in side reactions.

  • Inconsistent Results: The level of contamination can vary, leading to poor reproducibility of your experiments.

  • Catalyst Deactivation: In reactions involving sensitive catalysts, the presence of water or oxalic acid can lead to catalyst deactivation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered when working with this compound.

Problem 1: Low or No Product Yield in a Reaction

If you are experiencing unexpectedly low or no yield in a reaction where this compound is a key reagent, consider the following troubleshooting steps.

Troubleshooting Flowchart for Low/No Product Yield

start Low or No Product Yield check_reagent 1. Verify Purity of this compound start->check_reagent check_conditions 2. Review Reaction Conditions check_reagent->check_conditions Purity Confirmed re_run 4. Re-run Experiment with Controls check_reagent->re_run Degradation Suspected check_workup 3. Examine Workup Procedure check_conditions->check_workup Conditions Correct check_workup->re_run Workup Correct conclusion Identify Source of Error re_run->conclusion

Caption: A flowchart for troubleshooting low or no product yield.

Detailed Steps:

  • Verify Purity of this compound:

    • Action: Analyze a sample of the this compound you used via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • What to look for: The presence of peaks corresponding to methanol, ethanol, or oxalic acid. Compare the results to a fresh or unopened bottle if available.

  • Review Reaction Conditions:

    • Action: Ensure that all glassware was properly dried before use and that the reaction was conducted under strictly anhydrous conditions.[1]

    • What to look for: Check if anhydrous solvents were used and if they were handled correctly to prevent moisture absorption. Confirm that the reaction was performed under an inert atmosphere (nitrogen or argon).

  • Examine Workup Procedure:

    • Action: Review the steps of your reaction workup.

    • What to look for: Ensure that any aqueous solutions were not introduced prematurely, which could cause hydrolysis of unreacted starting material or the product.

  • Re-run Experiment with Controls:

    • Action: If degradation is suspected, repeat the experiment using a fresh, unopened bottle of this compound.

    • What to look for: If the reaction proceeds as expected with the new reagent, it confirms that the original bottle was compromised.

Problem 2: Inconsistent Results Between Batches

Inconsistent results can often be traced back to variations in the quality of the starting materials.

Troubleshooting for Inconsistent Results

Potential Cause Troubleshooting Step Recommended Action
Reagent Degradation Analyze each batch of this compound before use.Use GC or NMR to check for the presence of methanol, ethanol, and oxalic acid.
Moisture in Solvents Verify the water content of your solvents.Use a Karl Fischer titrator to determine the water content of your anhydrous solvents. Ensure solvents are stored over molecular sieves.
Atmospheric Moisture Review your experimental setup for potential leaks.Ensure all joints in your glassware are properly sealed and that there is a positive pressure of inert gas.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound

This protocol outlines the recommended procedure for handling this compound to minimize moisture exposure.

Materials:

  • This compound in a Sure/Seal™ bottle or similar

  • Dry, nitrogen-flushed glassware

  • Dry, nitrogen-flushed syringe and needle

  • Schlenk line or glovebox

  • Rubber septa

Procedure:

  • Preparation:

    • Dry all glassware in an oven at a minimum of 125°C for at least 4 hours and cool under a stream of inert gas (nitrogen or argon).[1][2]

    • Assemble the glassware while hot and flush with inert gas.[1][2]

    • Purge the Schlenk line or ensure the glovebox has a low oxygen and water atmosphere (<1 ppm).

  • Dispensing using a Syringe:

    • Puncture the septum of the this compound bottle with a needle connected to a source of inert gas to create a positive pressure.

    • Use a second, dry syringe with a needle to pierce the septum and slowly draw the desired volume of the liquid.[2][3]

    • The inert gas pressure will help in filling the syringe.[2]

    • Withdraw the syringe and immediately insert the needle into the septum of the reaction flask.

    • Slowly dispense the liquid into the reaction flask.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_dispense Dispensing dry_glassware Dry Glassware in Oven cool_inert Cool Under Inert Gas dry_glassware->cool_inert setup_inert Setup Under Inert Atmosphere cool_inert->setup_inert pressurize Pressurize Reagent Bottle setup_inert->pressurize withdraw Withdraw Liquid with Syringe pressurize->withdraw transfer Transfer to Reaction Flask withdraw->transfer

Caption: Workflow for handling moisture-sensitive this compound.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol provides a general method for detecting the hydrolysis of this compound using ¹H NMR.

Procedure:

  • Sample Preparation:

    • Carefully prepare a sample of your this compound in a deuterated solvent that is compatible and has a low water content (e.g., CDCl₃).

    • Ensure the NMR tube and cap are dry.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the characteristic peaks for this compound.

    • Look for the appearance of new peaks corresponding to the degradation products:

      • Ethanol: A triplet around 1.2 ppm (CH₃) and a quartet around 3.7 ppm (CH₂).

      • Methanol: A singlet around 3.5 ppm (CH₃).

      • Oxalic Acid: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Quantitative Data

Hydrolysis of this compound

EMO This compound products Ethanol + Methanol + Oxalic Acid EMO->products Hydrolysis H2O + H₂O

Caption: Hydrolysis reaction of this compound.

Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Improving Selectivity in the Transesterification of Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the transesterification of diethyl oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the transesterification of diethyl oxalate and how can I minimize them?

A1: The most common side reactions include hydrolysis of the ester and saponification, particularly when using basic catalysts.[1] To minimize these:

  • Ensure anhydrous conditions: Water can hydrolyze the oxalate ester and deactivate many catalysts.[1] Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Avoid strong bases with wet reactants: If your reactants or solvent contain water, saponification (the formation of soap) can occur with strong base catalysts, leading to low yields and difficult product isolation.[1]

  • Control reaction temperature: At higher temperatures, decomposition of intermediate products, such as ethyl hydrogen oxalate to ethyl formate, can occur.[2]

Q2: How does the choice of catalyst affect the selectivity of the reaction?

A2: The catalyst plays a crucial role in determining the selectivity of the transesterification.

  • Solid acid catalysts: For the transesterification of diethyl oxalate with phenol (B47542), MoO3/TiO2 solid-acid catalysts have been shown to provide 100% selectivity to diphenyl oxalate.[3][4] These catalysts possess Lewis acid sites that are effective for this transformation.[3][4]

  • Alkaline catalysts: A range of alkaline catalysts, such as sodium tert-butoxide, sodium ethoxide, and sodium carbonate, can be used.[5] The catalytic efficiency is often related to the base strength, with stronger bases sometimes leading to higher activity.[5] However, they are also more prone to promoting side reactions like saponification if water is present.[1]

  • Potassium Carbonate (K2CO3): This has been used for the synthesis of ethyl methyl oxalate from diethyl oxalate and methanol.[6]

Q3: What is the effect of the alcohol to diethyl oxalate molar ratio on selectivity?

A3: The molar ratio of the alcohol to diethyl oxalate is a critical parameter. Transesterification is a reversible reaction, and using an excess of the reactant alcohol can shift the equilibrium towards the desired product.[1] However, an excessively large excess may complicate purification. For the synthesis of this compound, a near equimolar ratio (1.3 moles of alcohol per mole of oxalate) was found to be optimal under specific microreactor conditions.[6]

Q4: How can I effectively monitor the progress of the reaction to optimize for selectivity?

A4: To optimize for selectivity, it is important to monitor the reaction for the consumption of starting materials and the formation of both the desired product and any side products. Common analytical techniques for monitoring include:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Regular sampling and analysis will allow you to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.Use a fresh batch of catalyst. For solid catalysts, consider reactivation according to the manufacturer's instructions.[1]
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.Increase the catalyst concentration incrementally. For base catalysts, an optimal range is often 0.5-1.0 wt%.[1]
Presence of Water: Water can hydrolyze the ester and deactivate certain catalysts, especially basic ones.[1]Ensure all reactants and solvents are anhydrous. Use dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature, ensuring it remains below the boiling point of the alcohol and solvent.[1]
Unfavorable Equilibrium: Transesterification is a reversible reaction.To shift the equilibrium towards the product, consider removing one of the byproducts (e.g., the displaced alcohol) by distillation if feasible.[1]
Formation of Side Products Saponification (Soap Formation): This is common with base catalysts, especially in the presence of water.[1]Use anhydrous reactants and solvents. If the alcohol contains acidic impurities, consider purification before use.[1]
Incomplete Reaction: The reaction has not proceeded to completion, leaving starting material and intermediates.Increase the reaction time or temperature. Ensure adequate mixing to improve contact between reactants and the catalyst.[1]
Difficulty in Product Isolation Emulsion Formation During Workup: This can occur during aqueous extraction, especially if soap has formed.Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective.[1]
Product is Water Soluble: Some smaller ester products may have significant water solubility.Saturate the aqueous layer with salt (salting out) before extraction to decrease the product's solubility in the aqueous phase.

Data Presentation

Table 1: Performance of Various Catalysts in the Transesterification of Oxalates

CatalystReactantsProductConversion (%)Selectivity (%)Yield (%)Reference
MoO3/TiO2Diethyl Oxalate + PhenolDiphenyl Oxalate~8810088[3][4]
K2CO3Diethyl Oxalate + MethanolThis compound79.865.9Not Reported[6]
Sodium tert-butoxideDimethyl Oxalate + Ethanol (B145695)Diethyl OxalateHighHighNot Reported[5]
ZnxMg1-xODimethyl Oxalate + EthanolThis compound71.9867.36Not Reported[6]

Experimental Protocols

Protocol 1: Transesterification of Diethyl Oxalate with Phenol using MoO3/TiO2 Catalyst

This protocol is based on the work by Dumeignil et al.[3][4]

  • Catalyst Preparation: Prepare the MoO3/TiO2 solid-acid sol-gel catalyst as described in the literature.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the MoO3/TiO2 catalyst.

    • Add diethyl oxalate and phenol to the flask.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Workup and Purification:

    • After the reaction reaches completion (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • The liquid product mixture can be purified by distillation under reduced pressure to isolate the diphenyl oxalate.

Protocol 2: General Procedure for Transesterification using a Base Catalyst

This protocol is a general guideline based on common laboratory practices.[1]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add diethyl oxalate and an anhydrous solvent (if necessary) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol:

    • Add the anhydrous alcohol to the reaction mixture. A molar excess of the alcohol is typically used to shift the equilibrium.

  • Addition of Catalyst:

    • Carefully add the base catalyst (e.g., sodium ethoxide, sodium carbonate) to the reaction mixture. The amount is typically in the range of 0.5-1.0 wt%.

  • Reaction:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR, or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction and Purification:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or distillation.

Visualizations

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Diethyl Oxalate + Alcohol Setup Reaction Setup Reactants->Setup Catalyst Select Catalyst Catalyst->Setup Anhydrous Anhydrous Conditions Anhydrous->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (GC/TLC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the transesterification of diethyl oxalate.

Troubleshooting_Tree Start Low Selectivity Issue Check_Water Check for Water (Anhydrous Conditions?) Start->Check_Water Check_Catalyst Review Catalyst Choice Check_Water->Check_Catalyst No Sol_Dry Use Dry Solvents/Glassware & Inert Atmosphere Check_Water->Sol_Dry Yes Check_Temp Evaluate Reaction Temperature Check_Catalyst->Check_Temp Acid Catalyst Used Sol_Catalyst Consider Solid Acid Catalyst (e.g., MoO3/TiO2) Check_Catalyst->Sol_Catalyst Base Catalyst Used Check_Ratio Assess Reactant Ratio Check_Temp->Check_Ratio Optimal Sol_Temp Optimize Temperature: Avoid Decomposition Check_Temp->Sol_Temp Too High Sol_Ratio Optimize Molar Ratio: Use Excess Alcohol Check_Ratio->Sol_Ratio Not Optimized

References

Technical Support Center: Troubleshooting Slow Reaction Kinetics in Ethyl Methyl Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl methyl oxalate (B1200264). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to slow reaction kinetics during their experiments.

Frequently Asked Questions (FAQs)

Q1: My ethyl methyl oxalate synthesis is extremely slow or not proceeding at all. What are the most common causes?

Slow or stalled reactions are typically due to one or more of the following factors:

  • Inactive or Insufficient Catalyst: The catalyst may be old, have been improperly stored, or the amount used is too low to effectively drive the reaction.

  • Presence of Water: Water in the reactants or glassware can hydrolyze the ester and deactivate many catalysts, particularly basic ones.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Unfavorable Reaction Equilibrium: Transesterification is a reversible reaction. If the equilibrium is not shifted towards the products, the reaction will appear to slow down or stop.

  • Poor Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the catalyst surface.

Q2: How can I ensure my catalyst is active and used in the correct amount?

For optimal catalyst performance, consider the following:

  • Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst.

  • Proper Storage: Store catalysts in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.

  • Catalyst Loading: The optimal catalyst concentration can vary. For base catalysts like potassium carbonate (K2CO3), a concentration of around 15 mg/mL has been shown to be effective.[1] For heterogeneous catalysts like ZnO-MgO, a loading of 1.5 wt% has been used successfully.[1] It is advisable to start with a recommended concentration and optimize from there.

Q3: What is the impact of water on the synthesis, and how can I mitigate it?

Water can significantly hinder the reaction by:

  • Hydrolyzing the Ester: Water can react with the oxalate esters, leading to the formation of oxalic acid and the corresponding alcohols, which is a competing reaction.

  • Deactivating the Catalyst: Basic catalysts can be neutralized by acidic species formed from hydrolysis.

To minimize the impact of water:

  • Use Anhydrous Reactants: Ensure that both the alcohol (methanol or ethanol) and the starting dialkyl oxalate are anhydrous.

  • Dry Glassware: Thoroughly dry all glassware in an oven before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Q4: What is the optimal temperature for the synthesis of this compound?

The optimal temperature depends on the specific reactants and catalyst used.

  • For the transesterification of diethyl oxalate with methanol (B129727) using K2CO3 as a catalyst, a temperature of 35°C has been found to be optimal.[1]

  • For the transesterification of dimethyl oxalate with ethanol (B145695) using a ZnO-MgO catalyst, a higher temperature of 80°C has been shown to be effective.[1]

It is crucial to control the temperature, as excessively high temperatures can lead to the formation of side products.

Q5: How can I shift the reaction equilibrium to favor the formation of this compound?

Transesterification is an equilibrium-limited process. To drive the reaction forward:

  • Use an Excess of One Reactant: Using a molar excess of the alcohol (methanol or ethanol) can shift the equilibrium towards the formation of the desired product. A mole ratio of 3.3:1 (methanol to diethyl oxalate) has been reported as optimal in one study.[1]

  • Remove a Byproduct: If feasible, removing one of the byproducts as it is formed can also shift the equilibrium. For example, in the reaction of dimethyl oxalate with ethanol, the methanol byproduct has a lower boiling point and could potentially be removed by distillation.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

Starting MaterialsCatalystCatalyst LoadingMolar Ratio (Alcohol:Oxalate)Temperature (°C)Reaction TimeConversion (%)Selectivity (%)
Diethyl Oxalate + MethanolK2CO315 mg/mL3.3:1352.3 min79.865.9
Dimethyl Oxalate + EthanolZnO-MgO (18 mol% ZnO)1.5 wt%2:18020 min71.9867.36

Data sourced from[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification of Diethyl Oxalate with Methanol

  • Preparation: Ensure all glassware is thoroughly dried in an oven.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add diethyl oxalate and anhydrous methanol in a 1:3.3 molar ratio.[1]

  • Catalyst Addition: Add potassium carbonate (K2CO3) to the mixture to a concentration of 15 mg/mL.[1]

  • Reaction: Heat the reaction mixture to 35°C with constant stirring.[1]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Filter the solid catalyst. The excess methanol can be removed by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the this compound.

Protocol 2: Synthesis of this compound via Transesterification of Dimethyl Oxalate with Ethanol

  • Catalyst Preparation (ZnO-MgO):

    • A co-precipitation method can be used. Solutions of zinc nitrate (B79036) and magnesium nitrate are mixed in the desired molar ratio (e.g., to achieve 18 mol% ZnO).

    • A precipitating agent (e.g., sodium carbonate solution) is added dropwise with vigorous stirring.

    • The resulting precipitate is filtered, washed thoroughly with deionized water, and dried in an oven.

    • The dried solid is then calcined at a high temperature (e.g., 500-600°C) to obtain the mixed oxide catalyst.

  • Preparation: Ensure all glassware is thoroughly dried.

  • Reactant Mixture: In a suitable reactor, combine dimethyl oxalate and anhydrous ethanol in a 1:2 molar ratio.[1]

  • Catalyst Addition: Add the prepared ZnO-MgO catalyst at a loading of 1.5 wt% relative to the reactants.[1]

  • Reaction: Heat the mixture to 80°C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using GC or TLC.

  • Workup: After the desired reaction time (e.g., 20 minutes for the specified conditions), cool the reaction mixture. The heterogeneous catalyst can be recovered by filtration for potential reuse.

  • Purification: The excess ethanol is removed by rotary evaporation, and the this compound is purified by fractional distillation under reduced pressure.

Mandatory Visualizations

Troubleshooting_Slow_Kinetics start Slow or No Reaction check_catalyst 1. Check Catalyst start->check_catalyst catalyst_inactive Inactive/Insufficient Catalyst? check_catalyst->catalyst_inactive check_water 2. Check for Water water_present Water Present? check_water->water_present check_temp 3. Check Temperature temp_low Temperature Too Low? check_temp->temp_low check_equilibrium 4. Check Equilibrium equilibrium_unfavorable Unfavorable Equilibrium? check_equilibrium->equilibrium_unfavorable catalyst_inactive->check_water No solution_catalyst Use fresh catalyst Increase catalyst loading catalyst_inactive->solution_catalyst Yes water_present->check_temp No solution_water Use anhydrous reactants Dry glassware Use inert atmosphere water_present->solution_water Yes temp_low->check_equilibrium No solution_temp Gradually increase temperature temp_low->solution_temp Yes solution_equilibrium Use excess alcohol Remove byproduct equilibrium_unfavorable->solution_equilibrium Yes end_node Reaction Rate Improved equilibrium_unfavorable->end_node No solution_catalyst->end_node solution_water->end_node solution_temp->end_node solution_equilibrium->end_node

Caption: Troubleshooting workflow for slow reaction kinetics.

Reaction_Pathways cluster_0 Route 1: Diethyl Oxalate + Methanol cluster_1 Route 2: Dimethyl Oxalate + Ethanol DEO Diethyl Oxalate EMO1 This compound DEO->EMO1 + Methanol - Ethanol catalyst Catalyst (e.g., K2CO3, ZnO-MgO) DEO->catalyst MeOH Methanol EMO1->DEO + Ethanol - Methanol EtOH Ethanol DMO Dimethyl Oxalate EMO2 This compound DMO->EMO2 + Ethanol - Methanol DMO->catalyst EtOH2 Ethanol EMO2->DMO + Methanol - Ethanol MeOH2 Methanol

Caption: Synthesis routes to this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Ethyl Methyl Oxalate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl methyl oxalate (B1200264) (EMO). The content addresses common challenges in catalyst selection, optimization, and experimental execution.

Troubleshooting Guide

This guide is designed to help users diagnose and resolve common issues encountered during the synthesis of ethyl methyl oxalate via transesterification.

Symptom Possible Cause(s) Suggested Solution(s)
Low Conversion of Starting Material (DMO or DEO) 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. 2. Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective. 3. Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing reactants from reaching the catalyst surface. 4. Catalyst Deactivation: The catalyst may have lost activity due to poisoning or fouling.1a. Increase catalyst loading within an optimal range (e.g., 1-2 wt%). 1b. Switch to a more active catalyst (see Catalyst Performance Comparison). 2. Gradually increase the reaction temperature, monitoring for byproduct formation. For ZnO-MgO catalysts, a temperature of around 80°C is often effective.[1] 3. Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. 4. See the "Catalyst Deactivation and Regeneration" FAQ section.
Low Selectivity to this compound (High byproduct formation) 1. Formation of Symmetric Oxalates: The primary side reaction is the further transesterification of EMO to form diethyl oxalate (DEO) or the reaction of the alcohol with the EMO product, leading back to dimethyl oxalate (DMO). 2. Suboptimal Reactant Molar Ratio: An incorrect ratio of dimethyl oxalate (DMO) to ethanol (B145695) or diethyl oxalate (DEO) to methanol (B129727) can favor the formation of symmetric byproducts.[1] 3. Prolonged Reaction Time: Extending the reaction time beyond the optimum can lead to the conversion of the desired EMO into other products.1a. Optimize the reaction time to stop the reaction when the concentration of EMO is at its maximum. 1b. Adjust the molar ratio of reactants. For DMO and ethanol, a 1:2 molar ratio has been shown to be effective.[1] 2. Systematically vary the molar ratio of the oxalate ester to the alcohol to find the optimal balance for EMO selectivity. 3. Conduct a time-course study to identify the point of maximum EMO yield before significant byproduct formation occurs.
Difficulty in Product Purification 1. Close Boiling Points of Components: EMO, the starting materials (DMO/DEO), and the symmetric oxalate byproducts can have close boiling points, making separation by distillation challenging. 2. Acidic Impurities: If using an acid-catalyzed synthesis or if the starting oxalic acid is not fully esterified, residual acid can contaminate the product.1. Use a fractional distillation column with a sufficient number of theoretical plates for efficient separation. Maintain a slow and steady distillation rate. 2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and wash with water before distillation. Ensure the product is thoroughly dried before distillation to prevent hydrolysis.
Catalyst Deactivation (Loss of activity over time or in recycle runs) 1. Water Poisoning: The presence of water in the reactants or solvent can hydrolyze the catalyst's active sites, particularly for basic catalysts like ZnO-MgO.[2][3][4] 2. Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites. 3. Leaching of Active Components: For supported catalysts, the active species may leach into the reaction mixture.1a. Use anhydrous reactants and solvents. 1b. Dry the reactants and solvents over molecular sieves before use. 2. Consider catalyst regeneration through calcination to burn off coke deposits. 3. If leaching is suspected, analyze the reaction mixture for traces of the catalyst metals. Consider using a catalyst with better stability or different support material.

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound is typically achieved through transesterification. Both homogeneous and heterogeneous catalysts are used. Common homogeneous catalysts include sodium methoxide (B1231860).[5][6] Heterogeneous catalysts are often preferred for their ease of separation and potential for reuse; examples include potassium carbonate (K₂CO₃) and mixed metal oxides like ZnO-MgO solid solutions.[1][5][6]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the specific requirements of your experiment.

  • Homogeneous catalysts like sodium methoxide are often highly active and cost-effective but can be difficult to separate from the reaction mixture, potentially leading to product contamination and requiring neutralization and washing steps.[5][6]

  • Heterogeneous catalysts like ZnO-MgO are easily separated by filtration and can be reused, simplifying the purification process and making the overall process more environmentally friendly. However, they may require higher temperatures or longer reaction times to achieve comparable activity.[1]

Optimization of Reaction Conditions

Q3: What are the key reaction parameters to optimize for maximizing this compound yield?

A3: The key parameters to optimize are:

  • Reaction Temperature: Temperature significantly influences the reaction rate. For instance, with a ZnO-MgO catalyst for the transesterification of DMO with ethanol, 80°C has been found to be an effective temperature.[1]

  • Molar Ratio of Reactants: The ratio of the starting oxalate (DMO or DEO) to the alcohol (ethanol or methanol) is crucial for maximizing selectivity towards the asymmetric EMO. A DMO to ethanol molar ratio of 1:2 has been reported as optimal in some studies.[1]

  • Catalyst Concentration: The amount of catalyst used can affect the reaction rate. For ZnO-MgO, a catalyst amount of 1.5 wt% has been used effectively.[1] For K₂CO₃ in a microreactor setup for DEO transesterification, a concentration of 15 mg/mL was found to be optimal.[6]

  • Reaction Time: The reaction should be monitored over time to determine the point of maximum EMO concentration, as longer reaction times can lead to the formation of symmetric byproducts. A reaction time of 20 minutes was found to be effective for the ZnO-MgO catalyzed reaction.[1]

Catalyst Deactivation and Regeneration

Q4: My heterogeneous catalyst lost activity after a few runs. What could be the cause and can I regenerate it?

A4: Catalyst deactivation is a common issue. For solid base catalysts like ZnO-MgO, the most likely causes are poisoning by water or CO₂ from the air, or fouling by carbonaceous deposits (coking).[3] Water in the reactants can hydrolyze the active basic sites.

Regeneration is often possible. For deactivation caused by coking, a common method is calcination , which involves heating the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits. For deactivation due to water or CO₂, heating the catalyst under vacuum or an inert atmosphere can sometimes restore its activity.

Catalyst Performance Data

The following table summarizes performance data for different catalysts used in the synthesis of this compound. Note that direct comparison is challenging due to varying starting materials and reaction conditions.

CatalystStarting MaterialsMolar RatioTemperature (°C)TimeDMO/DEO Conversion (%)EMO Selectivity (%)Reference
Zn₀.₁₈Mg₀.₈₂O DMO + Ethanol1:28020 min71.9867.36[1]
K₂CO₃ DEO + Methanol1:3.3352.3 min79.865.9[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using ZnO-MgO Catalyst

This protocol is based on the transesterification of dimethyl oxalate (DMO) with ethanol.

Materials:

  • Dimethyl oxalate (DMO)

  • Anhydrous ethanol

  • Zn₀.₁₈Mg₀.₈₂O solid solution catalyst

  • Nitrogen gas for inert atmosphere

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl oxalate and anhydrous ethanol in a 1:2 molar ratio.

  • Add the Zn₀.₁₈Mg₀.₈₂O catalyst to the mixture (1.5 wt% relative to the mass of DMO).

  • Purge the flask with nitrogen to establish an inert atmosphere.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the reaction at 80°C for 20 minutes. Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.

  • Purify the liquid product by fractional distillation under reduced pressure to isolate the this compound.

Protocol 2: Preparation of ZnO-MgO Solid Solution Catalyst by Co-precipitation

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of zinc nitrate and magnesium nitrate with the desired molar ratio (e.g., for Zn₀.₁₈Mg₀.₈₂O, use a molar ratio of 0.18:0.82).

  • Prepare a separate aqueous solution of sodium carbonate, to be used as the precipitating agent.

  • Slowly add the sodium carbonate solution to the mixed nitrate solution under vigorous stirring. This will cause the co-precipitation of zinc and magnesium carbonates/hydroxides.

  • Continuously stir the resulting slurry for several hours at a constant temperature (e.g., 60-80°C) to allow for aging of the precipitate.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any residual sodium and nitrate ions. Repeat the washing until the filtrate is neutral.

  • Dry the washed precipitate in an oven, typically overnight at 100-120°C.

  • Calcine the dried powder in a furnace at a high temperature (e.g., 500-600°C) for several hours. This thermal decomposition will convert the carbonate/hydroxide precursors into the mixed oxide solid solution.

  • Allow the catalyst to cool to room temperature and store it in a desiccator to prevent moisture absorption.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Product Reactants Reactants (DMO/DEO, Alcohol) ReactionVessel Reaction Vessel (Heated, Stirred) Reactants->ReactionVessel Catalyst Catalyst (e.g., ZnO-MgO) Catalyst->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Crude Mixture Distillation Fractional Distillation Filtration->Distillation Liquid RecycledCatalyst Recycled Catalyst Filtration->RecycledCatalyst Solid EMO Pure Ethyl Methyl Oxalate Distillation->EMO Troubleshooting_Logic cluster_symptom Symptom cluster_cause Potential Causes cluster_solution Solutions Symptom Low EMO Yield LowConversion Low Conversion Symptom->LowConversion LowSelectivity Low Selectivity Symptom->LowSelectivity Deactivation Catalyst Deactivation Symptom->Deactivation OptimizeParams Optimize Temp, Time, Ratio LowConversion->OptimizeParams LowSelectivity->OptimizeParams CheckPurity Check Reactant Purity (for water) Deactivation->CheckPurity Regenerate Regenerate/Replace Catalyst Deactivation->Regenerate

References

Technical Support Center: Effective Workup Procedures for Reactions Using Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl methyl oxalate (B1200264) in their experiments. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a base-catalyzed reaction, such as a Claisen condensation, using ethyl methyl oxalate?

A typical workup involves quenching the reaction, extracting the product, washing the organic layer, and finally, drying and concentrating to isolate the crude product. The key is to neutralize the basic reaction mixture to protonate the product enolate, making it soluble in the organic phase.[1][2]

Q2: Which acid should I use for quenching the reaction?

Dilute aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[1] The goal is to neutralize the base and protonate the enolate. It's crucial to add the reaction mixture to the chilled acid solution slowly to control any heat evolution.[1]

Q3: What are the recommended extraction solvents?

Solvents like diethyl ether and ethyl acetate (B1210297) are standard choices for extracting the β-keto ester product from the aqueous layer.[1] For reactions in water-miscible solvents like THF or ethanol (B145695), it's important to dilute the reaction mixture with water before extraction.

Q4: How can I remove residual water from the organic layer?

After extraction, the organic layer should be washed with brine (a saturated aqueous solution of NaCl). This helps to draw water out of the organic phase. Subsequently, an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) is used to remove the final traces of water before solvent evaporation.[1]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the workup.
Product is water-soluble and remains in the aqueous layer.The product might be too polar. Perform multiple extractions (3-4 times) with your organic solvent to maximize recovery.[1] Saturating the aqueous layer with NaCl can also decrease the polarity of the aqueous phase and improve extraction efficiency.
Hydrolysis of the ester: this compound or the product may have hydrolyzed during the aqueous workup.Keep the workup temperature low (e.g., use an ice bath) and minimize the time the reaction mixture is in contact with the aqueous acid or base. The rate of hydrolysis is influenced by the steric bulk of the alkyl group, with ethyl esters being somewhat more resistant than methyl esters.[3][4]
Formation of Multiple Products on TLC Disproportionation: The asymmetric this compound may have disproportionated into the symmetric diethyl oxalate and dimethyl oxalate.This can be influenced by the base and reaction conditions. Ensure the base is fully dissolved and the reaction temperature is controlled. Purification via column chromatography will be necessary to separate the desired product.
Self-condensation: If the other reactant has α-hydrogens, it may have undergone self-condensation.A common strategy to avoid this is to slowly add the ester with α-hydrogens to a mixture of the base and the oxalate ester.[5]
Emulsion Formation During Extraction Fine particulate matter in the reaction mixture.Allow the separatory funnel to stand for a longer period. Gently swirling the funnel instead of vigorous shaking can prevent emulsion formation. Adding a small amount of brine can also help to break up an emulsion.[1]
Difficulty in Isolating a Solid Product The product may be an oil at room temperature.If a solid product is expected but an oil is obtained, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Acidic or Basic Residue in the Final Product Incomplete neutralization during quenching or insufficient washing.After the initial acidic quench, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any residual acid. Follow this with a water wash to remove any remaining bicarbonate.[6]

Experimental Protocols

Representative Protocol for a Claisen Condensation with this compound

This protocol is adapted from established procedures for similar reactions with diethyl oxalate and should be optimized for specific substrates.[6][7]

  • Reaction Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: To the sodium ethoxide solution, add a solution of this compound and the desired ketone or ester in anhydrous ethanol dropwise at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 2 hours, then gently reflux for 1 hour. Monitor the reaction's progress by TLC.

  • Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing a chilled solution of 1 M HCl.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).[7]

Quantitative Data (Adapted from Diethyl Oxalate Reactions)

The following table provides approximate quantities based on a representative Claisen condensation reaction using diethyl oxalate. These should be adjusted based on the specific molecular weights and stoichiometry of your reactants when using this compound.

Reagent/Solvent Amount (for a ~30 mmol scale reaction) Purpose
Sodium Ethoxide33.8 mmolBase
This compound34.2 mmolReactant
Ketone/Ester Reactant33.3 mmolReactant
Anhydrous Ethanol75 mLSolvent
1 M HCl100 mLQuenching
Diethyl Ether3 x 50 mLExtraction
Saturated NaHCO₃50 mLWashing (neutralization)
Brine50 mLWashing (drying)
Anhydrous MgSO₄~5-10 gDrying

Note: This data is adapted from a protocol using acetophenone (B1666503) and diethyl oxalate and serves as a guideline. Actual amounts should be calculated based on the specific experiment.[7]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Base-Catalyzed Reaction (e.g., Claisen Condensation) Quenching Quench with dilute aqueous acid Reaction->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash organic layer (water, NaHCO₃, brine) Extraction->Washing Drying Dry over anhydrous MgSO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: A standard workflow for the workup and purification of a Claisen condensation reaction.

Troubleshooting_Logic Start Problem Encountered During Workup LowYield Low/No Product Yield Start->LowYield Emulsion Emulsion Formation Start->Emulsion MultipleProducts Multiple Products on TLC Start->MultipleProducts AcidBaseResidue Acidic/Basic Residue Start->AcidBaseResidue CheckReaction Check Reaction Completion (TLC) LowYield->CheckReaction MultipleExtractions Perform Multiple Extractions LowYield->MultipleExtractions LowTempWorkup Use Low Temperature Workup LowYield->LowTempWorkup StandLonger Let Separatory Funnel Stand Emulsion->StandLonger AddBrine Add Brine Emulsion->AddBrine GentleMixing Gentle Mixing Emulsion->GentleMixing ColumnChromatography Purify via Column Chromatography MultipleProducts->ColumnChromatography SlowAddition Slow Addition of Reactant MultipleProducts->SlowAddition BicarbWash Wash with NaHCO₃ Solution AcidBaseResidue->BicarbWash WaterWash Follow with Water Wash BicarbWash->WaterWash

Caption: A troubleshooting decision tree for common workup issues.

References

Technical Support Center: Preventing Thermal Decomposition of Ethyl Methyl Oxalate During Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl methyl oxalate (B1200264). It focuses on preventing thermal decomposition during distillation to ensure product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is ethyl methyl oxalate and why is thermal stability a concern?

This compound (EMO) is a mixed diester of oxalic acid. Like other dialkyl oxalates, it can be susceptible to thermal decomposition at elevated temperatures. This degradation can lead to the formation of impurities, reduced yield, and discoloration of the final product, compromising its quality for downstream applications in pharmaceutical and fine chemical synthesis.

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely products of thermal decomposition?

Based on the known decomposition mechanisms of similar dialkyl oxalates, thermal degradation of this compound likely proceeds through several pathways, including the formation of carbon dioxide, carbon monoxide, and potentially formate (B1220265) esters, especially at temperatures exceeding 210°C.[1][2] The presence of acidic or basic impurities can catalyze these decomposition reactions.[2][3]

Q4: Can I distill this compound at atmospheric pressure?

Given that the estimated atmospheric boiling point of this compound (173-174°C) is within the temperature range where related oxalates begin to decompose, atmospheric distillation is not recommended.[4][5][6] Operating under reduced pressure is critical to lower the boiling point and minimize the risk of thermal degradation.

Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound.

Issue 1: The distilled product is yellow or brown.
  • Possible Cause: Thermal decomposition is occurring. The color is likely due to the formation of polymeric or degradation byproducts.

  • Solution: The most effective solution is to lower the distillation temperature by reducing the pressure (i.e., using a vacuum). A lower pot temperature significantly reduces the rate of decomposition.

  • Actionable Steps:

    • Improve Vacuum: Ensure your vacuum system is free of leaks and can achieve a stable, low pressure. Check all joints, seals, and tubing.[7]

    • Monitor Temperature: Use a thermometer to monitor the vapor temperature just before the condenser, not just the heating mantle temperature. The vapor temperature should correspond to the expected boiling point at your operating pressure.

    • Use an Appropriate Bath: Use a liquid heating bath (e.g., silicone oil) instead of a heating mantle for more uniform and controlled heating, preventing localized hot spots that can initiate decomposition.[8]

Issue 2: The distillation yield is lower than expected.
  • Possible Cause 1: Product loss due to thermal decomposition.

  • Solution 1: As with discoloration, reducing the distillation temperature via vacuum is the primary solution. What doesn't decompose can be collected.

  • Possible Cause 2: Inefficient fractionation or hold-up in the distillation column.

  • Solution 2: Optimize the distillation apparatus.

  • Actionable Steps:

    • Use a Short Path: For a simple purification, a short path distillation apparatus minimizes the surface area and time the compound spends at high temperatures.

    • Insulate the Column: For fractional distillations, properly insulating the column (e.g., with glass wool or silvered vacuum jackets) ensures a proper temperature gradient and prevents premature condensation.

    • Check Condenser Efficiency: Ensure the condenser has adequate cooling capacity to capture all the product vapor. Check that the coolant flow rate and temperature are appropriate.[9]

Issue 3: The purity of the distilled product is inconsistent.
  • Possible Cause: The presence of acidic or basic impurities in the crude material is catalyzing decomposition. The decomposition of dialkyl oxalates can be catalyzed by the formation of oxalic acid itself during the process.[2]

  • Solution: Neutralize the crude material before distillation and consider using a stabilizer.

  • Actionable Steps:

    • Pre-distillation Wash: Wash the crude this compound with a dilute, mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a water or brine wash to remove the base. Ensure the product is thoroughly dried before distillation, as water can also promote hydrolysis.

    • Consider a Stabilizer: While specific stabilizers for this compound are not documented, non-volatile, acid-scavenging agents could potentially be used. Small amounts of hindered amines or certain phosphate (B84403) esters are used in other solvent systems.[10][11] However, this would require careful screening to ensure no side reactions occur.

Experimental Protocols
Protocol 1: Optimized Vacuum Distillation of this compound

This protocol outlines a standard procedure for purifying this compound while minimizing thermal decomposition.

  • Preparation:

    • Ensure the crude this compound is dry and free of acidic or basic impurities. If necessary, perform a pre-distillation wash as described in Troubleshooting Issue 3.

    • Assemble a vacuum distillation apparatus (see diagram below) using clean, dry glassware. Ensure all glass joints are properly sealed with a suitable vacuum grease.

  • Distillation:

    • Place the crude this compound in the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired vacuum level is reached and stable, begin heating the distillation flask using an oil bath.

    • Gradually increase the temperature until the product begins to distill. Collect any low-boiling forerun separately.

    • Collect the main fraction at the expected boiling point for the given pressure (refer to the data table below). Monitor the vapor temperature closely; a stable temperature indicates a pure fraction is being collected.

    • Stop the distillation before the flask boils to dryness to prevent the concentration of potentially unstable residues.

  • Shutdown:

    • Remove the heating bath and allow the system to cool under vacuum.

    • Once at room temperature, slowly and carefully vent the system to atmospheric pressure before collecting the distilled product.

Data Presentation

Table 1: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760174Atmospheric pressure; decomposition is likely.[4]
100~115Significant reduction in thermal stress.
25~85Recommended pressure range for lab-scale distillation.
10~68Ideal for highly sensitive material.
1~35May require cooled receiving flask.

Note: These are estimated values based on boiling point calculators and data for similar compounds. Experimental verification is recommended.

Visualizations
Diagram 1: Hypothetical Thermal Decomposition Pathway

This diagram illustrates the potential decomposition products of this compound based on known mechanisms for related dialkyl oxalates.

DecompositionPathway EMO This compound Heat Heat (>160-200°C) EMO->Heat CO2 Carbon Dioxide (CO2) Heat->CO2 Decarboxylation CO Carbon Monoxide (CO) Heat->CO Decarbonylation MeOAc Methyl Formate Heat->MeOAc EtOAc Ethyl Formate Heat->EtOAc Others Other Byproducts (e.g., Ethers, Alkenes) Heat->Others

Caption: Potential thermal decomposition pathways for this compound.

Diagram 2: Troubleshooting Workflow for Distillation Issues

This flowchart provides a logical sequence for diagnosing and resolving common problems during the distillation of this compound.

TroubleshootingWorkflow Start Distillation Issue Observed (e.g., Color, Low Yield) CheckTemp Is Pot Temperature > 150°C? Start->CheckTemp ReducePressure Lower boiling point by increasing vacuum. CheckTemp->ReducePressure Yes CheckPurity Is crude material neutral and dry? CheckTemp->CheckPurity No ReducePressure->CheckPurity PreWash Perform aqueous wash (e.g., NaHCO3) and dry. CheckPurity->PreWash No CheckApparatus Is the apparatus set up correctly? CheckPurity->CheckApparatus Yes PreWash->CheckApparatus OptimizeSetup Use short path, check for leaks, insulate column. CheckApparatus->OptimizeSetup No End Problem Resolved CheckApparatus->End Yes OptimizeSetup->End

Caption: Troubleshooting logic for this compound distillation.

Diagram 3: Optimized Vacuum Distillation Setup

A schematic of a laboratory setup designed to minimize thermal stress on the compound during purification.

DistillationSetup cluster_main Optimized Vacuum Distillation Apparatus cluster_heating Heating Flask Distillation Flask (with stir bar) Column Short Path Distillation Head Flask->Column Vapor Thermometer Thermometer Column->Thermometer Condenser Condenser (Coolant In/Out) Column->Condenser Receiver Receiving Flask Condenser->Receiver Distillate Vacuum To Vacuum & Manometer Receiver->Vacuum OilBath Oil Bath OilBath->Flask Uniform Heat StirPlate Stir/Hot Plate StirPlate->OilBath

Caption: Recommended setup for vacuum distillation.

References

Technical Support Center: Scaling Up Ethyl Methyl Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing challenges encountered during the scale-up of ethyl methyl oxalate (B1200264) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

Troubleshooting Guides & FAQs

This section is designed to help you troubleshoot common problems encountered during the synthesis of ethyl methyl oxalate, particularly when scaling up the process.

1. Reaction Kinetics and Yield

Q1: My reaction is slow and the yield of this compound is low. What are the potential causes and how can I improve it?

A1: Several factors can contribute to slow reaction rates and low yields in this compound synthesis. Here are the primary aspects to investigate:

  • Insufficient Catalyst Activity: The catalyst, commonly potassium carbonate (K₂CO₃), may be inactive. Ensure it is anhydrous and has been stored properly. For heterogeneous catalysts, ensure proper activation.

  • Presence of Water: Water in the reaction mixture can hydrolyze the ester products and deactivate the catalyst. Use anhydrous reactants (diethyl oxalate and methanol) and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: The reaction temperature may be too low. Transesterification reactions are equilibrium-driven, and temperature plays a crucial role. Gradually increase the temperature, but be mindful of the boiling points of your reactants and products to avoid losses.

  • Unfavorable Equilibrium: To drive the equilibrium towards the formation of this compound, you can either use a large excess of one reactant (typically methanol) or remove one of the byproducts as it is formed.

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced contact between reactants and the catalyst. Ensure your agitation is sufficient for the scale of your reaction.

2. Catalyst-Related Issues

Q2: I am using potassium carbonate as a catalyst. I've noticed a decrease in its effectiveness after a few runs. What could be the reason and can I regenerate it?

A2: Catalyst deactivation is a common issue in scaled-up processes. For potassium carbonate, the likely causes are:

  • Poisoning by Water or Acidic Impurities: As mentioned, water can negatively impact the catalyst. Acidic impurities in the reactants can also neutralize the basic catalyst.

  • Leaching: In some solvent systems, the potassium salt may partially dissolve and be lost during work-up.

Catalyst Regeneration:

For a solid potassium carbonate catalyst that has been filtered out, a simple regeneration protocol can be followed:

  • Washing: Wash the catalyst thoroughly with an anhydrous solvent (like acetone (B3395972) or methanol) to remove any adsorbed organic species.

  • Drying: Dry the washed catalyst in an oven at a temperature sufficient to remove the washing solvent and any adsorbed water. A temperature of 100-120°C for several hours is typically effective.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before reuse.

3. Product Purity and Byproducts

Q3: I am observing impurities in my final product. What are the likely side products in the synthesis of this compound from diethyl oxalate and methanol (B129727)?

A3: The primary side product in this transesterification is dimethyl oxalate . This is formed when both ethyl groups on the diethyl oxalate are replaced by methyl groups from methanol. The reaction is a stepwise process, and achieving high selectivity for the mixed ester can be challenging.

Other potential impurities can include:

  • Unreacted diethyl oxalate.

  • Excess methanol.

  • Traces of water.

  • Side products from the degradation of reactants or products at elevated temperatures.

Q4: How can I minimize the formation of dimethyl oxalate and purify my this compound?

A4: To minimize the formation of the fully transesterified product, you can:

  • Control Stoichiometry: Carefully control the molar ratio of methanol to diethyl oxalate. Using a very large excess of methanol will favor the formation of dimethyl oxalate.

  • Optimize Reaction Time: Monitor the reaction progress (e.g., by GC analysis) to stop it when the concentration of this compound is at its maximum.

Purification:

Fractional distillation under reduced pressure is the most effective method for purifying this compound from diethyl oxalate and dimethyl oxalate due to their different boiling points. Careful control of the distillation parameters (pressure, temperature, and reflux ratio) is crucial for achieving high purity.

4. Scale-Up and Safety Concerns

Q5: I am scaling up the reaction to a larger vessel. What are the main safety considerations, particularly regarding the reaction exotherm?

A5: Scaling up a chemical reaction significantly changes the heat transfer dynamics. The heat generated is proportional to the volume, while the heat removed is proportional to the surface area. As the reactor size increases, the surface-area-to-volume ratio decreases, making cooling less efficient.

Key safety considerations for scaling up include:

  • Thermal Runaway: Transesterification reactions are typically exothermic. A failure in cooling or an uncontrolled addition of reactants can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.

  • Managing the Exotherm:

    • Controlled Reagent Addition: Add one of the reactants (e.g., the catalyst solution or methanol) slowly and in a controlled manner to the other reactant in the reactor.

    • Adequate Cooling: Ensure your reactor's cooling system is capable of handling the heat load of the reaction at the desired scale.

    • Real-time Monitoring: Continuously monitor the internal temperature of the reactor.

    • Emergency Plan: Have a clear plan for emergency cooling or quenching the reaction in case of a temperature excursion.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis (Microreactor Study) [1]

ParameterOptimized Value
Mole Ratio (Methanol:Diethyl Oxalate)3.3:1
Temperature35°C
K₂CO₃ Catalyst Concentration15 mg/mL
Residence Time2.30 minutes
Diethyl Oxalate Conversion79.8%
This compound Selectivity65.9%

Table 2: Physical Properties of Key Components

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Diethyl Oxalate146.14185.4
Methanol32.0464.7
This compound132.11~173 (estimated)[2]
Dimethyl Oxalate118.09163-165

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Transesterification

This protocol is a general guideline and may require optimization.

Materials:

  • Diethyl oxalate (anhydrous)

  • Methanol (anhydrous)

  • Potassium carbonate (anhydrous, powdered)

  • Anhydrous solvent for washing (e.g., acetone)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reactor Setup: Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried. It is advisable to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen).

  • Charging Reactants: To the flask, add diethyl oxalate and a molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, add a catalytic amount of anhydrous potassium carbonate.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid catalyst.

    • Wash the recovered catalyst with an anhydrous solvent.

    • Remove the excess methanol from the filtrate by rotary evaporation.

  • Purification:

    • The crude product will be a mixture of this compound, unreacted diethyl oxalate, and dimethyl oxalate.

    • Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis start Start setup Reactor Setup (Dry Glassware, Inert Atmosphere) start->setup charge Charge Reactants (Anhydrous Diethyl Oxalate & Methanol) setup->charge catalyst Add Catalyst (Anhydrous K2CO3) charge->catalyst react Reaction (Heating and Stirring) catalyst->react monitor Monitor Progress (GC/TLC) react->monitor monitor->react Continue Reaction workup Reaction Work-up (Cooling, Filtration) monitor->workup Reaction Complete purify Purification (Fractional Distillation) workup->purify product Pure this compound purify->product end End product->end troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of This compound check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_water Are reactants and glassware anhydrous? check_catalyst->check_water Yes solution_catalyst Regenerate or use fresh catalyst. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_water->check_temp Yes solution_water Use anhydrous materials and inert atmosphere. check_water->solution_water No check_equilibrium Is the equilibrium driven to products? check_temp->check_equilibrium Yes solution_temp Increase temperature incrementally. check_temp->solution_temp No solution_equilibrium Use excess methanol or remove byproduct. check_equilibrium->solution_equilibrium No

References

Technical Support Center: Managing Reaction Exotherms in Ethyl Methyl Oxalate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing reaction exotherms during the synthesis of ethyl methyl oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of ethyl methyl oxalate an exothermic process?

Q2: What is a reaction exotherm and why is it a concern?

A2: A reaction exotherm is the release of heat by a chemical reaction. In the context of this compound synthesis, a significant exotherm can lead to a rapid increase in the temperature of the reaction mixture. This can cause several issues, including:

  • Thermal Runaway: A situation where the rate of heat generation increases exponentially, overwhelming the cooling system's capacity.[2] This can lead to a dangerous increase in pressure, potentially causing reactor failure.

  • Formation of Byproducts: Higher temperatures can promote side reactions, such as the formation of dimethyl oxalate or diethyl oxalate, reducing the yield and purity of the desired this compound.

  • Decreased Selectivity: The selectivity towards this compound can be highly dependent on temperature. For instance, in a microreactor synthesis, the selectivity was optimized at 35°C.

  • Solvent Boiling: If the temperature exceeds the boiling point of the reactants or solvent, it can lead to a rapid pressure increase.

Q3: What are the key factors influencing the exotherm in this compound synthesis?

A3: Several factors can influence the rate of heat generation:

  • Rate of Reactant Addition: A rapid addition of one reactant to the other can lead to a rapid release of heat.

  • Catalyst Concentration: The type and concentration of the catalyst (e.g., potassium carbonate, sodium methoxide) can significantly affect the reaction rate and, consequently, the rate of heat generation.

  • Reaction Temperature: Higher initial temperatures will lead to a faster reaction rate and a more rapid exotherm.

  • Mixing Efficiency: Poor mixing can create localized hot spots where the reaction rate is significantly higher, increasing the risk of a runaway reaction.

  • Reactant Concentration: Higher concentrations of reactants will result in a greater amount of heat released per unit volume.

Q4: What are the recommended general safety precautions when preparing this compound?

A4: Due to the exothermic nature of the reaction and the hazards associated with the reagents, the following safety precautions are recommended:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.

  • Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.

  • Ensure that the reaction setup is secure and that all glassware is free of cracks or defects.

  • Start with a small-scale reaction to assess the exotherm before scaling up.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, uncontrolled temperature rise - Reactant addition is too fast.- Inadequate cooling.- Catalyst concentration is too high.- Poor stirring.- Immediately stop the addition of reactants.- Increase the cooling rate (e.g., lower the temperature of the cooling bath).- If necessary, use an emergency cooling bath (e.g., ice-water).- For future experiments, reduce the rate of reactant addition and/or dilute the reactants.- Re-evaluate the catalyst loading.- Ensure vigorous and efficient stirring.
Temperature spikes during reactant addition - Localized areas of high concentration due to poor mixing.- Improve the stirring efficiency by using a more powerful overhead stirrer or a larger stir bar.- Add the reactant subsurface to promote better initial mixing.
Reaction temperature continues to rise after addition is complete - The reaction is highly exothermic and the cooling capacity is insufficient.- The accumulation of unreacted starting materials is leading to a delayed but rapid reaction.- Maintain maximum cooling.- Be prepared to implement emergency cooling procedures.- In future experiments, reduce the initial reaction temperature or the rate of addition.
Low yield of this compound - Side reactions occurring at elevated temperatures.- Maintain a lower, more controlled reaction temperature throughout the synthesis.
Formation of significant byproducts (dimethyl oxalate, diethyl oxalate) - Unoptimized reaction temperature and/or reactant molar ratio.- Carefully control the reaction temperature within the optimal range (e.g., around 30-35°C as suggested by microreactor studies).- Optimize the molar ratio of the alcohol to the starting oxalate ester.

Quantitative Data

Parameter Value Context Source
Optimized Reaction Temperature 35°CSynthesis of this compound via transesterification of diethyl oxalate with methanol (B129727) in a microreactor.
Optimized Molar Ratio (Methanol:Diethyl Oxalate) 3.3:1Synthesis of this compound in a microreactor.
Temperature Increase without Control 14.96 °C to 22.01 °CIn a semi-batch esterification of propionic anhydride (B1165640) and 2-butanol, depending on the initial conditions.[3]
Temperature Control with MicroPCMs Temperature increase reduced to as low as 3.33 °CAddition of n-octadecane@MF resin microPCMs to a semi-batch esterification reaction.[3]

Experimental Protocols

Protocol: Controlled Batch Synthesis of this compound via Transesterification

This protocol is a general guideline for a batch synthesis with an emphasis on managing the reaction exotherm. It is crucial to first conduct a thorough risk assessment and start with a small-scale reaction.

Materials:

  • Diethyl oxalate (or dimethyl oxalate)

  • Methanol (or ethanol)

  • Potassium carbonate (or other suitable catalyst)

  • Anhydrous solvent (e.g., toluene, if dilution is desired)

  • Quenching agent (e.g., dilute acetic acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Jacketed glass reactor with an overhead stirrer, temperature probe, and a port for reactant addition.

  • Circulating cooling bath connected to the reactor jacket.

  • Syringe pump or dropping funnel for controlled reactant addition.

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/line).

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure the overhead stirrer is positioned for efficient mixing. Place the temperature probe in the reaction mixture, ensuring it does not interfere with the stirrer.

  • Initial Charge: Charge the reactor with diethyl oxalate and any solvent if used.

  • Cooling: Begin circulating the coolant through the reactor jacket to bring the initial temperature to the desired setpoint (e.g., 20-25°C).

  • Catalyst Addition: Add the potassium carbonate catalyst to the stirred solution.

  • Controlled Reactant Addition: Slowly add the methanol using a syringe pump or dropping funnel over a prolonged period (e.g., 1-2 hours).

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature rises more than a few degrees above the setpoint, pause the addition until the temperature stabilizes.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitor by TLC or GC).

  • Quenching: Once the reaction is complete, cool the mixture and slowly add a quenching agent to neutralize the catalyst.

  • Workup and Purification: Proceed with standard aqueous workup, drying of the organic layer, and purification by distillation or chromatography.

Visualizations

Exotherm_Troubleshooting_Workflow start Start: this compound Synthesis monitor_temp Continuously Monitor Reaction Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable rapid_rise Rapid Temperature Rise? temp_stable->rapid_rise No continue_reaction Continue Reaction Monitoring temp_stable->continue_reaction Yes rapid_rise->temp_stable No stop_addition Stop Reactant Addition rapid_rise->stop_addition Yes continue_reaction->monitor_temp end Reaction Complete & Quench continue_reaction->end Reaction Finished increase_cooling Increase Cooling stop_addition->increase_cooling emergency_cool Emergency Cooling Required? increase_cooling->emergency_cool apply_emergency_cool Apply Emergency Cooling (e.g., ice bath) emergency_cool->apply_emergency_cool Yes investigate_cause Investigate Cause: - Addition Rate - Stirring - Catalyst Load emergency_cool->investigate_cause No apply_emergency_cool->investigate_cause investigate_cause->end

Caption: Troubleshooting workflow for managing temperature during synthesis.

Logical_Relationship_Exotherm cluster_factors Influencing Factors cluster_outcomes Potential Outcomes reactant_addition Reactant Addition Rate heat_generation Rate of Heat Generation reactant_addition->heat_generation catalyst_conc Catalyst Concentration catalyst_conc->heat_generation temp Reaction Temperature temp->heat_generation mixing Mixing Efficiency mixing->heat_generation inversely affects hot spots thermal_runaway Thermal Runaway byproducts Byproduct Formation low_yield Low Yield / Purity heat_generation->thermal_runaway heat_generation->byproducts heat_generation->low_yield

Caption: Factors influencing exotherms and their potential outcomes.

References

Validation & Comparative

A Comparative Guide to Ethyl Methyl Oxalate and Dimethyl Oxalate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in condensation reactions is critical for optimizing yields, reaction times, and overall efficiency. This guide provides an objective comparison of ethyl methyl oxalate (B1200264) and dimethyl oxalate, two common electrophiles in Claisen and related condensation reactions, supported by experimental data and detailed protocols.

Dialkyl oxalates are highly effective acylating agents in condensation reactions due to the absence of α-hydrogens, which prevents self-condensation. This property makes them excellent partners for reactions with enolizable esters and ketones. While dimethyl oxalate and diethyl oxalate are widely used, the mixed ester, ethyl methyl oxalate, also presents a viable, albeit less documented, option. This guide will delve into the nuances of using these reagents, providing a basis for informed selection in your synthetic endeavors.

Performance Comparison: Reactivity and Reaction Conditions

The primary difference between dimethyl oxalate and oxalate esters with larger alkyl groups, such as this compound, lies in the steric hindrance and the nature of the corresponding alkoxide leaving group. While direct comparative studies are scarce, inferences can be drawn from the broader literature on Claisen condensations.

Generally, methyl esters are considered slightly more reactive than their ethyl counterparts due to reduced steric hindrance around the carbonyl carbon, potentially leading to faster reaction rates. However, the choice of base is intrinsically linked to the ester used to avoid transesterification. For dimethyl oxalate, sodium methoxide (B1231860) is the base of choice, while sodium ethoxide is used for reactions involving ethyl esters.

A study on the Claisen condensation of methyl esters highlighted that sodium methoxide can be a less sensitive catalyst than sodium ethoxide, suggesting that reactions with dimethyl oxalate might be more robust under certain conditions.

Table 1: Comparison of Reaction Parameters in Claisen Condensations

ParameterDimethyl OxalateThis compound / Diethyl OxalateReference
Typical Base Sodium MethoxideSodium EthoxideGeneral Knowledge
Relative Reactivity Potentially higher due to less steric hindrancePotentially lower due to greater steric hindranceInferred
Common Solvents Methanol (B129727), Diethyl etherEthanol (B145695), Diethyl ether[1][2]
Reaction Temperature Room temperature to refluxRoom temperature to reflux[1][2]

Experimental Data: Representative Condensation Reactions

To provide a tangible comparison, we present data from two analogous Claisen condensation reactions.

Table 2: Experimental Data for the Condensation of Acetates with Dialkyl Oxalates

ReactionReagentsBaseSolventTimeTemperatureYieldReference
Condensation of Methyl Acetate (B1210297) and Dimethyl CarbonateMethyl Acetate, Dimethyl CarbonateSodium MethoxideNot specifiedNot specifiedNot specifiedHigh (product is sodium salt of dimethyl malonate)[3][4]
Condensation of Ethyl Cyanoacetate (B8463686) and Diethyl OxalateEthyl Cyanoacetate, Diethyl OxalateSodium EthoxideEthanol, Diethyl EtherOvernightRoom TemperatureNot explicitly stated, but protocol is for synthesis[1][5]

Note: A direct comparison with this compound is not available in the literature. The reaction with dimethyl carbonate, another C2-electrophile without α-hydrogens, is used as a proxy for dimethyl oxalate's reactivity.

Experimental Protocols

Below are detailed methodologies for representative Claisen condensation reactions involving a dialkyl oxalate.

Protocol 1: Claisen Condensation of Ethyl Cyanoacetate with Diethyl Oxalate[1][5]

Objective: To synthesize diethyl 2-cyano-3-oxosuccinate.

Materials:

  • Metallic sodium

  • Absolute ethanol

  • Diethyl ether

  • Diethyl oxalate

  • Ethyl cyanoacetate

  • 6M Hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and cooled to room temperature, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL).

  • Addition of Diethyl Oxalate: Once the sodium has completely dissolved, add diethyl oxalate (50 mL, 368 mmol) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (32.8 mL, 307 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to stand at room temperature overnight.

  • Quenching and Acidification: Dilute the reaction mixture with water (20 mL) and then carefully add 6M HCl (~95 mL) until the pH of the solution is between 2 and 3.

  • Work-up and Isolation: The product, diethyl 2-cyano-3-oxosuccinate, can be isolated using standard organic chemistry techniques such as extraction and purification.

Protocol 2: Self-Condensation of Methyl Propionate (B1217596) (Illustrative of Methyl Ester Condensations)[2]

Objective: To synthesize methyl 2-methyl-3-oxopentanoate.

Materials:

  • Methyl propionate

  • Sodium methoxide

  • Ether

  • Glacial acetic acid

Procedure:

  • A mixture of 317 g (3.6 moles) of methyl propionate and 32.4 g (0.6 moles) of sodium methoxide is placed in a 500-cc flask fitted with a distillation column.

  • The methanol formed in the reaction is azeotropically distilled with the excess methyl propionate over a period of sixteen hours.

  • The residue is cooled, and 150 cc of ether is added.

  • The slurry is cooled in an ice bath, and an ice-cold solution of 50 cc of glacial acetic acid in 100 cc of water is added with stirring.

  • The product is isolated from the ether layer by distillation.

Reaction Mechanisms and Logical Relationships

The Claisen condensation proceeds through a well-established mechanism involving the formation of an enolate, nucleophilic attack on the ester carbonyl, and subsequent elimination of an alkoxide.

Claisen_Condensation cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_elimination Elimination Ester_with_alpha_H Ester with α-H Enolate Ester Enolate Ester_with_alpha_H->Enolate Deprotonation Base Base (e.g., NaOR) Dialkyl_Oxalate Dialkyl Oxalate (e.g., Dimethyl Oxalate) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Collapse & Elimination Alkoxide Alkoxide (⁻OR)

Caption: General mechanism of a Claisen condensation with a dialkyl oxalate.

The Case of this compound: A Question of Selectivity

A key consideration when using an unsymmetrical diester like this compound is the potential for two different products, depending on which carbonyl group is attacked by the nucleophile. The relative reactivity of the methyl-ester versus the ethyl-ester carbonyl group will determine the major product.

Regioselectivity Enolate Nucleophilic Enolate EMO This compound Enolate->EMO Product_A Product A (Attack at Methyl Ester) EMO->Product_A Major Pathway (Less steric hindrance) Product_B Product B (Attack at Ethyl Ester) EMO->Product_B Minor Pathway (More steric hindrance)

Caption: Postulated regioselectivity in the condensation with this compound.

Conclusion and Recommendations

Both dimethyl oxalate and ethyl-containing oxalates are highly effective reagents for Claisen-type condensation reactions.

  • Dimethyl oxalate may offer a slight advantage in terms of reactivity due to lower steric hindrance and the robustness of sodium methoxide as a catalyst. It is the reagent of choice when the desired product is a methyl ester.

  • Diethyl oxalate is a well-documented and reliable reagent, particularly when an ethyl ester product is desired. Its reactions are typically carried out with sodium ethoxide.

  • This compound presents an interesting but less explored alternative. While it could theoretically offer a way to generate either methyl or ethyl ester products depending on the regioselectivity of the reaction, this has not been extensively studied. Researchers using this reagent should be prepared to potentially isolate and characterize a mixture of products.

For drug development professionals and scientists seeking high yields and well-defined products, using a symmetrical dialkyl oxalate (dimethyl or diethyl) corresponding to the desired final ester functionality is the most prudent approach based on the current body of literature. Further research into the reactivity and selectivity of mixed oxalates like this compound could open new avenues for fine-tuning condensation reactions.

References

Comparative Analysis of Catalysts for Oxalate Transesterification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of oxalate (B1200264) esters is a critical step in the production of various fine chemicals and active pharmaceutical ingredients. The transesterification of dialkyl oxalates offers a versatile and atom-economical route to these valuable compounds. The choice of catalyst is paramount to achieving high yields, selectivity, and process efficiency. This guide provides an objective comparison of the performance of various catalysts for oxalate transesterification, supported by experimental data, to aid in the selection of the most suitable catalytic system for specific research and development needs.

Performance of Metal-Based Catalysts

Metal-based catalysts, particularly those based on Lewis acidic metals, are widely employed for oxalate transesterification due to their thermal stability and catalytic activity. Heterogeneous metal catalysts are especially attractive for their ease of separation and potential for recyclability.

A study on the transesterification of diethyl oxalate (DEO) with phenol (B47542) to produce diphenyl oxalate (DPO) highlighted the effectiveness of Molybdenum oxide supported on Titania (MoO₃/TiO₂). This solid-acid catalyst demonstrated high conversion and selectivity, with the catalytic activity being attributed to Lewis acid sites on the catalyst surface.[1][2] Similarly, tin-based catalysts have shown promise. For instance, Sn-modified TS-1 molecular sieves have been investigated for the transesterification of dimethyl oxalate (DMO) with phenol, showing that the addition of tin significantly enhances the conversion of DMO.[3] The weak acid sites on these molecular sieve catalysts are considered the active centers for this transformation.[3]

CatalystReactantsTemp. (°C)Time (h)DMO Conversion (%)DPO Selectivity (%)Yield (%)Reference
1 wt% MoO₃/TiO₂Diethyl Oxalate + Phenol180488100 (for DPO)88 (for DPO)[1][2]
2% Sn-TS-1Dimethyl Oxalate + Phenol180550.329.9-[3]
TS-1Dimethyl Oxalate + Phenol180526.510.0-[3]

Performance of Alkaline Catalysts

Alkaline catalysts, both homogeneous and heterogeneous, are highly effective for transesterification reactions, often operating under milder conditions than their acidic counterparts. Soluble alkalis such as sodium ethoxide and sodium tert-butoxide have demonstrated remarkable activity in the transesterification of dimethyl oxalate with ethanol (B145695).[4][5][6] One study reported an exceptionally high turnover frequency (TOF) for sodium tert-butoxide at room temperature.[5][6] The catalytic efficiency of these alkaline catalysts is correlated with their base strength.[6]

CatalystReactantsTemp. (°C)Time (h)DMO Conversion (%)ProductTOF (h⁻¹)Reference
Sodium tert-butoxideDimethyl Oxalate + EthanolRoom Temp.->99Diethyl Oxalate274,032[5][6]
Sodium EthoxideDimethyl Oxalate + EthanolRoom Temp.->99Diethyl Oxalate-[4]
Sodium HydroxideDimethyl Oxalate + EthanolRoom Temp.-~95Diethyl Oxalate-[4]
Sodium CarbonateDimethyl Oxalate + EthanolRoom Temp.-~20Diethyl Oxalate-[4]

Performance of Organocatalysts

Organocatalysts have emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations, including transesterification. N-Heterocyclic Carbenes (NHCs) and guanidines are two prominent classes of organocatalysts that have been explored for this purpose. Their activity stems from their strong Brønsted/Lewis basicity, which enhances the nucleophilicity of the alcohol.[7] While specific data on oxalate transesterification is less abundant, studies on related ester transformations suggest their potential. For instance, NHC derivatives have been shown to catalyze transesterification reactions efficiently.[7] Computational studies have also elucidated the mechanisms of organocatalyzed transesterification, highlighting the role of the catalyst in activating the alcohol.[8]

Quantitative data for the performance of specific organocatalysts in oxalate transesterification is an active area of research, and more comparative studies are needed to establish clear performance benchmarks.

Performance of Enzymatic Catalysts

Enzymatic catalysis, particularly using lipases, offers a green and highly selective approach to transesterification.[9] Lipases can operate under mild reaction conditions and often exhibit high chemo-, regio-, and enantioselectivity.[10] Candida antarctica lipase (B570770) B (CALB) is a widely used and robust enzyme for various esterification and transesterification reactions.[10][11][12][13] While the application of lipases in oxalate transesterification is a developing field, studies on the transesterification of other esters with various alcohols demonstrate their potential. For instance, CALB has been successfully used in the transesterification of benzyl (B1604629) alcohol and butyl acetate.[14] The efficiency of enzymatic transesterification can be influenced by factors such as the solvent, water activity, and enzyme immobilization.[10][15]

EnzymeReactantsTemp. (°C)Time (h)Conversion/Yield (%)Reference
Candida antarctica lipase B (CalB-WT)Soybean oil + Methanol (B129727)302482 (Yield)[12]
Candida antarctica lipase B (CalB-V306N mutant)Soybean oil + Methanol302489 (Yield)[12]
Lipozyme RM IMBenzyl alcohol + Butyl acetate30-45-Equilibrium study[14]

Experimental Protocols

General Procedure for Heterogeneously Catalyzed Oxalate Transesterification

This protocol provides a general framework for conducting a laboratory-scale oxalate transesterification reaction using a solid catalyst. Specific parameters such as temperature, reaction time, and catalyst loading should be optimized for each specific catalytic system.

  • Catalyst Preparation/Activation:

    • The solid catalyst (e.g., MoO₃/TiO₂, Sn-TS-1) is dried in an oven at a specified temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture.

    • For some catalysts, a pre-activation step under an inert atmosphere or in a vacuum at a higher temperature may be required to ensure maximum activity.

  • Reaction Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The apparatus is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.

    • The dialkyl oxalate (e.g., dimethyl oxalate or diethyl oxalate), the alcohol (e.g., phenol or ethanol), and the activated catalyst are charged into the flask. The molar ratio of the reactants and the catalyst loading are determined based on the specific experimental design.

  • Reaction Execution:

    • The reaction mixture is heated to the desired temperature with vigorous stirring.

    • The progress of the reaction is monitored by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Product Isolation:

    • Upon completion of the reaction (as determined by monitoring), the reaction mixture is cooled to room temperature.

    • The heterogeneous catalyst is separated from the reaction mixture by filtration or centrifugation.

    • The filtrate is concentrated under reduced pressure to remove the excess alcohol and any volatile byproducts.

    • The crude product is then purified by an appropriate method, such as distillation, recrystallization, or column chromatography, to yield the desired oxalate ester.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in catalyzed oxalate transesterification, the following diagrams illustrate a general experimental workflow and the catalytic cycles for Lewis acid and base-catalyzed reactions.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Catalyst Activation C Reaction Setup (Inert Atmosphere) A->C B Drying of Reactants B->C D Heating & Stirring C->D E Monitoring (GC/HPLC) D->E F Catalyst Separation E->F G Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Product Characterization (NMR, MS, IR) H->I

A generalized experimental workflow for oxalate transesterification.

Catalytic_Cycles Catalytic Cycles cluster_lewis_acid Lewis Acid Catalysis cluster_base Base Catalysis LA1 Lewis Acid (e.g., Sn²⁺, Ti⁴⁺) LA2 Ester Carbonyl Coordination LA1->LA2 + RCOOR' LA3 Nucleophilic Attack by Alcohol LA2->LA3 + R''OH LA4 Tetrahedral Intermediate LA3->LA4 LA5 Proton Transfer & Leaving Group Departure LA4->LA5 LA6 Product Ester + Regenerated Catalyst LA5->LA6 LA6->LA1 - RCOOR'' - R'OH B1 Base (e.g., RO⁻) B2 Alkoxide Formation B1->B2 + R''OH B3 Nucleophilic Attack on Ester B2->B3 + RCOOR' B4 Tetrahedral Intermediate B3->B4 B5 Leaving Group Elimination B4->B5 B6 Product Ester + Regenerated Base B5->B6 B6->B1 - RCOOR'' - R'O⁻

Catalytic cycles for Lewis acid and base-catalyzed transesterification.

References

A Comparative Guide to Analytical Methods for Determining Ethyl Methyl Oxalate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for ethyl methyl oxalate (B1200264), a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR). Additionally, Karl Fischer titration is discussed as a complementary method for water content determination.

The selection of an appropriate analytical technique depends on various factors, including the expected impurities, the required level of precision and accuracy, and the available instrumentation. This guide presents a comparative overview of these methods, complete with illustrative experimental data and detailed protocols to aid researchers in making informed decisions for their specific analytical needs.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of ethyl methyl oxalate. The data presented is illustrative and based on typical performance for similar ester compounds.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas, with detection by flame ionization.[2]Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.[2][3]Quantification based on the signal intensity of specific protons in the molecule's NMR spectrum relative to a certified internal standard.[4][5][6][7]
Typical Purity Assay (%) 99.5 ± 0.299.6 ± 0.199.7 ± 0.05
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.02%~0.3%
Precision (RSD%) < 1%< 0.5%< 0.2%
Selectivity Excellent for volatile impurities.Excellent for non-volatile and UV-active impurities.High, based on unique proton signals.
Sample Throughput HighMediumLow to Medium
Primary Standard Requirement Yes (for external/internal standard calibration)Yes (for external/internal standard calibration)Yes (certified internal standard)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar ester compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound. It offers high resolution and sensitivity for detecting volatile organic impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: e.g., TG-35MS (35% diphenyl/65% dimethyl polysiloxane) or equivalent.[8]

  • Data acquisition and processing software.

Reagents:

  • Carrier gas: Helium or Nitrogen, high purity.

  • FID gases: Hydrogen and Air, high purity.

  • Solvent: Ethyl acetate (B1210297) or acetone, HPLC grade.

  • This compound sample.

  • Internal standard (optional, e.g., dodecane).

Procedure:

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask. If using an internal standard, add a known amount to the flask.

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample solution into the GC system.

  • Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Potential Impurities Detectable: Residual solvents (e.g., ethanol, methanol), diethyl oxalate, dimethyl oxalate, and other volatile by-products from the synthesis process.[9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. It is particularly effective for detecting non-volatile or thermally labile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Data acquisition and processing software.

Reagents:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • This compound sample.

  • Reference standard of this compound.

Procedure:

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare working standards by further dilution.

    • Sample Solution: Accurately weigh about 25 mg of the sample and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 210 nm (based on the oxalate chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard of known purity (external standard method).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[4] It relies on a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh (to 0.01 mg) a specific amount of the this compound sample and the certified internal standard into the same vial. Dissolve the mixture in a precise volume of the deuterated solvent.[5]

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for this compound (e.g., the methyl or ethyl group protons) and a signal from the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Karl Fischer Titration for Water Content

Water is a common impurity in organic compounds and its content must be accurately determined for a complete purity profile. Karl Fischer titration is the gold standard for this measurement.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

Reagents:

  • Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Anhydrous methanol (B129727) or other suitable solvent.

Procedure:

  • Titrator Preparation: The titration vessel is filled with the solvent and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.

  • Sample Analysis: A known mass of the this compound sample is accurately weighed and injected into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent. For esters like diethyl oxalate, the water content is typically low, for instance, around 0.03%.[11]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical methods described.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh Sample & Internal Standard dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_sample Prepare Sample Solution inject Inject into HPLC prep_sample->inject prep_std Prepare Standard Solution prep_std->inject separate Separation in C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (External Std) integrate->calculate qNMR_Workflow weigh Accurately Weigh Sample & Certified Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Sample & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

References

GC-MS analysis for identifying products of ethyl methyl oxalate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production and accurate analysis of unsymmetrical esters like ethyl methyl oxalate (B1200264) are of significant interest. This guide provides a comprehensive comparison of two primary synthesis routes for ethyl methyl oxalate, supported by experimental data and detailed analytical protocols using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis Routes of this compound

The two main transesterification reactions for producing this compound are:

Both reactions are equilibrium processes, and the product distribution is highly dependent on the reaction conditions and the catalyst used. The primary side product in both routes is the corresponding symmetrical oxalate (dimethyl oxalate in Route A and diethyl oxalate in Route B) due to the equilibrium nature of the transesterification reaction.[1]

Comparative Performance of Synthesis Routes

The following tables summarize the performance of each synthesis route under different catalytic conditions.

Route A: Diethyl Oxalate with Methanol

This route has been effectively demonstrated using a potassium carbonate (K₂CO₃) catalyst in a microreactor system.[2]

Table 1: Performance of Diethyl Oxalate and Methanol Reaction

CatalystMolar Ratio (Methanol:DEO)Temperature (°C)Reaction Time (min)DEO Conversion (%)EMO Selectivity (%)EMO Yield (%)Reference
K₂CO₃3.3:1302.3079.865.952.6[2]
K₂CO₃1.3:1302.30->65-[1]
K₂CO₃5.3:1302.30~80~60~48[3]

DEO: Diethyl Oxalate, EMO: this compound

Route B: Dimethyl Oxalate with Ethanol

This route has been explored using bifunctional acid-base solid catalysts.[4]

Table 2: Performance of Dimethyl Oxalate and Ethanol Reaction

CatalystMolar Ratio (Ethanol:DMO)Temperature (°C)Reaction Time (min)DMO Conversion (%)EMO Selectivity (%)EMO Yield (%)Reference
Zn₀.₁₈Mg₀.₈₂O2:1802071.9867.3648.48[4]

DMO: Dimethyl Oxalate, EMO: this compound

Experimental Protocols

General Synthesis Procedure (Illustrative for Route A)
  • Reactant Preparation: Prepare a solution of diethyl oxalate in methanol at the desired molar ratio.

  • Catalyst Introduction: Add the catalyst (e.g., K₂CO₃) to the reactant mixture. The concentration of the catalyst should be optimized for the specific reaction setup.[3]

  • Reaction: The reaction can be carried out in a suitable reactor, such as a microreactor or a batch reactor, at a controlled temperature.[2]

  • Sampling: At specific time intervals, withdraw samples from the reaction mixture for GC-MS analysis.

  • Quenching: Quench the reaction in the collected samples, for example, by cooling and neutralization if an acid or base catalyst is used.

GC-MS Analysis Protocol

The following is a general protocol for the analysis of the reaction mixture. Optimization may be required based on the specific instrumentation and column used.

  • Sample Preparation:

    • Dilute the quenched reaction sample with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration appropriate for GC-MS analysis.[5]

    • If necessary, use a derivatization agent to improve the volatility and chromatographic separation of the analytes.[6][7]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 GC or similar.[7]

    • Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.[7]

    • Column: A capillary column suitable for the separation of esters, such as a DB-WAX (30 m x 0.53 mm x 1.0 µm) or an HP-5ms (30 m x 0.25 mm, 0.25 µm).[7][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]

    • Injector Temperature: 250 °C.[7]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 5 minutes.

      • Ramp: Increase to 250 °C at a rate of 5 °C/min.[7]

    • Detector Temperature: 265 °C.[7]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.[5]

  • Data Analysis:

    • Identify the peaks corresponding to diethyl oxalate, dimethyl oxalate, this compound, methanol, and ethanol based on their retention times and mass spectra.

    • Quantify the components by integrating the peak areas. An internal standard can be used for more accurate quantification.[9]

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction pathways and the analytical workflow.

Reaction_Pathways cluster_route_a Route A cluster_route_b Route B DEO Diethyl Oxalate EMO_A This compound DEO->EMO_A + Methanol MeOH Methanol EMO_A->DEO + Ethanol DMO_A Dimethyl Oxalate EMO_A->DMO_A + Methanol EtOH_A Ethanol DMO_A->EMO_A + Ethanol DMO_B Dimethyl Oxalate EMO_B This compound DMO_B->EMO_B + Ethanol EtOH_B Ethanol EMO_B->DMO_B + Methanol DEO_B Diethyl Oxalate EMO_B->DEO_B + Ethanol MeOH_B Methanol DEO_B->EMO_B + Methanol

Figure 1: Transesterification reaction pathways for the synthesis of this compound.

GCMS_Workflow A Reaction Mixture Sampling B Quenching A->B C Dilution & Sample Preparation B->C D GC-MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Data Analysis (Identification & Quantification) F->G

Figure 2: General workflow for GC-MS analysis of the reaction products.

Conclusion

Both synthetic routes, the reaction of diethyl oxalate with methanol and dimethyl oxalate with ethanol, are viable for the production of this compound. The choice of route and catalyst depends on the desired product distribution, reaction kinetics, and the availability of starting materials. The data presented indicates that high conversion and selectivity can be achieved for both pathways under optimized conditions. Accurate monitoring of the reaction progress and product distribution is crucial, and the provided GC-MS protocol offers a robust method for this analysis. Researchers should consider the specific goals of their synthesis to select the most appropriate conditions and analytical procedures.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl Methyl Oxalate and Its Symmetrical Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl methyl oxalate (B1200264) and its structurally related symmetrical analogs, diethyl oxalate and dimethyl oxalate. Due to the limited availability of public experimental NMR data for ethyl methyl oxalate, this guide presents a combination of experimental data for its analogs and predicted data for this compound to serve as a valuable reference for spectral interpretation and compound identification.

Data Presentation: NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for diethyl oxalate and dimethyl oxalate, alongside the predicted values for this compound. These predictions were generated using established NMR prediction software.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ ppm)MultiplicityIntegration
This compound (Predicted) -OCH₂CH₃~4.3Quartet2H
-OCH₃~3.8Singlet3H
-OCH₂CH₃~1.3Triplet3H
Diethyl Oxalate (Experimental) -OCH₂CH₃4.29Quartet4H
-OCH₂CH₃1.35Triplet6H
Dimethyl Oxalate (Experimental) -OCH₃3.85Singlet6H

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ ppm)
This compound (Predicted) C=O (adjacent to -OCH₂CH₃)~158
C=O (adjacent to -OCH₃)~158
-OCH₂CH₃~63
-OCH₃~53
-OCH₂CH₃~14
Diethyl Oxalate (Experimental) C=O157.8
-OCH₂CH₃62.9
-OCH₂CH₃14.0
Dimethyl Oxalate (Experimental) C=O158.2
-OCH₃52.9

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the oxalate esters discussed.

1. Sample Preparation:

  • Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar compounds. The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Sample Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is common.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of 0 to 220 ppm is typically used.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks have a positive, absorptive Lorentzian line shape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between this compound and its symmetrical counterparts, highlighting the different alkyl groups attached to the oxalate core.

Caption: Structural relationship of the oxalate esters.

Comparative Reactivity of Ethyl Methyl Oxalate and Diethyl Oxalate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of reagents is paramount for efficient and predictable synthesis. This guide provides a comparative analysis of the reactivity between ethyl methyl oxalate (B1200264) and diethyl oxalate, supported by experimental data and detailed protocols. The asymmetrical nature of ethyl methyl oxalate presents distinct reactivity profiles compared to its symmetrical counterpart, diethyl oxalate, a factor critical in reaction design and optimization.

Executive Summary

This guide explores the comparative reactivity of this compound and diethyl oxalate in two fundamental organic reactions: base-catalyzed hydrolysis and the Claisen condensation. While both molecules are effective acylating agents, the electronic and steric differences imparted by the methyl and ethyl ester groups in this compound can lead to variations in reaction rates and product distributions. Diethyl oxalate, being a symmetrical molecule, offers straightforward reactivity, whereas the unsymmetrical nature of this compound introduces selectivity considerations.

Data Presentation

Reaction ConditionDiethyl OxalateThis compoundKey Observations
Base-Catalyzed Hydrolysis Saponification of both ester groups occurs.Preferential hydrolysis of the methyl ester is expected due to lower steric hindrance.The rate of hydrolysis is influenced by the steric bulk of the alkyl group.
Claisen Condensation Acts as an excellent electrophilic acceptor.Can also act as an electrophilic acceptor. Reactivity of the two carbonyl groups may differ.Diethyl oxalate is a standard reagent in Claisen condensations due to its inability to self-condense.[1][2][3] The differential reactivity of the carbonyls in this compound could be exploited for selective reactions.
Transesterification Can be converted to other dialkyl oxalates.[4]Can be synthesized from diethyl oxalate and methanol (B129727).[4]The reaction is reversible and catalyst-dependent.[4]

Discussion of Reactivity

Base-Catalyzed Hydrolysis

The saponification of esters is a well-understood process influenced by both steric and electronic factors. In the case of dialkyl oxalates, the presence of two ester groups allows for a two-step hydrolysis.

For diethyl oxalate , both ester groups are identical, and the hydrolysis proceeds through a standard second-order mechanism.

For This compound , the two ester groups are non-equivalent. The methyl ester is sterically less hindered than the ethyl ester. Consequently, it is anticipated that the hydroxide (B78521) ion will preferentially attack the carbonyl carbon of the methyl ester, leading to a faster initial rate of hydrolysis at this position. This selectivity can be advantageous in synthetic routes where mono-hydrolysis is desired.

Claisen Condensation

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that utilizes esters as electrophiles.[5][6] Both diethyl oxalate and this compound are excellent substrates for this reaction as they lack α-protons and therefore cannot self-condense.[1][2][3]

Diethyl oxalate is a classic reagent in mixed Claisen condensations, reacting with enolates of other esters or ketones to form β-keto esters or β-diketones, respectively.[1][2][3][5][6]

This compound also serves as an effective electrophile in Claisen-type reactions. However, the two carbonyl carbons in this compound are electronically and sterically distinct. The carbonyl attached to the methyl group is slightly more electrophilic and less sterically hindered than the one attached to the ethyl group. This difference could potentially be exploited to achieve regioselective condensations with certain nucleophiles under carefully controlled conditions.

Experimental Protocols

Synthesis of this compound

A detailed procedure for the synthesis of this compound via transesterification of diethyl oxalate with methanol in a microreactor has been reported.[4]

Materials:

  • Diethyl oxalate (DEO)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) as a catalyst

  • Microreactor system with a micromixer and temperature controller

Procedure:

  • Prepare solutions of diethyl oxalate and methanol with the desired molar ratio.

  • Dissolve the K₂CO₃ catalyst in the methanol solution.

  • Pump the two solutions into the micromixer at controlled flow rates to achieve the desired residence time.

  • Maintain the reaction temperature using the temperature controller.

  • Collect the product mixture at the outlet of the microreactor.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of DEO and the selectivity to this compound (EMO).

Reported Optimized Conditions: [4]

  • Molar ratio of methanol to diethyl oxalate: 3.3:1

  • Temperature: 35°C

  • K₂CO₃ catalyst concentration: 15 mg/mL

  • Residence time: 2.30 minutes

Under these conditions, a 79.8% conversion of diethyl oxalate and a 65.9% selectivity to this compound were achieved.[4]

Comparative Base-Catalyzed Hydrolysis

This protocol describes a method to compare the hydrolysis rates of diethyl oxalate and this compound by monitoring the reaction progress using titration.

Materials:

  • Diethyl oxalate

  • This compound

  • Sodium hydroxide (NaOH) solution (standardized)

  • Hydrochloric acid (HCl) solution (standardized)

  • Phenolphthalein (B1677637) indicator

  • Ice-cold water

  • Constant temperature bath

Procedure:

  • Prepare solutions of known concentration for each oxalate in a suitable solvent (e.g., ethanol-water mixture).

  • Prepare a standardized solution of NaOH.

  • Equilibrate the oxalate solution and the NaOH solution in a constant temperature bath.

  • Initiate the reaction by mixing the oxalate and NaOH solutions. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Titrate the unreacted NaOH in the quenched sample with a standardized HCl solution using phenolphthalein as the indicator.

  • The rate of hydrolysis can be determined by plotting the concentration of unreacted ester versus time.

Comparative Claisen Condensation with a Ketone

This protocol outlines a general procedure for comparing the reactivity of diethyl oxalate and this compound in a Claisen condensation with a model ketone, such as acetophenone.

Materials:

  • Diethyl oxalate

  • This compound

  • Acetophenone

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add the ketone (e.g., acetophenone) to the base solution to form the enolate.

  • Cool the mixture in an ice bath and add the oxalate (either diethyl oxalate or this compound) dropwise.

  • Allow the reaction to stir at room temperature for a specified period.

  • Quench the reaction with dilute HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash, dry, and concentrate the organic layer.

  • Analyze the product mixture by techniques such as NMR and GC-MS to determine the yield and product distribution.

Visualizations

Reaction_Pathways cluster_hydrolysis Base-Catalyzed Hydrolysis cluster_claisen Claisen Condensation DEO Diethyl Oxalate Monoester_DEO Monoethyl Oxalate DEO->Monoester_DEO OH- EMO_H This compound Monoester_EMO Monoethyl Oxalate / Monomethyl Oxalate EMO_H->Monoester_EMO OH- (preferential on methyl) Oxalic_Acid_DEO Oxalic Acid Monoester_DEO->Oxalic_Acid_DEO OH- Oxalic_Acid_EMO Oxalic Acid Monoester_EMO->Oxalic_Acid_EMO OH- Ketone_Enolate Ketone Enolate DEO_C Diethyl Oxalate Ketone_Enolate->DEO_C Nucleophilic Attack EMO_C This compound Ketone_Enolate->EMO_C Nucleophilic Attack Beta_Diketone_DEO β-Diketone DEO_C->Beta_Diketone_DEO Elimination Beta_Diketone_EMO β-Diketone(s) EMO_C->Beta_Diketone_EMO Elimination

Caption: Reaction pathways for hydrolysis and Claisen condensation.

Experimental_Workflow_Hydrolysis Start Mix Oxalate and NaOH Quench Quench with Ice Water Start->Quench At time intervals Titrate Titrate with HCl Quench->Titrate Analyze Analyze Data Titrate->Analyze

Caption: Workflow for kinetic analysis of hydrolysis.

Steric_Electronic_Effects This compound This compound Methyl Ester Methyl Ester This compound->Methyl Ester Ethyl Ester Ethyl Ester This compound->Ethyl Ester Less Steric Hindrance Less Steric Hindrance Methyl Ester->Less Steric Hindrance Slightly more e- withdrawing (inductive) Slightly more e- withdrawing (inductive) Methyl Ester->Slightly more e- withdrawing (inductive) More Steric Hindrance More Steric Hindrance Ethyl Ester->More Steric Hindrance Slightly less e- withdrawing (inductive) Slightly less e- withdrawing (inductive) Ethyl Ester->Slightly less e- withdrawing (inductive)

Caption: Steric and electronic effects in this compound.

References

Ethyl Methyl Oxalate vs. Diethyl Oxalate: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic route. This guide provides a detailed comparison of ethyl methyl oxalate (B1200264) and diethyl oxalate, two key reagents in organic synthesis, particularly in reactions involving active methylene (B1212753) compounds. While direct comparative studies are limited, this document extrapolates the advantages of one over the other based on available data and established chemical principles.

Executive Summary

Diethyl oxalate is a well-established and widely used reagent, particularly in Claisen condensation reactions, for the synthesis of a variety of intermediates in the pharmaceutical and fine chemical industries. Its symmetric nature and lack of α-hydrogens prevent self-condensation, making it an excellent electrophile in reactions with active methylene compounds. Ethyl methyl oxalate, an unsymmetrical analogue, is often synthesized from diethyl oxalate and is also a valuable precursor for medicinal and fine chemicals. The key theoretical advantage of this compound lies in the potential for differential reactivity of its two distinct ester groups, which could allow for more selective and sequential synthetic transformations.

Comparative Data at a Glance

While direct head-to-head experimental comparisons in specific reactions are not extensively documented in publicly available literature, the following table summarizes key properties and data from known transformations.

ParameterThis compound (EMO)Diethyl Oxalate (DEO)Data Source(s)
Molecular Formula C₅H₈O₄C₆H₁₀O₄N/A
Molecular Weight 132.11 g/mol 146.14 g/mol N/A
Appearance Colorless liquidColorless liquid[1][2]
Boiling Point Not specified185.4 °C[3]
Key Applications Precursor for medicinal and fine chemicalsClaisen condensations, synthesis of pharmaceuticals (e.g., phenobarbital), dyes, and as a solvent.[1][4][5][6]
Synthesis Transesterification of diethyl oxalate with methanol (B129727)Esterification of oxalic acid with ethanol (B145695)[4][7][8]
Conversion (in EMO synthesis) N/A79.8% (to EMO)[4][7]
Selectivity (in EMO synthesis) 65.9% (from DEO)N/A[4][7]

Potential Advantages of this compound in Specific Reactions

The primary theoretical advantage of this compound over its diethyl counterpart stems from its asymmetry. The presence of both a methyl ester and an ethyl ester group could offer opportunities for selective reactions.

  • Chemoselectivity: The methyl ester is generally more reactive (less sterically hindered and a better leaving group in some instances) than the ethyl ester towards nucleophilic attack. This difference could be exploited in sequential reactions where one ester group is intended to react preferentially. For instance, in a reaction with a limited amount of a nucleophile, the methyl ester of EMO might react faster, leaving the ethyl ester intact for a subsequent, different transformation.

  • Stepwise Synthesis: This potential for chemoselectivity allows for a more controlled, stepwise approach to building complex molecules. One could envision a synthetic route where the methyl ester is first reacted, followed by a reaction at the ethyl ester position with a different reagent. This is not possible with the symmetric diethyl oxalate in a single step.

Diethyl Oxalate in Claisen Condensation: A Well-Established Protocol

Diethyl oxalate is a cornerstone reagent in crossed Claisen condensations. Its lack of α-hydrogens means it cannot form an enolate and undergo self-condensation, making it an ideal electrophilic partner for active methylene compounds. This leads to the formation of valuable β-keto esters.

Experimental Protocol: Claisen Condensation of Ethyl Cyanoacetate (B8463686) with Diethyl Oxalate

This reaction is a classic example of the utility of diethyl oxalate in forming a C-C bond with an active methylene compound.

1. Preparation of Sodium Ethoxide:

  • In a suitable reaction vessel equipped with a stirrer and cooled to room temperature, dissolve metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL).

2. Reaction with Diethyl Oxalate:

  • Once the sodium has completely dissolved, add diethyl oxalate (50 mL, 368 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

3. Addition of Active Methylene Compound:

  • Add ethyl cyanoacetate (32.8 mL, 307 mmol) to the reaction mixture.

4. Reaction Completion and Work-up:

  • The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, GC).

  • Upon completion, the reaction is typically quenched with a weak acid and the product is extracted, purified, and characterized.

Synthesis of this compound from Diethyl Oxalate

This compound is readily synthesized via the transesterification of diethyl oxalate with methanol.[4][7] This reaction highlights the direct synthetic relationship between the two compounds.

Experimental Protocol: Transesterification of Diethyl Oxalate[4][7]
  • Reactants: Diethyl oxalate (DEO) and methanol.

  • Catalyst: K₂CO₃.

  • Optimized Conditions:

    • Mole ratio of methanol to diethyl oxalate: 3.3:1.

    • Temperature: 35°C.

    • K₂CO₃ catalyst concentration: 15 mg/mL.

    • Residence time (in a microreactor): 2.30 minutes.

  • Results:

    • Conversion of diethyl oxalate: 79.8%.[4][7]

    • Selectivity for this compound: 65.9%.[4][7]

Visualizing the Synthetic Relationship and Application

The following diagrams illustrate the synthesis of this compound from diethyl oxalate and a typical Claisen condensation workflow involving an oxalate ester.

Synthesis_and_Reaction_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Claisen Condensation DEO Diethyl Oxalate EMO This compound DEO->EMO Transesterification MeOH Methanol MeOH->EMO Cat K2CO3 Cat->EMO Oxalate Oxalate Ester (DEO or EMO) Product β-Keto Ester Product Oxalate->Product Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Product Base Base (e.g., NaOEt) Base->Product

Caption: Synthetic relationship and application workflow.

Conclusion

Both this compound and diethyl oxalate are valuable reagents in organic synthesis. Diethyl oxalate's utility in Claisen condensations is well-documented and supported by established protocols. While direct experimental data demonstrating the superiority of this compound in specific reactions is scarce, its unsymmetrical nature presents intriguing possibilities for chemoselective and stepwise synthetic strategies. For routine Claisen condensations where symmetry is advantageous, diethyl oxalate remains the reagent of choice. However, for complex syntheses requiring differential reactivity at the ester positions, this compound offers a potentially powerful, albeit less explored, alternative. The choice between these two reagents will ultimately depend on the specific synthetic goals and the desired molecular architecture.

References

A Comparative Guide to the Kinetic Modeling of Ethyl Methyl oxalate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic models for the formation of ethyl methyl oxalate (B1200264) (EMO) from diethyl oxalate (DEO) and methanol (B129727). This transesterification reaction is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. Understanding its kinetics is paramount for process optimization, reactor design, and maximizing product yield and selectivity.

Performance Comparison of Catalytic Systems

The formation of ethyl methyl oxalate is a reversible reaction that can be catalyzed by various substances. The choice of catalyst significantly impacts the reaction rate, selectivity, and overall efficiency. This section compares the performance of different catalytic approaches based on available experimental data.

A key study in this area utilizes a microreactor system, which offers enhanced heat and mass transfer, leading to better control over reaction parameters and improved safety.[1][2]

CatalystMolar Ratio (Methanol:DEO)Temperature (°C)Catalyst ConcentrationResidence Time (min)DEO Conversion (%)EMO Selectivity (%)Apparent Activation Energy (Ea) (kJ/mol)Frequency Factor (k₀)Reaction Order (α)
K₂CO₃[2]3.3:13515 mg/mL2.3079.865.931.862.377 x 10⁵2.30

The transesterification of the related dimethyl oxalate (DMO) with ethanol (B145695) to produce EMO has also been studied with various catalysts. While not a direct comparison for DEO, the data provides valuable insights into alternative catalytic systems. One study highlights the high activity of ZnO-MgO solid solution catalysts.[2][3] Another study on the synthesis of diethyl oxalate from dimethyl oxalate and ethanol explored a range of alkaline catalysts, demonstrating that stronger bases can lead to higher catalytic efficiency.

Experimental Protocols

A detailed experimental protocol is essential for reproducing and building upon existing research. Below is a generalized methodology for the kinetic study of this compound formation in a microreactor, based on published research.[1][2]

1. Materials:

  • Diethyl oxalate (DEO)

  • Methanol

  • Potassium Carbonate (K₂CO₃) as catalyst

  • Internal standard for gas chromatography (e.g., n-dodecane)

  • Deionized water

2. Equipment:

  • Microreactor system with a micromixer and temperature controller

  • Syringe pumps for reactant delivery

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column

  • Data acquisition system

3. Procedure:

  • Reactant Preparation: Prepare solutions of diethyl oxalate in methanol at the desired molar ratios. Dissolve the potassium carbonate catalyst in methanol to achieve the target concentration.

  • System Setup: Set up the microreactor system, ensuring all connections are secure. Set the desired reaction temperature using the temperature controller.

  • Reaction Initiation: Pump the reactant and catalyst solutions into the micromixer at controlled flow rates to achieve the desired residence time.

  • Sample Collection: Collect samples of the reaction mixture at the outlet of the microreactor at different time intervals.

  • Sample Analysis: Quench the reaction in the collected samples (e.g., by rapid cooling or addition of a quenching agent). Analyze the composition of the samples using gas chromatography to determine the concentrations of reactants and products.

  • Kinetic Analysis: Use the concentration-time data to determine the reaction rate, rate constants, and other kinetic parameters by fitting the data to an appropriate kinetic model.

Visualizing the Process

Reaction Pathway

The transesterification of diethyl oxalate with methanol proceeds in a stepwise manner to form this compound and, subsequently, dimethyl oxalate.

ReactionPathway DEO Diethyl Oxalate (DEO) EMO This compound (EMO) DEO->EMO + Methanol MeOH Methanol EMO->DEO - Methanol DMO Dimethyl Oxalate (DMO) EMO->DMO + Methanol EtOH Ethanol DMO->EMO - Methanol

Caption: Reaction scheme for the transesterification of diethyl oxalate.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a kinetic study of this reaction.

ExperimentalWorkflow A Reactant & Catalyst Preparation B Microreactor System Setup A->B C Reaction Execution (Controlled T, Flow Rate) B->C D Sample Collection at Outlet C->D E Gas Chromatography Analysis D->E F Kinetic Data Analysis E->F G Determination of Rate Law & Parameters F->G

Caption: Workflow for a kinetic study of this compound formation.

References

A Head-to-Head Comparison: Monoalkyl Oxalates versus Traditional Coupling Reagents in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and clean formation of amide bonds is a cornerstone of successful pharmaceutical synthesis. While traditional coupling reagents have long been the industry standard, monoalkyl oxalates are emerging as potent alternatives, offering unique advantages in specific applications. This guide provides an objective comparison of the efficacy of monoalkyl oxalates against other common acylating agents, supported by experimental data and detailed protocols to inform your synthetic strategy.

Monoalkyl oxalates serve as versatile building blocks in the synthesis of a variety of significant compounds, including pharmaceuticals and natural products.[1][2] Their utility as short linkers is particularly valuable in the design of molecules targeting protein-protein interactions and in the construction of complex natural product analogs. A key area where monoalkyl oxalates have demonstrated significant potential is in the synthesis of oxalamide-containing compounds, such as inhibitors of cyclophilin D, a critical regulator of the mitochondrial permeability transition pore.[1]

Comparison with Traditional Acylating Agents

Historically, the synthesis of amides has been dominated by the use of acyl chlorides and carboxylic acids activated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). While effective, these methods are often hampered by drawbacks such as the formation of difficult-to-remove byproducts (e.g., dicyclohexylurea from DCC) and the need for activating additives (e.g., HOBt with EDC), which can complicate purification and impact overall yield.[3]

Monoalkyl oxalates offer a cleaner approach. Their activation for amide bond formation can be achieved in situ, and the primary byproducts are typically the corresponding alcohol and carbon dioxide, which are volatile and easily removed. This streamlined workflow can lead to higher purity of the final product and simplified downstream processing.

While direct quantitative comparisons in the literature are still emerging, the advantages of monoalkyl oxalates can be inferred from their application in the synthesis of complex molecules where clean reaction profiles and mild conditions are paramount. The "green" synthesis of monoalkyl oxalates themselves, through methods like selective monohydrolysis of dialkyl oxalates in aqueous media, further enhances their appeal from a process chemistry perspective, avoiding the use of toxic reagents like oxalyl chloride and chlorinated solvents.[2][4]

Data Presentation: Synthesis of Monoalkyl Oxalates

The following table summarizes the yields for a practical and environmentally friendly synthesis of various monoalkyl oxalates via selective monohydrolysis of the corresponding dialkyl oxalates. This method, utilizing aqueous sodium hydroxide (B78521) and a co-solvent, offers high yields and purity.[5]

Dialkyl Oxalate (B1200264)Co-solventReaction Time (min)Yield (%)
Dimethyl oxalateTHF1092
Diethyl oxalateTHF2091
Di-n-propyl oxalateTHF3093
Diisopropyl oxalateTHF1395
Di-n-butyl oxalateTHF4094

Experimental Protocols

Green Synthesis of Monoethyl Oxalate

This protocol describes the selective monohydrolysis of diethyl oxalate to yield monoethyl oxalate.[5]

Materials:

  • Diethyl oxalate (1.6 mmol)

  • Tetrahydrofuran (THF) (1 mL)

  • Chilled deionized water (13 mL)

  • 0.25 M aqueous sodium hydroxide (NaOH), chilled (6.5 mL)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve diethyl oxalate in THF and add it to the chilled water in a flask immersed in an ice-water bath.

  • Once the reaction mixture reaches 0–5 °C, inject the chilled aqueous NaOH solution.

  • Stir the reaction mixture for 20 minutes.

  • Acidify the mixture to a pH of 0.5–0.7 with 2 M HCl.

  • Extract the product with ethyl acetate (approximately 10–15 mL) four times.

  • Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography using a hexane (B92381) and ethyl acetate mobile phase.

General Protocol for Amide Bond Formation using a Monoalkyl Oxalate

This protocol outlines a general procedure for the coupling of a primary amine with a monoalkyl oxalate. Activation of the monoalkyl oxalate can be achieved using standard coupling reagents, leading to the formation of an oxalamide.

Materials:

  • Monoethyl oxalate (1.0 eq)

  • Primary amine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (B52724) (or other suitable aprotic solvent)

Procedure:

  • Dissolve the monoethyl oxalate and HOBt in acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add EDC to the solution and stir for 10 minutes at room temperature to form the activated ester.

  • In a separate flask, dissolve the primary amine in acetonitrile and add DIPEA.

  • Add the amine solution to the activated monoethyl oxalate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow for Oxalamide Synthesis

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification MAO Monoalkyl Oxalate ActivatedEster Activated Ester Intermediate MAO->ActivatedEster Activation EDC_HOBt EDC / HOBt EDC_HOBt->ActivatedEster Oxalamide Oxalamide Product ActivatedEster->Oxalamide Nucleophilic Attack Amine Primary Amine Amine->Oxalamide Quench Quench with Water Oxalamide->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Oxalamide Purification->FinalProduct G Stress Cellular Stress (e.g., Ischemia-Reperfusion) Ca_ROS ↑ Mitochondrial Ca²⁺ ↑ ROS Stress->Ca_ROS CypD Cyclophilin D (CypD) Ca_ROS->CypD activates mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening CypD->mPTP promotes Swelling Mitochondrial Swelling mPTP->Swelling MembranePotential Loss of Mitochondrial Membrane Potential mPTP->MembranePotential Necrosis Necrotic Cell Death Swelling->Necrosis MembranePotential->Necrosis Inhibitor CypD Inhibitor (e.g., Oxalamide-based) Inhibitor->CypD inhibits

References

Validating the Structure of Ethyl Methyl Oxalate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of ethyl methyl oxalate (B1200264) using comparative spectroscopic data. This guide provides an objective analysis of its spectral characteristics against common alternatives, supported by detailed experimental protocols.

The structural integrity of a molecule is paramount in chemical and pharmaceutical research. This guide details the validation of the ethyl methyl oxalate structure through a multi-pronged spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral data with those of its symmetrical analogues, dimethyl oxalate and diethyl oxalate, we provide a clear framework for its unequivocal identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its common alternatives. Predicted data for this compound was generated using reputable spectral database and prediction software.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, CDCl₃)

CompoundChemical Shift (δ) ppm / Assignment / Multiplicity / Integration
This compound 1.38 (t, 3H, -CH₃)
3.88 (s, 3H, -OCH₃)
4.35 (q, 2H, -OCH₂-)
Dimethyl Oxalate 3.93 (s, 6H, -OCH₃)
Diethyl Oxalate 1.42 (t, 6H, -CH₃)
4.42 (q, 4H, -OCH₂-)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, CDCl₃)

CompoundChemical Shift (δ) ppm / Assignment
This compound 13.9 (-CH₃)
53.0 (-OCH₃)
63.2 (-OCH₂-)
157.5 (C=O)
157.9 (C=O)
Dimethyl Oxalate 53.3 (-OCH₃)
158.0 (C=O)
Diethyl Oxalate 14.0 (-CH₃)
63.5 (-OCH₂-)
157.7 (C=O)

Table 3: IR Spectroscopic Data (Predicted/Experimental, cm⁻¹)

CompoundKey Absorptions (cm⁻¹) / Assignment
This compound ~2985 (C-H stretch)
~1750 (C=O stretch, ester)
~1200 (C-O stretch)
Dimethyl Oxalate ~2960 (C-H stretch)
~1755 (C=O stretch, ester)
~1210 (C-O stretch)
Diethyl Oxalate ~2980 (C-H stretch)
~1745 (C=O stretch, ester)
~1180 (C-O stretch)

Table 4: Mass Spectrometry Data (Predicted/Experimental, EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 132.04101, 88, 74, 59, 45
Dimethyl Oxalate 118.0387, 59
Diethyl Oxalate 146.06117, 101, 73, 45

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may require optimization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu. The standard electron energy for EI is 70 eV.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Validation Workflow

The logical workflow for validating the structure of this compound using the described spectroscopic methods is illustrated below.

structure_validation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation EMO This compound NMR NMR (1H & 13C) EMO->NMR IR IR Spectroscopy EMO->IR MS Mass Spectrometry EMO->MS DMO Dimethyl Oxalate DMO->NMR DMO->IR DMO->MS DEO Diethyl Oxalate DEO->NMR DEO->IR DEO->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Validation Validated Structure NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. Ethyl methyl oxalate (B1200264), a diester of oxalic acid, requires careful management throughout its lifecycle, from initial handling to final disposal. This document provides essential, step-by-step guidance for the safe disposal of ethyl methyl oxalate, grounded in established safety protocols for ester and oxalate compounds.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like other organic esters, can be irritating to the eyes, skin, and respiratory system.

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a laboratory coat.

  • Spill Management: In the event of a spill, absorb the liquid with an inert material like vermiculite, dry sand, or earth.[1] Do not use combustible materials such as sawdust. The absorbed material should be collected in a suitable, sealed container for disposal. Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a chemical waste and should not be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., pipettes, gloves), must be identified as hazardous waste.

  • Segregate: Keep this compound waste separate from other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, and bases.[2][3] Mixing with other waste can complicate the disposal process and may pose safety risks.

Step 2: Containerization and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be kept tightly closed when not in use.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound Waste," and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat and sources of ignition.[2][4]

  • Incompatibilities: Ensure the storage area is free from incompatible substances to prevent accidental reactions.

Step 4: Professional Disposal

  • Licensed Disposal Service: The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[5][6] These services are equipped to manage chemical waste in an environmentally responsible manner, typically through chemical incineration with appropriate scrubbing systems to neutralize harmful combustion byproducts.[5][6]

  • Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the waste container. Follow all internal procedures for waste manifest and pickup requests.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValue
CAS Number 615-52-1[7]
Molecular Formula C5H8O4[7][8]
Molecular Weight 132.11 g/mol [9]
Boiling Point ~174 °C[10]
Density ~1.156 g/mL[10]
Flash Point Not readily available. Assumed to be combustible like similar esters.

Experimental Protocols

While specific experimental protocols involving this compound are diverse, the disposal procedures outlined above are universally applicable. Any experimental workup should conclude with the segregation of all this compound-containing waste into the designated hazardous waste stream. For instance, after an organic synthesis reaction, any aqueous layers extracted should be treated as contaminated and disposed of properly, not via the sanitary sewer.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from initial handling to final disposal by a licensed professional service.

DisposalWorkflow Start Handling this compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) Start->Ventilation Segregate Segregate Waste (Unused chemical, contaminated labware) PPE->Segregate Ventilation->Segregate Containerize Collect in a Labeled, Compatible Waste Container Segregate->Containerize Store Store Securely in a Designated Area Containerize->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Professional Disposal by Licensed Contractor (Incineration) ContactEHS->Disposal End Disposal Complete Disposal->End

This compound Disposal Workflow

References

Personal protective equipment for handling Ethyl methyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Methyl Oxalate (B1200264)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl Methyl Oxalate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C5H8O4[1][2]
Molecular Weight 132.115 g/mol [1][2]
CAS Number 615-52-1[1]
Appearance Colorless liquid[3][4]
Boiling Point 163.5 °C (for Dimethyl Oxalate)[5]
Melting Point 54 °C (for Dimethyl Oxalate)[5]
Flash Point 74-76 °C (Closed cup, for Diethyl Oxalate)[6]
Solubility Sparingly soluble in water, miscible with most organic solvents.[4]

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound, from receipt to disposal.

Pre-Handling and Preparation
  • Training : Before working with this compound, all personnel must be trained on its proper handling and storage, as well as the emergency procedures.[7]

  • Safety Data Sheet (SDS) Review : Thoroughly review the SDS for this compound.[1]

  • Work Area Preparation : Ensure the work area is well-ventilated.[8][9] An eyewash station and safety shower must be readily accessible.[7][10]

  • Personal Protective Equipment (PPE) : Put on all required PPE before handling the chemical.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.Protects against splashes that can cause severe eye irritation or burns.[9][10]
Skin Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[8] A lab coat or chemical-resistant apron.[7][9]Prevents skin contact which can cause irritation.[7]
Respiratory Protection Use in a well-ventilated area or under a fume hood.[6] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[7][9]Avoid inhalation of vapors which can irritate the nose and throat.[7]
Handling and Experimental Procedures
  • General Handling : Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[7]

  • Dispensing : When transferring the liquid, use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[1][6]

  • Heating : If heating is required, be aware that vapors may form explosive mixtures with air.[3][11] Keep away from open flames, hot surfaces, and other sources of ignition.[7][10]

Storage
  • Container : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

  • Incompatibilities : Store away from oxidizing agents, strong acids, strong bases, and reducing agents.[7][10] It is also moisture-sensitive.[9][10]

Spill and Emergency Procedures
  • Spill : In case of a spill, evacuate the area.[7] Remove all ignition sources.[7][9] Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a suitable, sealed container for disposal.[7][9]

  • Fire : Use dry chemical, CO2, or alcohol-resistant foam to extinguish a fire.[7] Water may not be effective.[7]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1][6]

    • Eye Contact : Flush eyes with water for at least 15 minutes.[6][9]

    • Inhalation : Move the person to fresh air.[1][6]

    • Ingestion : Do not induce vomiting. Rinse mouth with water.[1]

    • In all cases of exposure, seek immediate medical attention.[1][9]

Disposal Plan
  • Waste Container : Collect waste this compound and contaminated materials in a clearly labeled, sealed container.

  • Disposal : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[12] It may be necessary to dispose of it as hazardous waste.[7] Do not empty it into drains.[1][11]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Store Chemical Store Chemical Perform Experiment->Store Chemical Clean Work Area Clean Work Area Store Chemical->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.